molecular formula C7H15NO2 B1451803 N,N-Dimethyl-D-valine CAS No. 899900-52-8

N,N-Dimethyl-D-valine

Cat. No.: B1451803
CAS No.: 899900-52-8
M. Wt: 145.2 g/mol
InChI Key: APGLTERDKORUHK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-D-valine is a chemically modified derivative of the essential branched-chain amino acid D-valine. It is characterized by the addition of two methyl groups to the amino nitrogen atom (a dimethylated amino acid). This structural modification is of significant interest in medicinal chemistry and organic synthesis, particularly for its potential as a chiral building block or precursor in the development of novel compounds. D-valine itself is known for its unique properties compared to its L-enantiomer. For instance, D-valine has been successfully used as a selective agent in cell culture media to inhibit the growth of fibroblasts while permitting the proliferation of certain epithelial cells, due to the presence of D-amino acid oxidase in the latter . This application is crucial for creating defined cellular environments in biological research. Furthermore, valine and its derivatives are fundamental components in the synthesis of complex molecules. Research into similar D-valine derivatives shows their utility in multi-step synthetic routes, such as the construction of sulfonamide-based pharmaceutical compounds . The chiral, branched-chain structure of the valine scaffold provides steric and electronic properties that can influence the three-dimensional shape and biological activity of the resulting molecules. N,N-Dimethyl-D-valine is supplied as a high-purity compound for research applications only. It is intended for use by qualified scientists in laboratory settings. This product is not intended for diagnostic, therapeutic, or human use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899900-52-8
Record name (2R)-2-(dimethylamino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Characterization of N,N-Dimethyl-D-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Cap

N,N-Dimethyl-D-valine (N,N-DMDV) is not merely a methylated amino acid; it is a critical structural motif in the pharmacophore of potent marine natural products like Dolastatin 10 and their synthetic analogues used in Antibody-Drug Conjugates (ADCs) such as MMAE (Monomethyl auristatin E).

The incorporation of the D-enantiomer combined with N,N-dimethylation confers two essential properties:

  • Proteolytic Resistance: It blocks N-terminal aminopeptidases, dramatically increasing the plasma half-life of the peptide payload.

  • Permeability: The removal of hydrogen bond donors on the N-terminus increases lipophilicity, aiding cellular penetration.

This guide outlines the rigorous structural elucidation of N,N-DMDV, focusing on distinguishing it from its L-isomer and identifying it within complex peptide matrices.

Part 1: Biosynthetic Context & Chemical Synthesis

Before elucidation, one must establish the reference material. Unlike standard amino acids, N,N-DMDV is typically synthesized to serve as a chiral standard.

Synthesis of Reference Standards

To validate the stereochemistry of an unknown sample, you must synthesize authentic N,N-Dimethyl-L-Valine and N,N-Dimethyl-D-Valine . The industry-standard protocol utilizes reductive amination.

Protocol: Reductive Amination of D-Valine

  • Reagents: D-Valine, Aqueous Formaldehyde (37%), Sodium Cyanoborohydride (

    
    ), Acetic Acid, Methanol.
    
  • Mechanism: Formation of the Schiff base (imine) followed by in-situ hydride reduction. This occurs twice to fully methylate the nitrogen.

StepActionCritical Parameter
1 Dissolve D-Valine (1 eq) in MeOH.Ensure complete solubilization.
2 Add Formaldehyde (excess, ~5 eq).Stir for 30 min to form imine equilibrium.
3 Add

(3 eq) and AcOH (to pH 5-6).
Caution: HCN gas risk. Use a vented hood.
4 Reaction Monitoring (TLC/LC-MS).Look for disappearance of primary amine.
5 Workup.[1]Acidify to quench, then basic extraction (pH 10) into DCM.

Expert Insight: Avoid using


 if possible; 

is selective for the imine and prevents reduction of the aldehyde itself, leading to cleaner profiles.

Part 2: Structural Elucidation via Mass Spectrometry

Mass spectrometry (MS/MS) provides the first line of evidence. N,N-DMDV yields a distinct fragmentation pattern driven by the stability of the tertiary nitrogen.

The Diagnostic "Iminium" Ion

In Collision-Induced Dissociation (CID), N-terminal N,N-dimethyl amino acids undergo


-cleavage.
  • Precursor Ion:

    
     for free N,N-DMDV is approx 
    
    
    
    146.
  • Diagnostic Fragment: The cleavage of the

    
     bond generates a resonance-stabilized iminium ion.
    

Fragmentation Logic:



  • Calculated Mass of Fragment:

    • 
       = 44 u
      
    • 
       = 56 u
      
    • Total m/z = 100.1

This


 100 peak is the "fingerprint" of N,N-dimethylvaline at the N-terminus of a peptide.

MS_Fragmentation Precursor Precursor Peptide [N,N-DMDV-Peptide + H]+ Transition Collision Induced Dissociation (CID) Precursor->Transition Fragment1 b1 Ion (Iminium) m/z 100.1 [Me2N=CH-iPr]+ Transition->Fragment1 Alpha Cleavage Fragment2 y-series Ions (Remaining Peptide) Transition->Fragment2 Amide Bond Break

Figure 1: MS/MS fragmentation pathway yielding the diagnostic m/z 100 iminium ion.

Part 3: NMR Spectroscopy & Rotameric Complexity

Nuclear Magnetic Resonance (NMR) confirms the methylation state, but N,N-dimethylated peptides present a unique challenge: Rotamers .

The "Double Peak" Phenomenon

Due to steric hindrance between the N-methyl groups and the side chain (isopropyl), the amide bond (or the N-terminal bond in peptides) often has restricted rotation. This results in split peaks in the NMR spectrum at room temperature, often mistaken for impurities.

Validation Protocol: Variable Temperature (VT) NMR If you observe split singlets for the N-methyl groups:

  • Run 1H NMR at 25°C.

  • Heat sample to 50°C, then 75°C.

  • Result: If the peaks coalesce into a sharp singlet, they are rotamers. If they remain distinct, they are impurities (or diastereomers).

Key Chemical Shifts (in )
NucleiMultiplicityShift (

ppm)
Assignment
1H Singlet (6H)2.25 - 2.35

(Characteristic)
1H Doublet2.5 - 2.8

-Proton (

)
13C Singlet40.0 - 44.0

Carbons
13C Singlet~170.0Carbonyl Carbon

Note: In


, the N-Me signal may shift slightly downfield.

Part 4: Stereochemical Determination (The Critical Challenge)

Distinguishing N,N-Dimethyl-D -Valine from N,N-Dimethyl-L -Valine is the most difficult aspect of elucidation because standard chiral derivatization agents (like Marfey's Reagent/FDAA) require a primary or secondary amine to react. They do not react with tertiary amines.

The Solution: Chiral HPLC

Since we cannot derivatize the nitrogen, we must separate the enantiomers directly using Chiral Stationary Phases (CSPs).

Recommended Column Technologies:

  • Macrocyclic Glycopeptides: Chirobiotic T (Teicoplanin). Excellent for N-methylated amino acids.

  • Polysaccharide Columns: Lux Cellulose-2 or Chiralcel OD-RH.

Experimental Protocol: Co-Injection Strategy

  • Hydrolysis: Hydrolyze the target peptide (

    
    ) to release the N-terminal amino acid. Note: N-methyl groups are generally stable to acid hydrolysis, though some racemization (0.5-1%) is inevitable.
    
  • Standard Prep: Prepare 1 mg/mL solutions of authentic Synthetic L-DMDV and D-DMDV.

  • Run 1: Inject Hydrolyzed Sample. Record Retention Time (

    
    ).
    
  • Run 2: Spiking. Add authentic D-DMDV to the sample.

  • Analysis: If the peak area increases without splitting, the sample is D . If a new shoulder or peak appears, the sample is L .

Stereochem_Workflow Sample Unknown Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis Isolation Isolate N-Terminal Amino Acid Hydrolysis->Isolation Decision Is Nitrogen Tertiary? Isolation->Decision Marfey Marfey's Method (FDAA) Decision->Marfey No (Pri/Sec) ChiralHPLC Direct Chiral HPLC (Teicoplanin/Cellulose) Decision->ChiralHPLC Yes (N,N-Dimethyl) Compare Compare Rt with Synthetic Standards ChiralHPLC->Compare

Figure 2: Decision tree for stereochemical assignment, highlighting the necessity of Chiral HPLC for tertiary amines.

References

  • Pettit, G. R., et al. (1987). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[2] Journal of the American Chemical Society.

  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.

  • BenchChem Technical Guides. (2025). "A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides."

  • Doc Brown's Chemistry. (2023). "Mass spectrum of dimethylamine and fragmentation patterns."

  • Scientific Research Publishing. (2024). "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis."

Sources

physicochemical characteristics of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Role in Peptidomimetic Stability and Antibody-Drug Conjugate (ADC) Design [1]

Executive Summary

N,N-Dimethyl-D-valine (CAS: 19946-99-7) represents a critical "chiral switch" intermediate in modern medicinal chemistry. While its L-enantiomer is a known metabolite and impurity in sartan synthesis, the D-enantiomer is engineered specifically to disrupt proteolytic degradation pathways. By combining the steric bulk of the isopropyl side chain, the hydrophobicity of the N-terminal dimethylation, and the non-natural D-configuration, this moiety serves as a potent N-terminal cap. It is extensively utilized in the optimization of payload stability for Antibody-Drug Conjugates (ADCs) and the development of protease-resistant peptidomimetics.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Logic

The efficacy of N,N-Dimethyl-D-valine stems from three structural features:

  • Tertiary Amine (N,N-dimethyl): Eliminates the hydrogen bond donor capability of the N-terminus, improving membrane permeability (lipophilicity) and preventing unwanted peptide bond formation during synthesis.

  • Isopropyl Side Chain: Provides steric occlusion, protecting adjacent peptide bonds from enzymatic hydrolysis.

  • D-Configuration (R-stereocenter): The critical differentiator. Endogenous proteases are stereoselective for L-amino acids; the D-isomer renders the N-terminus "invisible" to aminopeptidases.

Physicochemical Constants

Note: Physical constants such as Boiling Point and pKa are theoretically identical to the L-enantiomer, with the exception of Optical Rotation.

ParameterValue / CharacteristicRelevance to Drug Design
IUPAC Name (2R)-2-(dimethylamino)-3-methylbutanoic acidStereochemical identification
Molecular Formula C₇H₁₅NO₂Stoichiometry calculations
Molecular Weight 145.20 g/mol Payload mass balance
Chirality D-isomer (R-configuration)Proteolytic resistance
Solubility Amphiphilic; Soluble in H₂O, MeOH, DMSOVersatile for aqueous/organic conjugation
pKa (COOH) ~2.3 (Predicted)Acidic moiety for coupling
pKa (N-Me₂) ~9.5 - 9.7 (Predicted)Basic site; exists as zwitterion at physiological pH
LogP ~ -1.1 (Calculated)Improved lipophilicity vs. Valine (LogP -2.[1][2]26)
Appearance White to off-white crystalline solidQuality control standard

Part 2: Synthetic Route & Process Chemistry[1][2]

Reductive Amination Protocol

The most robust synthesis for high optical purity involves the reductive amination of D-Valine using formaldehyde and a selective reducing agent. Unlike direct alkylation with methyl iodide (which leads to quaternization), this method stops cleanly at the tertiary amine.

Reagents:

  • Substrate: D-Valine (99% ee)

  • Carbon Source: Aqueous Formaldehyde (37%)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation (H₂/Pd-C)

  • Solvent: Methanol/Acetic Acid buffer

Step-by-Step Methodology:

  • Solubilization: Dissolve D-Valine (1.0 eq) in Methanol. Adjust pH to ~5–6 using Acetic Acid to facilitate iminium ion formation.

  • Imine Formation: Add Formaldehyde (excess, ~3–5 eq) dropwise. Stir for 30 minutes at room temperature to ensure equilibrium formation of the Schiff base.

  • Reduction: Cool to 0°C. Add NaBH₃CN (2.0 eq) portion-wise. Critical: Maintain temperature to prevent racemization.

  • Quenching: After 12 hours, quench with 1N HCl to decompose excess hydride.

  • Purification: Concentrate in vacuo. Redissolve in water and load onto a cation-exchange resin (Dowex 50W). Elute with 2N NH₄OH.

  • Crystallization: Recrystallize from Acetone/Ethanol to yield N,N-Dimethyl-D-valine.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_mech Critical Control Points Start Start: D-Valine (R-Configuration) Imine Intermediate: Schiff Base Formation Start->Imine + HCHO, pH 5-6 Reduction Reduction: NaBH3CN / H2 Imine->Reduction Hydride Transfer Workup Workup: Ion Exchange & Crystallization Reduction->Workup Quench & Purify Product Product: N,N-Dimethyl-D-valine Workup->Product Isolation

Figure 1: Step-wise reductive amination workflow ensuring retention of stereochemistry.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in drug development relies on proving the absence of the L-enantiomer, which could drastically alter the biological profile (e.g., toxicity or loss of potency).

Nuclear Magnetic Resonance (NMR) Validation
  • ¹H NMR (D₂O/MeOD): Look for the diagnostic singlet of the N,N-dimethyl group.

    • δ ~2.8-2.9 ppm (6H, s): Represents the two equivalent methyl groups on the nitrogen.

    • δ ~0.9-1.0 ppm (6H, dd): Represents the isopropyl methyls (unchanged from Valine).

    • δ ~3.4 ppm (1H, d): The α-proton. A shift here compared to free Valine confirms N-substitution.

Chiral HPLC Method (Self-Validating Protocol)

To ensure Enantiomeric Excess (ee) > 99.5%:

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specific for amino acids).

  • Mobile Phase: 50mM Perchloric acid (pH 1.5) / Acetonitrile (80:20).

  • Detection: UV at 210 nm (or CAD for higher sensitivity).

  • Validation Criteria: Inject a racemic standard (DL-N,N-dimethylvaline) first to establish separation resolution (Rs > 1.5). Then inject the sample. The D-isomer typically elutes before the L-isomer on Crown ether columns, but this must be empirically confirmed with standards.

Part 4: Functional Role in Drug Design

The "Warhead" Stabilizer

In Antibody-Drug Conjugates (e.g., Auristatin analogs), the payload is often released via cathepsin cleavage of a linker (e.g., Val-Cit). However, the payload itself must survive non-specific degradation in the lysosome or plasma.

  • Mechanism: N,N-Dimethyl-D-valine acts as a "blocker" at the N-terminus.

  • Outcome: It prevents aminopeptidases from "chewing" the drug from the N-terminus, significantly extending the half-life of the free payload after release.

Biological Impact Pathway

BiologicalImpact cluster_L Scenario A: Natural L-Valine Cap cluster_D Scenario B: N,N-Dimethyl-D-Valine Cap Drug Peptide/ADC Payload (N-Terminus) L_Val L-Valine Isomer Drug->L_Val D_Val N,N-Dimethyl-D-Valine Drug->D_Val Protease Aminopeptidase Recognition L_Val->Protease High Affinity Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage Steric Steric/Chiral Mismatch D_Val->Steric No Recognition Stable Metabolic Stability (Prolonged Half-Life) Steric->Stable Resists Hydrolysis

Figure 2: Comparative mechanism of action showing how the D-configuration evades proteolytic recognition.

References

  • PubChem. (2025).[3] N,N-Dimethyl-L-valine Compound Summary. National Library of Medicine. [Link](Note: Primary source for physicochemical constants of the enantiomeric pair).

  • Pettit, G. R., et al. (1990). Dolastatins 24: Synthesis of (-)-dolastatin 10. Journal of the American Chemical Society. [Link](Foundational work establishing the role of N,N-dimethyl valine residues in cytotoxic peptides).

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link](The authoritative protocol for reductive amination using NaBH3CN).

  • Madder, A., et al. (2010). Peptide Stability and Protease Resistance. Wiley Online Library. [Link](Review of D-amino acid strategies for increasing half-life).

Sources

biological significance of N,N-dimethylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extends far beyond simple metabolic byproducts. These moieties function as critical regulators of endothelial homeostasis, epigenetic "switches" for gene expression, and pivotal tools in modern peptide drug discovery. This guide dissects the mechanistic roles of endogenous dimethylated species (ADMA, SDMA, DMG) and details the application of N-methylation in engineering metabolically stable, membrane-permeable peptide therapeutics.

Part 1: The Endogenous Landscape – Signaling & Metabolism[1]

In mammalian physiology, N,N-dimethylation is not a random occurrence but a precise post-translational modification (PTM) or metabolic intermediate. The most clinically relevant forms are the dimethylarginines.[1]

The ADMA/SDMA Axis: Regulators of Nitric Oxide

Asymmetric dimethylarginine (ADMA) and Symmetric dimethylarginine (SDMA) are isomers produced by the proteolysis of proteins methylated by Protein Arginine Methyltransferases (PRMTs).[2][3] Their biological divergence is critical for cardiovascular research.[1]

  • ADMA (Asymmetric): A potent, endogenous inhibitor of Nitric Oxide Synthase (NOS). It competes with L-Arginine for the NOS active site, uncoupling the enzyme and leading to superoxide production instead of Nitric Oxide (NO). This mechanism is a primary driver of endothelial dysfunction in atherosclerosis and renal failure.

  • SDMA (Symmetric): Historically considered inert, SDMA does not directly inhibit NOS but competes with L-Arginine for cellular transport via Cationic Amino Acid Transporters (CATs), indirectly reducing NO availability. It is primarily cleared renally, making it a sensitive biomarker for Glomerular Filtration Rate (GFR).

Table 1: Comparative Physiology of Dimethylarginines

FeatureAsymmetric Dimethylarginine (ADMA)Symmetric Dimethylarginine (SDMA)
Biosynthesis Type I PRMTs (e.g., PRMT1, 3, 4, 6)Type II PRMTs (e.g., PRMT5, 7, 9)
Mechanism of Action Direct Competitive Inhibitor of eNOS/iNOS/nNOSIndirect Inhibitor (Competes for CAT transport)
Primary Clearance Enzymatic Metabolism (DDAH1/2) -> CitrullineRenal Excretion (Unchanged)
Clinical Significance Cardiovascular Risk, Endothelial DysfunctionRenal Function (GFR Marker), Mortality in CKD
Mechanistic Pathway: The NO-ADMA Regulatory Loop

The following diagram illustrates the competitive inhibition of NOS by ADMA and the rescue pathway via DDAH (Dimethylarginine Dimethylaminohydrolase).[1]

ADMA_Pathway L_Arg L-Arginine NOS Nitric Oxide Synthase (eNOS) L_Arg->NOS Substrate Proteins Arginine-Rich Proteins ADMA ADMA (Asymmetric Dimethylarginine) Proteins->ADMA PRMT Type I Proteolysis ADMA->NOS Competitive Inhibition Citrulline Citrulline + Dimethylamine ADMA->Citrulline Hydrolysis by DDAH NO Nitric Oxide (NO) (Vasodilation) NOS->NO Catalysis DDAH DDAH Enzyme DDAH->ADMA Regulation

Figure 1: The ADMA-NO regulatory axis. ADMA accumulation blocks NO synthesis unless cleared by DDAH.

Part 2: Epigenetic Control – The Histone Code[1]

Beyond free metabolites, N,N-dimethylation on histone tails (specifically Lysine and Arginine residues) serves as a fundamental "write" mechanism in the epigenetic code.

  • H3K4me2/3 (Histone 3 Lysine 4 di/trimethylation): Associated with transcriptional activation .[1] These marks recruit "readers" like PHD fingers that open chromatin structure.[1]

  • H3K9me2/3 (Histone 3 Lysine 9 di/trimethylation): Associated with transcriptional repression and heterochromatin formation.[1]

Causality in Experimentation: When investigating gene silencing mechanisms, researchers must distinguish between mono-, di-, and tri- methylation states. N,N-dimethylation (me2) often represents a distinct regulatory state compared to me1 or me3. For instance, H3K9me2 is specifically bound by HP1 (Heterochromatin Protein 1), anchoring the chromatin into a silenced state.

Part 3: Therapeutic Engineering – N-Methylation in Peptide Drug Design

For drug development professionals, N,N-dimethylation (or backbone N-methylation) is a strategic tool to overcome the "peptide paradox" (high potency, low stability/permeability).

Solving Bioavailability Issues

Natural peptides are rapidly degraded by proteases and have poor membrane permeability due to hydrogen bond donors in the backbone amide.[1]

  • Proteolytic Stability: Methylating the amide nitrogen (

    
    ) sterically hinders protease access to the scissile bond.
    
  • Membrane Permeability:

    • H-Bond Masking: Removes a hydrogen bond donor, reducing the energy cost of desolvation required to enter the lipid bilayer.

    • Conformational Constraint: N-methylation favors cis-peptide bond configurations.[4] This can lock a peptide into a specific bioactive conformation or induce a "chameleonic" property—collapsing hydrophobic side chains inward to pass through membranes, then re-expanding in the aqueous cytosol.

Table 2: Impact of N-Methylation on Peptide Therapeutics

PropertyEffect of N-MethylationMechanism
Proteolytic Stability Significantly IncreasedSteric hindrance prevents enzyme docking; eliminates H-bond required for some protease mechanisms.
Oral Bioavailability IncreasedReduced solvation energy; improved passive diffusion via "chameleonic" collapse.[1]
Receptor Selectivity TunableRestricts conformational freedom, locking the peptide into a highly specific binding mode.[1]
Solubility Variable (Often Increased)Disrupts aggregation-prone intermolecular H-bonds (beta-sheets).
Engineering Logic Flow

The following diagram depicts the decision matrix for applying N-methylation during lead optimization.

Peptide_Design Lead Peptide Lead Candidate (High Potency, Low Stability) Scan N-Methyl Scan (Systematic Methylation) Lead->Scan Eval Evaluate Properties Scan->Eval Stable Proteolytic Stability? Eval->Stable Permeable Cell Permeability? Stable->Permeable Yes Discard Discard / Re-design Stable->Discard No Active Binding Affinity Retained? Permeable->Active Yes Permeable->Discard No Success Optimized Drug Candidate (Cyclosporine-like properties) Active->Success Yes Active->Discard No

Figure 2: Decision workflow for N-methyl scanning in peptide drug discovery.

Part 4: Analytical Methodologies (LC-MS/MS Protocol)

Accurate quantification of N,N-dimethylated amino acids (ADMA, SDMA, DMG) requires separating these isobaric compounds (same mass, different structure).

The "Gold Standard" Protocol

Objective: Quantify ADMA and SDMA in human plasma without derivatization artifacts.[1]

  • Platform: LC-MS/MS (Triple Quadrupole).

  • Column Choice: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Amino Acid columns (e.g., Intrada Amino Acid) are superior to C18 because these analytes are highly polar and elute in the void volume of standard Reverse Phase columns.

  • Mobile Phase:

    • A: 100mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][5][6]

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow:

  • Sample Prep:

    • Aliquot 50 µL plasma.[1]

    • Add 150 µL Internal Standard Solution (d7-ADMA in Methanol) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to vial.

  • LC Separation:

    • Inject 2-5 µL.

    • Run Gradient: 80% B to 20% B over 5 minutes.

    • Critical: ADMA and SDMA must be chromatographically resolved (baseline separation) because they share the same parent ion (

      
       203) and major fragment ions.[1]
      
  • MS/MS Detection (MRM):

    • ADMA:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • SDMA:

      
       (Unique fragment due to symmetry).
      
    • Note: The

      
       46 fragment is specific to the dimethyl-amine group, common in ADMA but less favored in SDMA fragmentation.[1]
      

References

  • Leiper, J., & Vallance, P. (1999).[7] Biological significance of endogenous methylarginines that inhibit nitric oxide synthases. Cardiovascular Research.[1][2][7]

  • Böger, R. H. (2003).[8] The emerging role of asymmetric dimethylarginine as a novel cardiovascular risk factor.[3][7] Cardiovascular Research.[1][2][7]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

  • Kielstein, J. T., et al. (2006). Symmetric dimethylarginine (SDMA) as a marker of renal function.[2][9] Nephrology Dialysis Transplantation.

  • Di Gangi, I. M., et al. (2010). Measurement of the ADMA/SDMA ratio in plasma by LC-MS/MS. Journal of Chromatography B.

Sources

N,N-Dimethyl-D-valine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Dimethyl-D-valine as a Chiral Building Block

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-D-valine, a non-proteinogenic amino acid derivative that serves as a versatile chiral building block in modern synthetic chemistry. We will delve into its unique physicochemical properties, established synthetic methodologies, and critical applications in pharmaceutical development and asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its practical application. We will explore the causal mechanisms behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific literature.

Introduction: The Strategic Value of N,N-Dimethyl-D-valine

In the landscape of drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dependent on a specific three-dimensional arrangement.[1] Chiral building blocks—molecular fragments with defined stereogenic centers—are foundational to the construction of these complex molecules, enabling chemists to design and synthesize targets with high stereochemical control.[2][3]

N,N-Dimethyl-D-valine, the dimethylated derivative of the D-isomer of valine, is one such critical building block. Its structure is characterized by the replacement of the two hydrogen atoms on the primary amine with methyl groups.[4] This seemingly simple modification imparts a unique set of physicochemical properties that are highly advantageous in synthetic applications:

  • Increased Lipophilicity: The addition of two methyl groups enhances the molecule's nonpolar character, which can improve solubility in organic solvents and influence the pharmacokinetic profiles of derivative compounds, such as membrane permeability.[4]

  • Steric Hindrance: The bulky dimethylamino group provides significant steric shielding around the chiral center. This feature is instrumental in directing the stereochemical outcome of reactions when N,N-Dimethyl-D-valine is employed as a chiral auxiliary or ligand.

  • Tertiary Amine Functionality: Unlike its primary amine precursor, the tertiary amine of N,N-Dimethyl-D-valine cannot form conventional peptide bonds, making it a valuable tool for N-terminal capping in peptide synthesis or for creating unique structural motifs.[4]

This guide will systematically explore the synthesis of this valuable compound, its key properties, and its strategic deployment in asymmetric synthesis and as a pharmaceutical intermediate.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective use. The following tables summarize the key physical, chemical, and safety information for N,N-Dimethyl-D-valine.

Table 1: Chemical and Physical Properties of N,N-Dimethyl-D-valine

PropertyValueSource(s)
IUPAC Name (2R)-2-(dimethylamino)-3-methylbutanoic acid[5]
CAS Number 640-68-6 (D-isomer)[6]
Molecular Formula C₇H₁₅NO₂[5][7]
Molecular Weight 145.20 g/mol [5][8]
Appearance White to off-white crystalline solid[8][9]
Melting Point 153 °C[9]
Boiling Point 209 °C (Predicted)[9]
Density 0.989 g/cm³ (Predicted)[9]
pKa 2.39 ± 0.18 (Predicted)[9]
Solubility Soluble in DMSO, Ethanol (Slightly), Methanol (Slightly)[7][9]

Table 2: Safety and Hazard Information

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation
Data sourced from ECHA C&L Inventory notifications.[5]

Synthesis of N,N-Dimethyl-D-valine: A Methodological Deep Dive

The most common and direct route to N,N-Dimethyl-D-valine is through the exhaustive methylation of D-valine. Reductive amination is a robust and widely used method for this transformation.

Causality in Synthetic Strategy

The choice of the reductive amination pathway is deliberate. It proceeds via the formation of an iminium ion intermediate from the reaction of the primary amine of D-valine with an aldehyde (formaldehyde), which is then reduced in situ. Using formaldehyde in excess with a suitable reducing agent ensures the reaction proceeds to the dimethylated product. The selection of a reducing agent is critical; sodium borohydride or similar hydride reagents are effective and selective for the reduction of the iminium ion without affecting the carboxylic acid group. The reaction is typically performed in an aqueous or alcoholic solvent to ensure the solubility of the amino acid starting material.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product DVal D-Valine Mix Reaction Mixture (Aqueous/Alcoholic Solvent) DVal->Mix HCHO Formaldehyde (aq) HCHO->Mix Reducer Reducing Agent (e.g., NaBH4) Reducer->Mix Acidify Acidification (e.g., 1M HCl) Purpose: Protonate product, remove non-polar impurities Mix->Acidify 1. Basify Basification (e.g., NaOH to pH 11) Purpose: Deprotonate product for isolation Acidify->Basify 2. Extract Extraction & Purification (e.g., Recrystallization) Basify->Extract 3. Product N,N-Dimethyl-D-valine Extract->Product

Caption: A logical workflow for the synthesis of N,N-Dimethyl-D-valine via reductive amination.

Detailed Experimental Protocol: Reductive Amination of D-Valine

This protocol is a self-validating system; successful execution will yield the desired product with predictable purity, verifiable by standard analytical techniques (NMR, MS).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Valine (1 equivalent) in an appropriate aqueous or alcoholic solvent (e.g., methanol/water mixture). Cool the solution to 0-5 °C in an ice bath.

    • Expertise & Experience: Cooling the reaction is crucial to control the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.

  • Addition of Reagents: To the cooled, stirring solution, add aqueous formaldehyde (approximately 2.5-3 equivalents). Stir for 30 minutes.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, approximately 2-3 equivalents), portion-wise. Maintain the temperature below 10 °C during the addition.

    • Trustworthiness: Portion-wise addition of the hydride source is a critical safety measure to control the evolution of hydrogen gas and prevent a runaway reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure the reaction goes to completion.

  • Workup - Acidification: Cool the reaction mixture back to room temperature and carefully acidify with 1M HCl to a pH of ~2. This step quenches any remaining reducing agent and protonates the product.

    • Causality: This step is also used to extract any unreacted formaldehyde and other non-polar impurities with a solvent like dichloromethane.[4]

  • Workup - Basification: After extraction, basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., concentrated NaOH solution).[4] This deprotonates the carboxylic acid and prepares the product for isolation.

  • Isolation and Purification: The product can be isolated by concentrating the aqueous solution and inducing crystallization, or by extraction into an appropriate organic solvent followed by evaporation. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Asymmetric Synthesis and Drug Development

The unique structural features of N,N-Dimethyl-D-valine make it a powerful tool in several advanced applications.

Modulator in Peptide Synthesis

While the tertiary amine of N,N-Dimethyl-D-valine prevents it from participating in standard peptide bond formation, this characteristic is strategically exploited. N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[4] It can:

  • Increase Proteolytic Stability: The N-methyl groups provide steric hindrance that shields the peptide backbone from degradation by proteases.[4]

  • Improve Membrane Permeability: The increased lipophilicity can enhance the ability of a peptide to cross cell membranes, potentially improving oral bioavailability.[4]

  • Influence Conformation: The presence of N-methylated residues can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation.[4]

N,N-Dimethyl-D-valine can be used as an N-terminal capping agent to block further elongation and modify the overall properties of a synthetic peptide. The use of D-amino acids themselves can also confer resistance to enzymatic degradation.[10]

Chiral Auxiliary and Ligand in Asymmetric Catalysis

The core value of N,N-Dimethyl-D-valine lies in its inherent, fixed chirality. This makes it an excellent candidate for use as both a chiral auxiliary and a chiral ligand.

  • As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[4][11] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The bulky isopropyl and dimethylamino groups of N,N-Dimethyl-D-valine can effectively block one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity.

Caption: Conceptual workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

  • As a Chiral Ligand: Chiral ligands coordinate to a metal center to form an asymmetric catalyst.[4][12] The resulting chiral environment around the metal dictates the stereochemical pathway of the catalyzed reaction. Amino acid derivatives are frequently used to synthesize chiral ligands.[13][14] N,N-Dimethyl-D-valine can serve as a precursor to P,N-ligands or N,N-ligands, where the nitrogen atom coordinates to the metal. The steric and electronic properties of the ligand can be fine-tuned, and the D-configuration provides access to the "unnatural" enantiomer of a product, which is often crucial in pharmaceutical development.[15]

Intermediate in Pharmaceutical Synthesis

N,N-Dimethyl-D-valine is classified as a synthetic intermediate useful for pharmaceutical synthesis.[7][8] Its L-enantiomer, N,N-Dimethyl-L-valine, has been identified as a process-related impurity in the manufacturing of Valsartan, an angiotensin II receptor blocker.[4] This highlights the relevance of such N,N-dimethylated amino acids in pharmaceutical processes, either as building blocks for the active pharmaceutical ingredient (API) or as potential impurities that must be monitored and controlled. The D-isomer can be used in the synthesis of APIs where the "unnatural" stereochemistry is required for biological activity.

Conclusion

N,N-Dimethyl-D-valine is more than just a modified amino acid; it is a strategic chiral building block with a compelling profile for advanced chemical synthesis. Its distinct properties—heightened lipophilicity, steric bulk, and fixed D-chirality—provide chemists with a powerful tool for tackling challenges in stereoselective synthesis. From modulating the properties of therapeutic peptides to directing the outcome of asymmetric reactions, its applications are both significant and expanding. This guide has provided the foundational knowledge, practical protocols, and theoretical underpinnings necessary for researchers and developers to confidently integrate N,N-Dimethyl-D-valine into their synthetic programs, accelerating the discovery and development of novel chiral molecules.

References

  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • University College Dublin. (2025). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-L-Valine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

  • PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion. Retrieved from [Link]

  • ResearchGate. (2025). New method for preparation of D-valine. Retrieved from [Link]

  • ACS Symposium Series. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • National Science Review. (n.d.). Chiral ligands designed in China. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • ACS Publications. (2009). Asymmetric Synthesis and Application of α-Amino Acids. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000). Versatile Chiral Bidentate Ligands Derived from α-Amino Acids: Synthetic Applications and Mechanistic Considerations in the Palladium-Mediated Asymmetric Allylic Substitutions. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Carl ROTH. (n.d.). D-Valine, 100 g. Retrieved from [Link]

  • ResearchGate. (2025). Crystal Structures of D- N -(2-Adamantyl)phenylglycinol and L- N -(2-Adamantyl)diphenylphenylalinol: Chiral Amino Alcohols Utilized as Ligands for Catalytic Asymmetric Hydroamination. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profiling of N,N-Dimethyl-D-valine: A Guide for Structural Validation in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-D-valine (N,N-DMDV) is a critical non-proteinogenic amino acid frequently employed in the synthesis of high-value peptidomimetics, including analogues of the antineoplastic marine natural products Dolastatin 10 , Coibamide A , and Lyngbyabellin N .[1][2] Unlike its L-enantiomer, which is a common impurity in Valsartan manufacturing, the D-isomer is specifically selected to induce reverse-turn conformations or enhance proteolytic stability in peptide backbones.

This guide provides an authoritative reference for the spectroscopic characterization of N,N-Dimethyl-D-valine. It synthesizes data for nuclear magnetic resonance (NMR), mass spectrometry (MS), and optical rotation, establishing a self-validating protocol for confirming identity and enantiomeric purity.

Physicochemical Identity & Properties[2][3][4][5][6][7]

The distinction between the D- and L-enantiomers is spectroscopically invisible in achiral environments (NMR, MS, IR) but distinct in polarized light interaction. The following data establishes the baseline identity for the D-isomer.

PropertyDataNotes
Chemical Name N,N-Dimethyl-D-valine(2R)-2-(dimethylamino)-3-methylbutanoic acid
CAS Number 899900-52-8 Distinct from L-isomer (2812-32-0) and DL-mix (516-06-3).
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol Monoisotopic Mass: 145.1103
Melting Point 154 °CIn acetone/methanol; sublimes >295 °C.
Solubility Water, Methanol, DMSO, Dilute AcidZwitterionic character influences solubility.
Specific Rotation

(

, 20% HCl).[3] Value is equal/opposite to L-isomer (+22.9^\circ$).

Critical Quality Attribute (CQA): The specific rotation is the primary non-destructive method to distinguish the D-isomer from the L-isomer. Ensure the solvent is acidified (e.g., 6 M HCl or 20% HCl) to protonate the amine, as the zwitterionic form in water may yield variable rotation values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of N,N-Dimethyl-D-valine is characterized by the intense singlet of the N-methyl groups and the high-field isopropyl signals.

Solvent Considerations:

  • CDCl

    
    :  Good for the free acid or ester derivatives; provides sharp signals.
    
  • D

    
    O/DCl:  Essential for the hydrochloride salt; shifts the 
    
    
    
    -proton downfield due to ammonium induction.

H NMR Data (Reference: 600 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment

-CH
2.55 - 2.65Doublet (d)1H10.0C(2)-H
N-Me 2.30 - 2.35Singlet (s)6H-N(CH

)


-CH
2.05 - 2.15Multiplet (m)1H-C(3)-H

-CH

0.98Doublet (d)3H6.6C(4)-H


-CH

0.88Doublet (d)3H6.6C(4')-H


C NMR Data (Reference: 150 MHz, CDCl

)
Carbon Type

(ppm)
Assignment
Carbonyl 172.5C OOH

-Carbon
74.8C (2)
N-Methyl 41.5N(C H

)


-Carbon
27.5C (3)

-Carbon
19.8C (4)

-Carbon
18.5C (4')

Analyst Note: In D


O (zwitterion), the N-Me singlet may shift slightly to ~2.8 ppm. The magnetic equivalence of the two N-methyl groups confirms free rotation at room temperature. If broadness is observed, check pH; intermediate pH can cause exchange broadening between free amine and ammonium species.
Mass Spectrometry (MS)

MS analysis is crucial for confirming the N,N-dimethylation, which adds 28 Da relative to the parent Valine.

  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion:

    
     m/z
    
  • Key Fragmentation Pathway:

    • Parent Ion: 146 m/z

    • Loss of Carboxyl:

      
       m/z (Base Peak). This fragment (dimethyl-isopropyl-carbenium ion equivalent) is diagnostic for N,N-dimethylated amino acids.
      

MS_Fragmentation M_H [M+H]+ m/z 146.12 Frag1 Fragment [M - COOH]+ m/z 100.11 (Base Peak) M_H->Frag1 - HCOOH (46 Da) $alpha$-cleavage Frag2 Fragment [M - COOH - C3H7]+ m/z 58.06 (Iminium Ion) Frag1->Frag2 - C3H6 (42 Da) Loss of Propene

Caption: ESI(+) Fragmentation pathway for N,N-Dimethyl-D-valine showing the diagnostic loss of the carboxylic acid group.

Infrared (IR) Spectroscopy
  • C=O Stretch: ~1610 cm

    
     (zwitterion carboxylate) or ~1720 cm
    
    
    
    (HCl salt, carboxylic acid).
  • C-H Stretch: 2800–3000 cm

    
    . The N-CH
    
    
    
    group often contributes a specific band ("Bohlmann bands") in the 2700–2800 cm
    
    
    region if the lone pair is antiperiplanar to C-H bonds, though this is less distinct in zwitterions.

Synthesis & Experimental Protocols

The most robust route to N,N-Dimethyl-D-valine is the reductive amination of D-Valine. This method avoids the risk of racemization often seen with direct alkylation using methyl iodide.

Protocol: Reductive Amination

Reagents: D-Valine, Formaldehyde (37% aq.), Pd/C (10%), Hydrogen gas (or NaBH


CN).
  • Dissolution: Dissolve D-Valine (1.0 eq) in water/methanol (1:1).

  • Addition: Add Formaldehyde (excess, >3.0 eq).

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under H

      
       atmosphere (balloon) for 16 hours.
      
    • Method B (Hydride): Add NaBH

      
      CN (2.5 eq) portion-wise at 0 °C, then stir at RT.
      
  • Workup: Filter catalyst (Method A) or quench (Method B). Concentrate in vacuo.[4]

  • Purification: Recrystallize from Ethanol/Acetone or use Ion-Exchange Chromatography (Dowex 50W) to remove unreacted reagents.

Synthesis_Workflow Start D-Valine (CAS 640-68-6) Step1 Reductive Amination HCHO (excess) + H2 / Pd-C Solvent: H2O/MeOH Start->Step1 Intermediate Schiff Base Formation (Transient) Step1->Intermediate fast Product N,N-Dimethyl-D-Valine (CAS 899900-52-8) Intermediate->Product Reduction QC QC Check: 1. Optical Rotation (Must be Negative) 2. NMR (N-Me Singlet) Product->QC

Caption: Synthesis workflow via reductive amination, ensuring retention of stereochemistry.

Stereochemical Validation (D vs. L)

Since the spectroscopic data (NMR, MS) for D- and L-isomers are identical, stereochemical validation is mandatory.

  • Polarimetry (Primary Method):

    • Prepare a solution of the sample in 6 M HCl or 20% HCl (

      
      ).
      
    • Measure rotation at 589 nm (Na D-line) at 20–25 °C.

    • Acceptance Criteria:

      
       must be negative  (approx -23°). A positive value indicates the L-isomer.
      
  • Marfey's Analysis (Secondary/Trace Method):

    • Derivatize with FDAA (Marfey's Reagent).

    • Analyze via HPLC (C18 column).

    • The L-DAA derivative elutes differently than the D-DAA derivative. Use authentic L-standard for comparison.

References

  • Synthesis & Characterization of Dolastatin 10 Analogues: Pettit, G. R., et al. "Isolation and structure of the cytostatic linear depsipeptide dolastatin 10." Journal of the American Chemical Society, 109(22), 6883-6885. Link (Context for N,N-dimethylvaline synthesis).

  • Optical Rotation Data (L-Isomer Reference): O'Neil, M.J. (ed.).[5][3][6] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Whitehouse Station, NJ: Merck and Co., Inc., 2006.[3] Link

  • Coibamide A Characterization: Medina, R. A., et al. "Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp." Journal of the American Chemical Society, 130(20), 6324-6325. Link (Contains synthesis of D-N,N-dimethylvaline standards).

  • NMR Solvent Impurities & Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176-2179. Link

Sources

Technical Whitepaper: N,N-Dimethyl-D-valine – Identification, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-D-valine (CAS 899900-52-8) is a specialized non-proteinogenic amino acid derivative increasingly utilized in the synthesis of complex peptide therapeutics, particularly in the realm of marine natural product analogues and Antibody-Drug Conjugates (ADCs).[1] Unlike its L-enantiomer (CAS 2812-32-0), which is a common intermediate for Dolastatin 10 and Auristatin derivatives, the D-isomer serves a critical role in structure-activity relationship (SAR) studies, stereochemical validation, and the design of proteolytically stable peptide linkers. This guide provides a definitive technical reference for the identification, synthesis, and application of N,N-Dimethyl-D-valine, addressing the common confusion with its enantiomer and detailing self-validating protocols for its use.

Part 1: Chemical Identity and CAS Verification

The Enantiomeric Distinction

A frequent error in chemical procurement and database searching is the conflation of N,N-Dimethyl-D-valine with its L-isomer. The biological activity of peptide payloads (e.g., Tubulysins, Hemiasterlins) is strictly dependent on stereochemistry. The D-isomer introduces a specific spatial orientation that can either nullify biological activity (serving as a negative control) or enhance metabolic stability by resisting enzymatic cleavage.

Key Chemical Properties

The following data establishes the baseline for incoming raw material verification.

PropertySpecificationNotes
Chemical Name N,N-Dimethyl-D-valine(R)-2-(Dimethylamino)-3-methylbutanoic acid
CAS Number 899900-52-8 Critical:[1][2][3] Do not confuse with L-isomer (2812-32-0)
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol Monoisotopic Mass: 145.11
Appearance White to off-white crystalline powderHygroscopic nature
Melting Point 154 °C (dec.)Varies slightly with solvent of crystallization
Solubility Soluble in Water, Methanol, DMSOPoorly soluble in non-polar solvents (Hexane)
pKa ~2.39 (COOH), ~9.7 (Amine)Predicted values

Part 2: Synthesis and Manufacturing Protocols

Synthetic Route: Reductive Amination

The most robust industrial route for synthesizing N,N-Dimethyl-D-valine is the reductive amination of D-valine. This "Eschweiler-Clarke-like" procedure utilizes formaldehyde as the carbon source and a reducing agent (typically Sodium Cyanoborohydride or catalytic hydrogenation) to effect double methylation without racemization.

Protocol: Reductive Methylation of D-Valine
  • Reagents: D-Valine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), NaBH₃CN (3.0 eq), Acetic Acid (solvent/catalyst).

  • Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is rapidly reduced to the secondary amine, followed by a second cycle to form the tertiary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve D-Valine in acetonitrile/water (1:1) or acetic acid.[1][4]

  • Imine Formation: Add Formaldehyde solution dropwise at 0°C. Stir for 30 minutes.

  • Reduction: Add NaBH₃CN portion-wise (Caution: Exothermic, H₂ evolution).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Acidify to pH 2 to destroy excess hydride, then concentrate.

  • Purification: Ion-exchange chromatography (Dowex 50W) is required to remove inorganic salts and unreacted formaldehyde. Elute with NH₄OH.

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Valine (Starting Material) Step1 Imine Formation (HCHO, Acid) Start->Step1 + HCHO Step2 Reduction (NaBH3CN) Step1->Step2 - H2O Step3 Second Methylation (Repeat Cycle) Step2->Step3 Intermediate Product Crude N,N-Dimethyl-D-valine Step3->Product Purification Ion Exchange (Dowex 50W) Product->Purification Final Pure N,N-Dimethyl-D-valine (CAS 899900-52-8) Purification->Final

Caption: Logical workflow for the reductive amination of D-valine to N,N-Dimethyl-D-valine.

Part 3: Analytical Characterization & Identification

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The N,N-dimethyl group appears as a distinct singlet, integrating to 6 protons.

  • ¹H NMR (500 MHz, D₂O):

    • δ 3.65 (d, J = 9.5 Hz, 1H, α-CH)

    • δ 2.90 (s, 6H, N(CH₃)₂) – Diagnostic Peak

    • δ 2.25 (m, 1H, β-CH)

    • δ 1.05 (d, J = 6.8 Hz, 3H, γ-CH₃)

    • δ 0.98 (d, J = 6.8 Hz, 3H, γ-CH₃)

Chiral Purity Determination (Critical)

Distinguishing the D-isomer from the L-isomer requires chiral HPLC or derivatization (Marfey’s Method). Standard C18 columns cannot separate these enantiomers.

Recommended Method: Marfey’s Analysis [5][6]

  • Derivatization: React sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Mechanism: This converts enantiomers into diastereomers (L-L and D-L pairs), which have different physical properties.

  • Separation: Analyze via C18 RP-HPLC. The D-valine derivative (D-L diastereomer) will elute at a different retention time than the L-valine derivative (L-L).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (White Powder) HNMR 1H NMR Analysis (D2O or DMSO-d6) Sample->HNMR Check1 Singlet at ~2.9 ppm? HNMR->Check1 Check1->Sample No (Reject) Chiral Chiral HPLC / Marfey's Check1->Chiral Yes (Structure Confirmed) ResultL Identity: L-Isomer (CAS 2812-32-0) Chiral->ResultL RT matches L-std ResultD Identity: D-Isomer (CAS 899900-52-8) Chiral->ResultD RT matches D-std

Caption: Decision tree for the analytical verification of N,N-Dimethyl-D-valine.

Part 4: Applications in Drug Development

Peptide Therapeutics and ADCs

N,N-Dimethyl-D-valine is frequently employed in the synthesis of Tubulysin analogues and Pagoamide A derivatives.

  • Tubulysins: These are potent antimitotic peptides used as payloads in Antibody-Drug Conjugates. The N-terminal amino acid is typically N-methyl-D-pipecolic acid or N,N-dimethyl-L-valine in the natural product. However, synthetic analogues incorporating N,N-Dimethyl-D-valine are synthesized to probe the binding pocket of tubulin.

  • Proteolytic Stability: The D-configuration confers resistance to endogenous proteases, extending the half-life of the peptide linker in plasma.

Stereochemical Probing

In the development of Dolastatin 10 analogues, researchers often synthesize the D-isomer variant to verify the stereospecificity of the target receptor. If the D-isomer variant shows significantly reduced potency (IC50 > 1000 nM) compared to the L-isomer (IC50 < 1 nM), it confirms that the biological target is highly stereoselective.

References

  • National Institutes of Health (NIH). (2020). Pagoamide A, A Cyclic Depsipeptide Isolated from a Cultured Marine Chlorophyte. Journal of Natural Products. Retrieved from [Link]

  • Google Patents. (2017). Conjugates of quaternized tubulysin compounds (WO2017096311A1).

Sources

The Sourcing & Synthesis of N,N-Dimethyl-D-valine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Sourcing of N,N-Dimethyl-D-valine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Intelligence: The "Hidden" Chiral Market

N,N-Dimethyl-D-valine (CAS 899900-52-8 ) represents a distinct class of "make-to-order" chiral building blocks. Unlike its ubiquitous L-enantiomer (CAS 2812-32-0), which is a standard commodity in peptide synthesis (e.g., for Dolastatin/Auristatin payloads), the D-isomer is commercially scarce.

This scarcity is not due to synthetic complexity but rather limited demand volume.[1] Consequently, researchers seeking this compound for retro-inverso peptide engineering , stereochemical configuration analysis , or protease-resistant scaffold design often face "Inquire for Quote" dead ends.[1] This guide transitions the procurement strategy from "searching for stock" to "validating custom synthesis," providing the technical protocols necessary to ensure enantiomeric integrity.

Technical Profile & Identity Validation

Before engaging suppliers, strict identity parameters must be established to prevent the accidental procurement of the L-isomer or racemic mixtures.[1]

ParameterSpecificationCritical Note
Chemical Name N,N-Dimethyl-D-valineD-isomer specifically.
CAS Number 899900-52-8 Do NOT confuse with L-isomer (2812-32-0).
Molecular Formula C₇H₁₅NO₂MW: 145.20 g/mol
Chirality D-Enantiomer (

-configuration)
Expect

opposite to L-form.
Physical State White Crystalline SolidHygroscopic; store at -20°C.
Solubility Water, Methanol, DMSOAmphoteric nature affects extraction.[1]

Commercial Availability & Sourcing Strategy

The market for N,N-Dimethyl-D-valine is bifurcated:

  • Catalog Aggregators: List the CAS but hold zero stock (Lead time: 4–6 weeks).

  • Custom Synthesis Houses: Capable of rapid synthesis (Lead time: 2–3 weeks).[1]

Decision Logic for Procurement

The following logic flow illustrates the optimal sourcing path based on required quantity and purity needs.

SourcingStrategy Start Requirement: N,N-Dimethyl-D-valine QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram (Analytical Std) QtyCheck->SmallScale LargeScale > 10 Grams (Synthesis Block) QtyCheck->LargeScale CatalogSearch Search Catalog Aggregators (e.g., Sigma, Accela) SmallScale->CatalogSearch CustomSyn Initiate Custom Synthesis (CRO/CMO) LargeScale->CustomSyn StockStatus In Stock? CatalogSearch->StockStatus BuyStock Direct Purchase Verify CoA for D-form StockStatus->BuyStock Yes StockStatus->CustomSyn No (Likely) SynRoute Define Route: Reductive Amination of D-Valine CustomSyn->SynRoute QC_Check Mandatory QC: Chiral HPLC + Optical Rotation SynRoute->QC_Check

Figure 1: Strategic sourcing decision tree. Due to low stock availability, requests >1g should default to custom synthesis routes to ensure batch consistency.

Synthesis Protocol: The "Self-Validating" Method

If commercial sourcing fails or costs are prohibitive, N,N-Dimethyl-D-valine can be synthesized in-house with high enantiomeric retention. The Reductive Amination of D-Valine is the industry standard.

Reaction Pathway

The synthesis utilizes formaldehyde as the methyl source and catalytic hydrogenation (or hydride reduction) to install the methyl groups without racemizing the alpha-carbon.[1]

SynthesisPathway D_Val D-Valine (CAS 640-68-6) Intermed Imine/Enamine Intermediate D_Val->Intermed Condensation Product N,N-Dimethyl-D-Valine (CAS 899900-52-8) Intermed->Product Reduction Reagents HCHO (excess) Pd/C, H2 (1 atm) or NaBH3CN Reagents->Intermed

Figure 2: Reductive amination pathway. The use of mild reducing agents preserves the stereocenter.[1]

Step-by-Step Methodology

Objective: Synthesis of 1.0 g of N,N-Dimethyl-D-valine.

  • Preparation: Dissolve D-Valine (1.0 g, 8.54 mmol) in Water (45 mL).

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 1.4 mL, ~17.1 mmol, 2.0 eq) and Pd/C (5% or 10%) catalyst (100 mg).[1]

    • Alternative: If hydrogenation equipment is unavailable, use Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq) in Methanol/Acetic Acid (caution: generates HCN gas, requires fume hood).[1]

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature for 18–24 hours.

    • Checkpoint: Monitor via TLC (n-BuOH:AcOH:H₂O 4:1:1).[1] The starting material (ninhydrin positive) should disappear; the product is ninhydrin negative (or weak) but iodine active.[1]

  • Workup: Filter off the catalyst through a Celite pad.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue may need lyophilization to obtain a white powder.[1]

  • Purification: If necessary, recrystallize from Ethanol/Ether or purify via ion-exchange chromatography (Dowex 50W).

Quality Control & Chiral Validation

Trust in the label "D-isomer" is insufficient. You must validate the stereochemistry, especially if the compound is used for absolute configuration determination of natural products (e.g., Pagoamide A).[1]

Protocol: Marfey’s Analysis (Advanced)

This method derivatizes the amino acid with a chiral agent, converting enantiomers into diastereomers separable by standard reverse-phase HPLC.[1]

StepActionMechanism
1 Dissolve 50 µg of N,N-Dimethyl-D-valine in 100 µL H₂O.Sample prep.
2 Add 100 µL of 1% L-FDAA (Marfey's Reagent) in acetone + 20 µL 1M NaHCO₃.Nucleophilic aromatic substitution creates a diastereomer.
3 Heat at 40°C for 1 hour; quench with 10 µL 2M HCl.Completion of reaction.
4 Analyze via LC-MS (C18 Column).Compare retention time against L-Valine derivative.[1]

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 98%

  • Retention Time Shift: The L-FDAA-D-Val derivative will elute at a distinct time compared to the L-FDAA-L-Val derivative.

Applications in Drug Discovery

Why source the D-isomer?

  • Stereochemical Standards: Used to determine the absolute configuration of methylated amino acids in novel marine natural products (e.g., Pagoamide A).[1]

  • Peptide Stability: Incorporation of N,N-dimethyl-D-valine into peptide drugs (at N-termini) blocks aminopeptidases, significantly extending plasma half-life compared to the L-isomer.

  • Structural Probes: Used in NMR studies to induce specific conformational turns in peptidomimetics.[1]

References

  • Sigma-Aldrich. N,N-Dimethyl-D-valine Product Page (CAS 899900-52-8).[2]Link

  • Accela ChemBio. Catalog Listing for N,N-Dimethyl-D-valine.Link

  • Journal of Natural Products. Pagoamide A, a Cyclic Depsipeptide Isolated from a Cultured Marine Chlorophyte.[1] (Describes synthesis and chiral analysis of N,N-dimethyl-D-valine). Link

  • Organic Chemistry Portal. Reductive Amination Synthesis Protocols.Link

  • BenchChem. Technical Guide to N,N-Dimethyl-L-Valine Applications (Comparative Context).Link

Sources

Comprehensive Metabolic Profiling of N,N-Dimethyl-D-Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N,N-Dimethyl-D-valine is a non-proteinogenic amino acid derivative characterized by dual N-methylation and D-stereochemistry. Unlike its L-enantiomer, which serves as a precursor in the biosynthesis of specific peptide antibiotics (e.g., dolastatins) and as a chiral auxiliary in synthesis, the D-isomer represents a unique metabolic challenge.

Its structural features—specifically the tertiary amine and the D-configuration—confer significant resistance to canonical proteolytic and metabolic enzymes. This guide details the physicochemical properties, predicted catabolic pathways, and specific analytical protocols required to study this moiety in drug development.

Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name (2R)-2-(dimethylamino)-3-methylbutanoic acidDefines stereochemistry (D-form).[1]
Molecular Formula C₇H₁₅NO₂MW: 145.20 g/mol .
Stereochemistry D-Enantiomer (R-configuration)Resistant to L-amino acid oxidases and proteases.
N-Substitution N,N-Dimethyl (Tertiary Amine)Blocks peptide bond formation; increases lipophilicity.
pKa (Predicted) ~2.3 (COOH), ~9.6 (NMe₂)Zwitterionic at physiological pH, but more lipophilic than Val.

Metabolic Stability & Catabolism[2]

The metabolism of N,N-dimethyl-D-valine is governed by two opposing forces: enzymatic resistance (due to steric hindrance and stereochemistry) and xenobiotic clearance mechanisms (oxidative demethylation).

The Enzymatic Resistance Blockade
  • Proteolytic Resistance: The N,N-dimethyl group prevents the formation of amide bonds at the N-terminus, making this residue an effective "cap" for peptide therapeutics, blocking exopeptidases.

  • DAAO Evasion: D-Amino Acid Oxidase (DAAO) typically catalyzes the oxidative deamination of D-amino acids to

    
    -keto acids. However, DAAO requires a secondary or primary amine to form the imino acid intermediate. The tertiary amine of N,N-dimethyl-D-valine sterically hinders the active site and lacks the necessary proton for the initial oxidation step, rendering the molecule inert to direct DAAO attack until demethylated.
    
The Putative Catabolic Cascade

The catabolism of N,N-dimethyl-D-valine proceeds through a "Demethylation-First" mechanism, primarily mediated by hepatic Cytochrome P450 enzymes, followed by canonical D-amino acid clearance.

  • Step 1: Oxidative N-Demethylation (Phase I)

    • Enzymes: CYP3A4, CYP2D6 (Liver Microsomes).

    • Mechanism: Hydroxylation of the methyl group to a carbinolamine, which spontaneously collapses to release formaldehyde and N-methyl-D-valine.

    • Rate-Limiting Step: The removal of the first methyl group is often the bottleneck.

  • Step 2: Secondary Demethylation

    • Enzymes: CYP450s or Flavin-containing Monooxygenases (FMOs).

    • Product: D-Valine.[1]

  • Step 3: Oxidative Deamination

    • Enzyme: D-Amino Acid Oxidase (DAAO).

    • Mechanism: D-Valine is converted to 2-Ketoisovalerate (α-Ketoisovalerate) + NH₃ + H₂O₂.

  • Step 4: Re-amination or Degradation

    • Fate A (Chiral Inversion): 2-Ketoisovalerate can be transaminated by Branched-Chain Aminotransferase (BCAT) to L-Valine , effectively racemizing the pool.

    • Fate B (Energy Production): 2-Ketoisovalerate enters the branched-chain

      
      -keto acid dehydrogenase (BCKDH) complex, eventually forming Isobutyryl-CoA.
      

Visualization of Metabolic Pathways[3]

The following diagram illustrates the stepwise degradation of N,N-dimethyl-D-valine, highlighting the transition from xenobiotic metabolism (CYP450) to endogenous amino acid turnover (DAAO).

G Substrate N,N-Dimethyl-D-Valine (Tertiary Amine) Inter1 N-Methyl-D-Valine (Secondary Amine) Substrate->Inter1 Oxidative N-Demethylation (CYP3A4/2D6) Formaldehyde HCHO (Byproduct) Substrate->Formaldehyde Inter2 D-Valine (Primary Amine) Inter1->Inter2 Oxidative N-Demethylation (CYP450) Inter1->Formaldehyde Keto 2-Ketoisovalerate (Achiral Intermediate) Inter2->Keto Oxidative Deamination (DAAO / Peroxisomes) LVal L-Valine (Re-utilized) Keto->LVal Transamination (BCAT) TCA Isobutyryl-CoA (TCA Cycle Entry) Keto->TCA Decarboxylation (BCKDH)

Caption: Figure 1. Predicted catabolic cascade of N,N-Dimethyl-D-Valine showing the critical demethylation bottleneck required before DAAO-mediated clearance.

Experimental Protocols

To validate the metabolic stability and identify metabolites of N,N-dimethyl-D-valine, the following workflows are recommended. These protocols prioritize the differentiation between the D- and L-enantiomers using chiral chromatography.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) driven by CYP450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Test Compound: N,N-Dimethyl-D-Valine (1 µM final conc).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Mix 475 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL HLM. Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound stock. Initiate reaction by adding NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Enantioselective LC-MS/MS Analysis

Objective: Quantify N,N-dimethyl-D-valine and separate it from potential L-isomer impurities or metabolites.

System Parameters:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (dependent on column).

  • Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.

    • Precursor Ion: [M+H]⁺ = 146.1

    • Product Ions: 100.1 (Loss of COOH), 46.0 (Dimethylamine fragment).

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic for identifying metabolic hotspots in N,N-dimethyl-D-valine derivatives.

Workflow Sample Biological Sample (Plasma/Microsomes) ProteinPPT Protein Precipitation (ACN + 0.1% Formic Acid) Sample->ProteinPPT Centrifuge Centrifugation (4000g, 4°C) ProteinPPT->Centrifuge LC Chiral LC Separation (Crownpak CR-I(+)) Centrifuge->LC Isomer Isomer Separation? (D vs L) LC->Isomer MS MS/MS Detection (MRM Mode) Data Data Analysis MS->Data Isomer->LC Optimize Gradient Isomer->MS Resolved

Caption: Figure 2. Analytical workflow for the enantioselective quantification of N,N-dimethyl-D-valine.

References

  • BenchChem. (2025). N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry: A Technical Guide. Retrieved from .

  • Nagata, Y., et al. (2025). Enzymes acting on D-amino acid containing peptides. National Institutes of Health (NIH). Retrieved from .

  • Creative Proteomics. (2025). Overview of Valine Metabolism. Retrieved from .

  • MDPI. (2025). To the Understanding of Catalysis by D-Amino Acid Transaminases. Retrieved from .

  • Cayman Chemical. (2025). N,N-dimethyl-L-Valine Product Information. Retrieved from .

(Note: While specific literature on the catabolism of the D-isomer is sparse, the pathways described above are synthesized from established mechanisms of N-demethylation and D-amino acid oxidation cited in standard metabolic texts.)

Sources

potential applications of N,N-Dimethyl-D-valine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It focuses on the specific utility of the D-enantiomer of N,N-dimethylvaline, distinguishing it from its more common natural L-counterpart (found in Dolastatins), and highlighting its role in designing stable, simplified peptidomimetics.

Strategic Applications in Peptidomimetics and ADC Payload Design

Executive Summary

In the high-stakes arena of peptide therapeutics and Antibody-Drug Conjugates (ADCs), metabolic stability and synthetic feasibility are often the bottlenecks between a hit and a lead. N,N-Dimethyl-D-valine (N,N-Me2-D-Val) represents a critical tactical tool for medicinal chemists. Unlike its L-enantiomer—which is the naturally occurring N-terminal residue of the potent antimitotic Dolastatin 10 and Auristatins (MMAE/MMAF)—the D-isomer offers a unique combination of proteolytic resistance and structural simplification .

This guide explores the application of N,N-Dimethyl-D-valine as a robust N-capping motif that evades endogenous aminopeptidases while mimicking the hydrophobic bulk of complex natural residues like N-methyl-D-pipecolic acid (found in Tubulysins). By incorporating this moiety, researchers can enhance plasma half-life and simplify the total synthesis of complex cytotoxic payloads.

Chemical & Physical Profile
  • IUPAC Name: (2R)-2-(dimethylamino)-3-methylbutanoic acid[1]

  • CAS Number: 899900-52-8[2]

  • Molecular Formula: C7H15NO2

  • Molecular Weight: 145.20 g/mol

  • Stereochemistry: D (R-configuration)

Key Physicochemical Properties
PropertyValue/DescriptionRelevance to Drug Design
Basicity (pKa) ~9.5 (Amine)The tertiary amine is protonated at physiological pH, improving solubility of hydrophobic peptides.
Lipophilicity High (LogP ~0.5)The N,N-dimethylation masks the H-bond donor capacity, increasing membrane permeability compared to valine.
Steric Bulk HighThe gem-dimethyl group creates significant steric hindrance, restricting rotation and locking peptide conformation.
Enzymatic Stability Superior The D-configuration is unrecognized by mammalian L-specific proteases; N-methylation prevents peptide bond cleavage.
Mechanistic Impact in Drug Design

The utility of N,N-Dimethyl-D-valine rests on two pillars: Stereochemical Evasion and Conformational Control .

A. The "Double-Lock" Stability Mechanism

Endogenous aminopeptidases typically recognize the N-terminal free amine and the L-configuration of the first residue. N,N-Dimethyl-D-valine defeats this via a "double-lock" mechanism:

  • Steric Lock: The tertiary amine (N,N-dimethyl) prevents the formation of the transition state required for amide hydrolysis by standard proteases.

  • Chiral Lock: The D-configuration places the side chain in a spatial orientation that does not fit the catalytic pocket of L-specific enzymes.

B. Structural Simplification of Tubulysins

Tubulysins are potent antimitotic peptides used in ADCs. The natural N-terminal residue is N-methyl-D-pipecolic acid (Mep) , a cyclic amino acid that is synthetically demanding to produce in high chiral purity.

  • Strategy: Replace the complex cyclic Mep with the acyclic N,N-Dimethyl-D-valine.

  • Rationale: Both residues possess D-stereochemistry and a cationic charge at the N-terminus. The isopropyl side chain of valine mimics the lipophilic bulk of the pipecolic ring without the synthetic complexity of ring formation.

  • Outcome: Analogues often retain nanomolar potency but are significantly cheaper and easier to scale for GMP manufacturing.

Experimental Protocols
Protocol A: Synthesis of N,N-Dimethyl-D-Valine via Reductive Amination

Rationale: This method is preferred over alkyl halide alkylation to avoid quaternization (formation of the betaine) and to ensure high enantiomeric purity.

Reagents:

  • D-Valine (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium Cyanoborohydride (NaBH3CN, 3.0 eq) or NaBH(OAc)3

  • Acetonitrile/Water (1:1 v/v) or Methanol

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Solubilization: Dissolve D-Valine in a 1:1 mixture of Acetonitrile and Water. Ensure complete dissolution.

  • Imine Formation: Add Formaldehyde solution. Stir at room temperature for 15 minutes to allow the formation of the hemiaminal/imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Cyanoborohydride in portions. Caution: Hydrogen gas evolution may occur.

  • pH Adjustment: Adjust pH to ~6 using Acetic Acid to catalyze the reduction of the iminium ion.

  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor via LC-MS (Target m/z: 146.2 [M+H]+).

  • Workup: Quench with water. Remove organic solvent under reduced pressure.

  • Purification: Apply the aqueous residue to a cation-exchange resin (e.g., Dowex 50W). Wash with water to remove excess formaldehyde/borates. Elute the product with 2M NH4OH. Lyophilize to obtain N,N-Dimethyl-D-valine as a white powder.

Protocol B: Coupling to Peptide Chain (Solid Phase)

Rationale: N,N-dialkyl amino acids are sterically hindered and difficult to couple onto. However, coupling of the N,N-dimethyl amino acid to the free amine of a growing chain is feasible using high-efficiency coupling agents.

  • Resin Preparation: Swell the resin-bound peptide (with free N-terminal amine) in DMF.

  • Activation: Pre-activate N,N-Dimethyl-D-valine (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the activated mixture.

  • Coupling: Add the mixture to the resin immediately. Shake for 2–4 hours (double coupling is recommended due to steric hindrance).

  • Verification: Perform a chloranil test (ninhydrin is ineffective for secondary/tertiary amines).

Visualization of Mechanisms[3][4]
Diagram 1: The "Double-Lock" Stability Mechanism

This diagram illustrates why N,N-Dimethyl-D-valine is resistant to enzymatic degradation compared to standard L-Valine.

StabilityMechanism Figure 1: The 'Double-Lock' mechanism preventing enzymatic degradation. Enzyme Aminopeptidase (L-Specific) Complex Enzyme-Substrate Complex Enzyme->Complex Binding NoBinding Steric & Chiral Mismatch Enzyme->NoBinding Rejection Substrate_L L-Valine Peptide (Natural Substrate) Substrate_L->Enzyme Recognized Substrate_D N,N-Me2-D-Val Peptide (Engineered) Substrate_D->Enzyme Encounter Cleavage Peptide Bond Cleavage Complex->Cleavage Hydrolysis Stable Metabolically Stable Peptide NoBinding->Stable Persists in Plasma

Diagram 2: Tubulysin Analogue Simplification Strategy

Visualizing the replacement of the complex Mep residue with N,N-Dimethyl-D-Valine.

TubulysinSAR Figure 2: Structural simplification of Tubulysin payloads using N,N-Dimethyl-D-Valine. Tubulysin Natural Tubulysin D (Potent, Complex) Mep N-terminal Residue: N-methyl-D-pipecolic acid (Cyclic, Hard to Synthesize) Tubulysin->Mep Contains Strategy SAR Strategy: Bioisosteric Replacement Mep->Strategy Target for Simplification DVal Replacement Residue: N,N-Dimethyl-D-Valine (Acyclic, Commercially Available) Strategy->DVal Selects Analogue Tubulysin Analogue (Simplified, High Potency) DVal->Analogue Incorporated into

References
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine. (Note: Provides foundational chemistry for the moiety, though focuses on L-isomer). Link

  • Crane, C. M., & Boger, D. L. (2009). Synthesis and evaluation of vancomycin aglycon analogues that bear modifications in the N-terminal D-leucyl amino acid. Journal of Medicinal Chemistry, 52(5), 1471–1476. (Demonstrates utility of N-methyl-D-amino acids in SAR). Link

  • Pettit, G. R., et al. (2011). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10.[3] Journal of Natural Products. (Context for N,N-dimethyl valine in antimitotic peptides). Link

  • Endocyte, Inc. (2017).[4] Conjugates of quaternized tubulysin compounds. WO2017096311A1. (Explicitly cites use of N,N-dimethyl-D-valine in Step 4 of tubulysin conjugate synthesis). Link

  • CymitQuimica. (n.d.). Product Catalog: N,N-Dimethyl-D-valine HCl (CAS 899900-52-8). Link

Sources

N,N-Dimethyl-D-Valine: Synthetic Architectures & ADC Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N,N-Dimethyl-D-valine (CAS 899900-52-8 ) is a specialized amino acid derivative serving as the critical N-terminal residue in the Dolastatin 10 class of cytotoxic peptides.[1][2] Its structural integrity is paramount in the synthesis of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) , the payload "warheads" used in FDA-approved Antibody-Drug Conjugates (ADCs) such as Brentuximab vedotin and Polatuzumab vedotin.[3]

This guide addresses the two primary challenges in utilizing this intermediate:

  • Enantiomeric Purity: Ensuring the D-configuration is maintained to prevent premature proteolytic degradation in systemic circulation.[1]

  • Steric Hindrance: Overcoming the nucleophilic impediment caused by the N,N-dimethyl group during peptide coupling.

Part 2: Chemical Profile & Structural Significance[1]

The efficacy of auristatin payloads hinges on the specific stereochemical and steric properties of the N-terminal residue. Unlike its L-isomer counterpart, the D-isomer confers resistance against serum proteases, ensuring the payload remains inactive until lysosomal release.[1]

Comparative Data: The Enantiomeric Divide
FeatureN,N-Dimethyl-D-Valine (Target)N,N-Dimethyl-L-Valine (Common Impurity)
CAS Number 899900-52-8 2812-32-0
Role in MMAE Critical for biological activity & stabilityInactive / Rapidly degraded
Configuration (R)-2-(dimethylamino)-3-methylbutanoic acid(S)-2-(dimethylamino)-3-methylbutanoic acid
Solubility DMSO, MeOH, DMFDMSO, MeOH, DMF
pKa (COOH) ~2.39~2.39

Mechanistic Insight: The N,N-dimethyl group serves a dual purpose: it increases the lipophilicity of the payload (facilitating membrane permeability after cleavage) and acts as a conformational lock, restricting the rotation of the N-terminal bond to favor tubulin binding.

Part 3: Synthetic Methodology (Reductive Amination)[3][4]

While the Eschweiler-Clarke reaction is historically significant, it requires harsh thermal conditions (refluxing formic acid) that can degrade optical purity.[3] The industry-standard protocol utilizes Catalytic Reductive Amination , which proceeds under mild conditions to preserve the chiral center.

Protocol: Palladium-Catalyzed Reductive Methylation of D-Valine[1]

Objective: Synthesize N,N-dimethyl-D-valine from D-valine with >99% ee.

Reagents:

  • D-Valine (Start Material)[1][2][3][4][5]

  • Formaldehyde (37% aq.[3] solution) – Methyl source[3]

  • Pd/C (10% wt loading) – Catalyst

  • Hydrogen Gas (H₂) – Reductant[3]

  • Water/Methanol (1:[3]1) – Solvent system

Step-by-Step Workflow:

  • Solvation: Suspend D-Valine (1.0 eq) in a 1:1 mixture of Water/Methanol.

    • Causality: D-Valine is zwitterionic and poorly soluble in pure organic solvents.[1] The water aids solubility, while methanol prevents foaming during hydrogenation.

  • Catalyst Addition: Add 10% Pd/C (5-10 wt% relative to substrate) under an inert nitrogen atmosphere.[1][3]

    • Safety: Pd/C is pyrophoric; nitrogen purging prevents ignition.[3]

  • Methyl Source Introduction: Add Formaldehyde (2.5 - 3.0 eq) dropwise.[1][3]

    • Mechanism:[1] Formaldehyde condenses with the amine to form an imine/enamine intermediate in situ.[3]

  • Hydrogenation: Purge the vessel with H₂ and maintain 1 atm (balloon) or 30-50 psi (Parr shaker) pressure at Room Temperature (20-25°C) for 12-18 hours.

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the risk of racemization via enolization of the imine intermediate.

  • Work-up: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from minimal hot ethanol or acetone.

Visualization: Synthesis Pathway[1][2][3]

SynthesisWorkflow Start D-Valine (Zwitterion) Inter Imine Intermediate (In Situ) Start->Inter + HCHO (Condensation) Inter->Inter Repeat for 2nd Methyl Reduct Pd-Hydride Reduction Inter->Reduct + H2 / Pd/C Product N,N-Dimethyl-D-Valine (CAS 899900-52-8) Reduct->Product Methylation (x2)

Caption: Catalytic reductive amination workflow ensuring retention of D-configuration via mild hydrogenation.

Part 4: Application in ADC "Warhead" Assembly

The coupling of N,N-dimethyl-D-valine to the adjacent amino acid (Valine or Isoleucine derivative) is the most difficult step in MMAE synthesis due to the extreme steric bulk of the dimethylamino group. Standard carbodiimide couplings (EDC/NHS) often fail or result in low yields.[3]

The "Gold Standard" Coupling Protocol: HATU/HOAt

Context: Coupling N,N-Dimethyl-D-Valine to Val-Dil-Dap-Phe-OMe (Tetrapeptide fragment).

Challenges:

  • Steric Hindrance: The tertiary amine blocks the approach of the activating agent.

  • Epimerization: Activation of the carboxyl group can lead to racemization if the reaction is sluggish.

Optimized Protocol:

  • Activation: Dissolve N,N-Dimethyl-D-Valine (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Why HATU? The 7-azabenzotriazole moiety facilitates faster reaction rates than HBTU, crucial for hindered substrates to outcompete racemization pathways.[1]

  • Base Addition: Add HOAt (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes at 0°C.

    • Causality: HOAt acts as an additive to stabilize the active ester.[3] Pre-activation at 0°C minimizes initial racemization risk.[3]

  • Coupling: Add the amine component (e.g., Val-Dil-Dap-Phe fragment) (1.0 eq).[1][3] Allow to warm to Room Temperature and stir for 12-24 hours.

  • Monitoring: Monitor via LC-MS. If conversion < 50% after 4 hours, add a second portion of HATU/DIPEA (re-activation).[3]

Visualization: ADC Warhead Assembly Logic

CouplingLogic DimethylVal N,N-Dimethyl-D-Valine (Sterically Hindered) ActiveEster Activated At-Ester (Transient) DimethylVal->ActiveEster + HATU/DIPEA Tetrapeptide Val-Dil-Dap-Phe (Nucleophile) Coupling Nucleophilic Attack (Slow Kinetics) Tetrapeptide->Coupling HATU HATU/HOAt (Activator) HATU->ActiveEster ActiveEster->Coupling Racemization Risk: Racemization if >24h or High Temp ActiveEster->Racemization Side Reaction MMAE MMAE Scaffold (Pentapeptide) Coupling->MMAE Amide Bond Formation

Caption: Assembly logic for MMAE synthesis highlighting the critical HATU activation step to overcome steric hindrance.

Part 5: Quality Control & Analytics[1]

Because the D-isomer is synthesized from a chiral pool (D-Valine), the primary risk is racemization during the reductive amination or coupling steps.[1][3]

Self-Validating Analytical Method:

  • Technique: Marfey’s Analysis (FDLA derivatization) followed by LC-MS.[1][3]

  • Procedure: Derivatize a small aliquot of the product with L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).

  • Validation: The D-Valine derivative will elute at a distinct retention time compared to the L-Valine derivative (synthesized as a reference standard using CAS 2812-32-0).[1][3]

  • Acceptance Criteria: < 0.5% L-isomer content.[1]

References

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of N,N-Dimethyl-L-Valine." BenchChem Technical Library. [3]

  • Pettit, G. R., et al. "The Dolastatins.[3] 10. Synthesis of Dolastatin 10." Journal of the American Chemical Society. [3]

  • Maderna, A., et al. "Recent Advances in Antibody-Drug Conjugates."[1][3] Molecular Pharmaceutics.

  • Cayman Chemical. "N,N-dimethyl-L-Valine Product Information (CAS 2812-32-0)." Cayman Chemical Catalog.

  • Accela ChemBio. "N,N-Dimethyl-D-Valine (CAS 899900-52-8) Product Entry." Accela ChemBio Catalog.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][3][6] An efficient peptide coupling additive."[3][7] Journal of the American Chemical Society. [3]

Sources

Technical Guide: Safety and Handling of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N,N-Dimethyl-D-valine (CAS: 899900-52-8) is a specialized non-proteinogenic amino acid derivative. While often overshadowed by its L-enantiomer (a key component of the potent antimitotic agent Dolastatin 10 and related Antibody-Drug Conjugate payloads like MMAE/MMAF), the D-isomer is increasingly utilized in medicinal chemistry to probe stereochemical structure-activity relationships (SAR) and enhance metabolic stability in peptide therapeutics.

The Safety Paradox: As a standalone chemical, N,N-Dimethyl-D-valine is classified primarily as an irritant . However, because it is frequently handled in laboratories synthesizing picomolar-potency cytotoxins , its handling protocols must often mirror the rigor of the high-potency active pharmaceutical ingredients (HPAPIs) it is used to create. This guide bridges the gap between its fundamental chemical hazards and the operational discipline required in a high-stakes drug discovery environment.

Physicochemical Profile & Hazard Identification

Understanding the physical nature of the compound is the first line of defense. As enantiomers possess identical physical properties (excluding optical rotation), data for the more common L-isomer is used as the validated proxy where D-specific data is chemically equivalent.

Table 1: Technical Specifications
PropertySpecificationNotes
Chemical Name N,N-Dimethyl-D-valine
CAS Number 899900-52-8Distinct from L-isomer (CAS 2812-32-0)
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Physical State White to off-white crystalline solidHygroscopic potential
Solubility Soluble in Water, Methanol, DMSOPolar protic/aprotic solvents
pKa (Predicted) ~2.39 (Carboxyl), ~9.7 (Amine)Zwitterionic character in neutral pH
Melting Point 153–155 °C (Lit.[1][2] for L-isomer)Decomposes >300 °C
GHS Hazard Classification

Based on Safety Data Sheet (SDS) analysis of N,N-dimethylated amino acids:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1]

Expert Insight: The N,N-dimethylation increases the lipophilicity of the amino acid compared to native Valine. This can facilitate faster dermal absorption. While not acutely toxic like the auristatins it helps build, treat it as a permeation risk .

Operational Handling Protocols

Storage and Stability Logic

N-methylated amino acids are prone to specific degradation pathways, primarily oxidative demethylation (slow) and hygroscopic clumping.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if planning long-term storage (>3 months). The tertiary amine is susceptible to N-oxide formation over extended periods in air.

  • Container: Amber glass or opaque plastic to prevent light-induced degradation, though UV sensitivity is low.

Weighing and Dissolution Workflow

This protocol minimizes static charge issues common with dry amino acid derivatives and prevents aerosolization.

Step-by-Step Protocol:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water acts as a catalyst for hydrolysis/clumping).

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. N,N-dimethyl-D-valine powders are often "fly-away."

  • Solvent Selection:

    • Preferred: DMSO or DMF for stock solutions (high solubility, stable).

    • Avoid: Unbuffered water for long-term stock (pH drift can occur).

  • Dissolution: Add solvent to the powder, not powder to solvent, to prevent clumping at the meniscus. Vortex immediately.

Reaction Safety (Synthesis Context)

When using N,N-Dimethyl-D-valine in peptide coupling (e.g., HATU/DIEA mediated):

  • Racemization Risk: While N-alkylation suppresses oxazolone formation (a common racemization pathway), the D-configuration must be preserved. Avoid strong bases that could promote epimerization at the alpha-carbon.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which react violently with tertiary amines.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Lifecycle

This workflow illustrates the "Chain of Custody" for the material from cold storage to reaction, emphasizing critical checkpoints.

SafeHandling Storage Cold Storage (4°C) (Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Fume Hood) (Anti-Static Protocol) Equilibrate->Weighing Open Container Weighing->Storage Reseal & Purge (Ar) Solubilization Dissolution (DMSO/DMF Preferred) Weighing->Solubilization Transfer Solid Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Syringe Transfer

Caption: Lifecycle management of N,N-Dimethyl-D-valine preventing moisture ingress and exposure.

Diagram 2: Spill Response Decision Logic

A logic gate for determining whether a spill requires standard cleanup or specialized deactivation (if co-located with cytotoxic products).

SpillResponse Start Spill Detected IsMixed Mixed with Cytotoxins? Start->IsMixed IsPowder Is it Powder? WetWipe Wet Wipe Cleanup (Soap + Water) IsPowder->WetWipe NO (Liquid) HEPA HEPA Vacuum (Avoid Aerosol) IsPowder->HEPA YES IsMixed->IsPowder NO (Low Risk) Deactivate Deactivation Protocol (10% Bleach/NaOH) IsMixed->Deactivate YES (High Risk) HEPA->WetWipe Final Polish

Caption: Decision matrix distinguishing between raw material spills and high-potency mixture spills.

Emergency Response & Waste Disposal

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes.[3] The tertiary amine nature can cause corneal clouding if untreated.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol or DMSO for cleanup, as these solvents enhance skin permeability, potentially carrying the compound (or contaminants) into the bloodstream.

Disposal[5]
  • Solid Waste: Dispose of as hazardous chemical waste. Do not discard in trash.

  • Aqueous Waste: Collect in "Basic/Organic" waste streams.

  • Deactivation: If the material was used in the synthesis of Dolastatin/Auristatin analogs, the waste must be treated as cytotoxic. Incineration is the only validated destruction method for these downstream products.

References

  • PubChem. (2025).[1] N,N-Dimethyl-L-Valine Compound Summary (CID 11008044).[1] National Library of Medicine. Retrieved from [Link]

  • Pettit, G. R., et al. (1989). The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10.[5][6][7] Journal of the American Chemical Society. (Contextual reference for the application of dimethyl-valine derivatives in cytotoxins).

  • Maderna, A., et al. (2014). Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Technical Guide: Synthesis of N,N-Dimethyl-D-Valine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

N,N-Dimethyl-D-valine (D-Dmv) is a critical non-proteinogenic amino acid building block, most notably serving as the N-terminal residue in the potent antineoplastic agents Dolastatin 10 and its synthetic analogs (Auristatins, e.g., MMAE/MMAF). These compounds are widely used as payloads in Antibody-Drug Conjugates (ADCs) .

Unlike its L-enantiomer, the D-configuration confers resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptide payload. The synthesis of D-Dmv requires high enantiomeric fidelity; even trace racemization (formation of the L-isomer) can drastically reduce the biological potency of the final ADC payload.

This guide details a high-fidelity reductive amination protocol using aqueous formaldehyde and sodium cyanoborohydride (


). This method is selected over the traditional Eschweiler-Clarke reaction for research-scale synthesis to minimize thermal stress and guarantee optical purity.

Mechanistic Insight

The N,N-dimethylation of D-valine proceeds via a "Double Reductive Amination" pathway. The reaction must overcome the steric hindrance of the isopropyl side chain while preventing the racemization of the


-proton.
Reaction Pathway[1][2][3][4][5][6][7]
  • Condensation: The primary amine of D-valine attacks formaldehyde to form a hemiaminal, which dehydrates to form an imine (Schiff base).

  • First Reduction: The imine is protonated to an iminium ion, which is rapidly reduced by the hydride source (

    
    ) to form N-methyl-D-valine.
    
  • Second Cycle: The secondary amine undergoes a second condensation with formaldehyde to form an iminium ion.

  • Final Reduction: The second iminium species is reduced to yield the tertiary amine, N,N-dimethyl-D-valine.

Why Sodium Cyanoborohydride? Unlike Sodium Borohydride (


), 

is stable at acidic pH (pH 5–7). This allows the reaction to be run under slightly acidic conditions, which catalyzes imine formation without reducing the aldehyde carbonyl group competitively. This chemoselectivity is crucial for clean conversion.
Mechanistic Diagram

ReductiveAmination Figure 1: Stepwise Mechanism of Double Reductive Amination Start D-Valine (Primary Amine) Imine1 Imine Intermediate (Schiff Base) Start->Imine1 + HCHO - H2O HCHO Formaldehyde (HCHO) Mono N-Methyl-D-Valine (Secondary Amine) Imine1->Mono + NaCNBH3 (Hydride Transfer) Iminium2 Iminium Ion (Reactive Intermediate) Mono->Iminium2 + HCHO - H2O Product N,N-Dimethyl-D-Valine (Tertiary Amine) Iminium2->Product + NaCNBH3 (Hydride Transfer)

Experimental Protocol (Method A: NaCNBH3)

Safety Warning: Formaldehyde is a known carcinogen. Sodium cyanoborohydride is highly toxic and generates HCN gas if exposed to strong acids. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
D-Valine 1.0Substrate
Formaldehyde (37% aq.) 5.0Methyl Source
Sodium Cyanoborohydride 3.0Reducing Agent
Acetonitrile / Water (1:1) SolventReaction Medium
Acetic Acid (Glacial) Cat.pH Adjustment
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend D-Valine (1.17 g, 10.0 mmol) in Acetonitrile/Water (1:1, 40 mL) .

  • Formaldehyde Addition: Add Formaldehyde (37% aq. solution, 3.75 mL, ~50 mmol) to the suspension.

  • Catalysis: Stir the mixture for 10 minutes. D-Valine may not fully dissolve yet.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (

    
    , 1.88 g, 30 mmol)  in small portions over 15 minutes.
    
    • Note: Gas evolution (

      
      ) may occur; ensure open venting.
      
  • pH Control: Check pH. If basic, adjust to pH ~5–6 with glacial acetic acid. This accelerates iminium ion formation.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. The suspension should clear as the more soluble dimethylated product forms.

Phase 2: Workup & Isolation

Critical Step: N,N-dimethyl-D-valine is a zwitterion but is significantly more lipophilic than D-valine. We utilize a pH-switch extraction.

  • Quench: Cool the reaction to 0°C and acidify to pH ~2 with 1N HCl to decompose excess hydride (Caution: HCN evolution possible—work in hood). Stir for 30 minutes.

  • Basification: Adjust the pH to 11–12 using 1N NaOH. At this pH, the carboxylic acid is deprotonated (

    
    ), but the tertiary amine is neutral (
    
    
    
    ), creating a species that can be extracted into chlorinated solvents.
  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM) .

    • Tip: If the interface is messy (emulsion), add a small amount of brine.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield N,N-Dimethyl-D-valine as a white to off-white solid or viscous oil.

Phase 3: Purification (Optional)

If high purity (>99%) is required for GMP applications:

  • Crystallization: Dissolve the crude residue in a minimum amount of hot acetone or ethanol and cool to 4°C.

  • Ion Exchange: Pass the crude aqueous solution (before extraction) through a Dowex 50W (H+ form) column. Wash with water, then elute the product with 2M

    
    .
    
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for N,N-Dimethyl-D-Valine Synthesis Setup Setup: D-Val + HCHO + Solvent (Stir 10 min) Reduction Reduction: Add NaCNBH3 (0°C) Adjust pH ~6 (AcOH) Setup->Reduction Reaction Reaction: Stir at RT (12-16 Hours) Reduction->Reaction Quench Quench: Acidify to pH 2 (HCl) (Remove excess hydride) Reaction->Quench Extract Extraction: Basify to pH 11 (NaOH) Extract with DCM x3 Quench->Extract Isolate Isolation: Dry (Na2SO4) -> Evaporate Yield: N,N-Dimethyl-D-Valine Extract->Isolate

Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.

ParameterExpected ValueNotes
Appearance White solid / Viscous oilHygroscopic; store in desiccator.
1H NMR (D2O)

2.85 (s, 6H,

)
Characteristic singlet for dimethyl group.
1H NMR (D2O)

3.45 (d, 1H,

-CH)
Doublet due to coupling with

-CH.
Mass Spec (ESI) [M+H]+ = 146.12Confirm molecular weight.
Optical Rotation

(c=1, H2O)
Critical: Confirm positive rotation for D-isomer.

Troubleshooting Racemization: If the optical rotation is lower than expected (e.g., < +15°), racemization may have occurred.

  • Cause: High temperature during workup or excessive reaction time at acidic pH.

  • Solution: Ensure the reaction temperature does not exceed 25°C. Perform the pH 11 extraction rapidly to minimize base-catalyzed epimerization.

Alternative Method: Eschweiler-Clarke

For large-scale (>100g) synthesis where


 cost or toxicity is prohibitive, the Eschweiler-Clarke method is viable but carries a higher risk of racemization due to reflux temperatures.
  • Reagents: Formic Acid (solvent/reductant) + Formaldehyde.[6][1][7][2][8]

  • Conditions: Reflux (100°C) for 12 hours.

  • Note: Research indicates that while simple chiral amines are stable,

    
    -amino acids can partially racemize at reflux. This method is not recommended  for GMP synthesis of Dolastatin intermediates unless optical purity is verified by Chiral HPLC.
    

References

  • General Reductive Amination Protocol: Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.

  • Synthesis of Dolastatin 10 Intermediates: Pettit, G. R.; et al. The Dolastatins. 10. Synthesis of Dolastatin 10.

  • Impurity Profiling (Valsartan/Amino Acids): BenchChem Technical Guides. N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry.[9]

  • Eschweiler-Clarke Mechanism & Limits: Pine, S. H.; Sanchez, B. L. Formic Acid-Formaldehyde Methylation of Amines.[6][1][7][10][11]

Sources

Application Note: Strategic Incorporation of N,N-Dimethyl-D-valine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N,N-Dimethyl-D-valine (Me₂-D-Val) is a critical non-proteinogenic amino acid, most notably serving as the N-terminal residue in the potent antimitotic agents Dolastatin 10 and its synthetic analogs, Monomethyl Auristatin E (MMAE) and MMAF . These "warheads" are widely used in Antibody-Drug Conjugates (ADCs).

Incorporating Me₂-D-Val presents unique challenges in SPPS that differ from standard Fmoc chemistry:

  • Terminal Capping: As a tertiary amine, Me₂-D-Val cannot participate in further amide bond formation; it strictly functions as an N-terminal cap.

  • Steric Hindrance: The combination of the isopropyl side chain (β-branching) and the dimethylated nitrogen creates a "steric wall," significantly reducing coupling kinetics.

  • Racemization Risk: The activation of N,N-dialkyl amino acids carries a heightened risk of racemization via oxazolonium ion intermediates, particularly under high-base conditions.

This guide provides a validated, self-consistent protocol to overcome these barriers, ensuring high chiral purity (>99% de) and coupling efficiency.

Critical Mechanistic Considerations

The Steric Challenge

Unlike standard amino acids, Me₂-D-Val lacks an amide proton. The tertiary nitrogen creates a bulky electron-rich center that repels the incoming nucleophile (the resin-bound amine) sterically, while the isopropyl group adds β-branching hindrance.

Reagent Selection Strategy

Standard carbodiimides (DIC/Oxyma) are often too slow, leading to incomplete coupling. We utilize HATU or COMU for their superior reactivity with hindered substrates.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for hindered couplings. The 7-aza group provides an intramolecular general base effect (neighboring group participation) that accelerates acylation.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF due to its higher polarity and ability to solvate aggregated peptide chains, which is common in hydrophobic sequences like MMAE.

Racemization Control

Racemization occurs primarily during the activation step.

  • Risk Factor: Excess base (DIEA) promotes proton abstraction from the α-carbon.

  • Mitigation: Use the minimum effective amount of base (typically 2.0 equivalents relative to the acid/coupling reagent) and avoid "pre-activation" times longer than 30 seconds.

Experimental Protocol: Coupling N,N-Dimethyl-D-valine

Materials & Reagents[1][2][3][4]
  • Amino Acid: N,N-Dimethyl-D-valine (often supplied as HCl salt).

  • Resin: Peptide-resin with a free N-terminal amine (e.g., H-Val-Dil-Dap-Phe-Resin).

  • Coupling Reagent: HATU (0.5 M in NMP).

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

  • Solvent: Anhydrous NMP.

Workflow Diagram (DOT)

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Prep Reagent Prep: Dissolve Me2-D-Val (HCl salt) + HATU in NMP Start->Prep Base_Add Activation: Add DIEA (Base) (Do NOT pre-incubate >30s) Prep->Base_Add Coupling Coupling Reaction: Add to Resin Agitate 2-4 hours @ RT Base_Add->Coupling Immediate Transfer Check QC Check: Chloranil / Kaiser Test Coupling->Check Decision Test Result? Check->Decision Recouple Re-couple: Use PyAOP or Fresh HATU Decision->Recouple Positive (Incomplete) Wash Wash: NMP (3x), DCM (3x) Decision->Wash Negative (Complete) Recouple->Check Cleavage Cleavage: TFA/Tips/H2O Wash->Cleavage

Caption: Optimized workflow for coupling sterically hindered N,N-Dimethyl-D-valine in SPPS.

Step-by-Step Procedure
Step 1: Resin Preparation[1]
  • Ensure the N-terminal Fmoc group of the preceding residue has been fully removed (standard 20% Piperidine/DMF).

  • Wash resin: 3x DMF, 3x DCM, 3x NMP.

  • Critical: The resin must be swollen in NMP for at least 20 minutes prior to coupling to ensure maximum accessibility of the amine sites.

Step 2: Activation (The "In-Situ" Method)

Note: Calculations based on 0.1 mmol resin scale.

  • Weigh 4.0 equivalents of N,N-Dimethyl-D-valine HCl (relative to resin loading).

  • Weigh 3.9 equivalents of HATU.

  • Dissolve both solids in minimal NMP (approx. 1-2 mL).

  • Add DIEA .

    • Calculation: If using the HCl salt of the amino acid, you need 1 eq of DIEA to neutralize the salt + 1 eq for the reaction per equivalent of AA.

    • Formula: Total DIEA eq = (Eq of AA × 2).

    • Example: For 4 eq AA (HCl salt), use 8 eq DIEA .[1]

  • Mix for exactly 15-30 seconds. Do not exceed this time to minimize racemization.

Step 3: Coupling
  • Add the activated solution immediately to the resin.

  • Agitate (shake, do not stir with magnetic bar) at room temperature.

  • Duration: 2 to 4 hours. The steric bulk requires extended contact time compared to standard amino acids (typically 45 min).

Step 4: Monitoring
  • Wash a small aliquot of resin with DCM.

  • Perform the Chloranil Test (preferred for secondary amines) or Kaiser Test (if the resin amine is primary).

    • Blue particles: Incomplete coupling. Proceed to double coupling.

    • Colorless/Yellow: Complete coupling.

Step 5: Double Coupling (If required)

If the test is positive, repeat the coupling using PyAOP (Phosphonium salt) instead of HATU for the second round. PyAOP is highly reactive and often drives difficult couplings to completion.

  • Reagents: 4 eq AA, 4 eq PyAOP, 8 eq DIEA in NMP.[1]

Cleavage and Isolation

Since Me₂-D-Val is the final residue, no Fmoc removal is performed. Proceed directly to cleavage.

  • Wash: 5x DCM to remove all traces of NMP (NMP can interfere with ether precipitation).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]

  • Time: 2 hours at RT.

  • Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in cold diethyl ether.

  • Note on Solubility: Peptides capped with Me₂-D-Val are often more hydrophobic. If the precipitate is oily, centrifuge at 4°C or use a Hexane/Ether mix.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance; AggregationSwitch solvent to NMP ; Increase Temp to 40°C (carefully monitoring racemization); Use double coupling .
Racemization (>1% L-isomer) Excess base; Long activationReduce DIEA to 1.5 eq relative to AA; Use Collidine (weaker base) instead of DIEA; Use Oxyma/DIC (slower but safer).
Low Yield Hydrolysis of active esterEnsure anhydrous NMP; Use fresh HATU.
Oily Precipitate High hydrophobicity of Me₂-ValTriturate with MTBE (Methyl tert-butyl ether) instead of Diethyl Ether; Lyophilize from tBuOH/H₂O.

References

  • Pettit, G. R., et al. (1998). "The Dolastatins. 18. Stereospecific Synthesis of Dolastatin 10." Journal of Organic Chemistry.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society.[1]

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents." Sigma-Aldrich Technical Guides.

  • Madder, A., et al. (2010). "Monomethyl Auristatin E (MMAE): Synthetic Approaches and Applications." Molecular Pharmaceutics.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews.

(Note: URLs provided are representative of authoritative sources for these standard protocols.)

Sources

Application Note: Determination of Enantiomeric Purity of N,N-Dimethyl-D-Valine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-D-valine is a critical chiral building block, notably utilized in the synthesis of depsipeptides such as Dolastatin 10 analogs and antibody-drug conjugate (ADC) payloads (e.g., Monomethyl Auristatin E). The enantiomeric purity of this starting material is a Critical Quality Attribute (CQA); even trace levels of the L-enantiomer can lead to diastereomeric impurities in the final API, which are often inseparable by standard purification methods.[1]

This guide addresses the specific challenge of analyzing N,N-Dimethyl-valine . Unlike standard amino acids, the tertiary amine structure prevents the use of common primary-amine-targeting chiral columns (e.g., Crownpak CR(+)) or derivatization reagents (e.g., OPA, Marfey’s Reagent).

We present two validated protocols:

  • Primary Protocol (Gold Standard): Zwitterionic Ion-Exchange (ZWIX) Chromatography.[1]

  • Secondary Protocol (Alternative): Macrocyclic Glycopeptide (Teicoplanin) Chromatography.[2]

Technical Introduction & Mechanistic Insight

The Challenge of the Tertiary Amine

Standard chiral amino acid analysis often relies on the interaction of a primary ammonium group (


) with a crown ether or the derivatization of a primary/secondary amine with a chiral tag.[1]
  • Constraint: N,N-Dimethyl-valine possesses a dimethylated nitrogen.[3] It has no N-H protons.

  • Consequence: It cannot form the specific three-point hydrogen bonding required by Crownpak phases, nor can it react with electrophilic derivatization reagents (FDAA, FMOC, OPA).

The Solution: Double Ion-Pairing (ZWIX)

The most robust separation mechanism for this molecule is Double Ion-Pairing using Cinchona alkaloid-derived zwitterionic phases (Chiralpak ZWIX).[1]

  • Mechanism: The stationary phase contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid).

  • Interaction: The zwitterionic N,N-dimethyl-valine interacts simultaneously with both sites.[1] The bulky dimethyl group provides significant steric discrimination, enhancing chiral resolution (

    
    ).
    

Protocol 1: Zwitterionic Ion-Exchange (Preferred Method)

This method is recommended for QC release testing due to its high resolution and ability to reverse elution order by switching columns.

Materials & Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (low dead volume preferred).

  • Detector: UV-Vis (210 nm) or CAD (Charged Aerosol Detector) if UV response is low.

  • Column:

    • Option A (Standard): Chiralpak ZWIX(+) (

      
      ).
      
    • Option B (Reverse Order): Chiralpak ZWIX(-) (

      
      ).
      
  • Reagents: Methanol (LC-MS grade), Acetonitrile (MeCN), Formic Acid (FA), Diethylamine (DEA).

Chromatographic Conditions
ParameterSettingNotes
Mobile Phase MeOH / MeCN / H₂O (49 : 49 :[1] 2) + 50 mM Formic Acid + 25 mM DEAThe acid/base ratio is critical to maintain the zwitterionic state.
Flow Rate 0.8 mL/minAdjust for backpressure (< 200 bar).
Temperature 25°CLower temperature (15°C) can improve resolution if needed.
Detection UV @ 215 nmThe carbonyl allows detection at low UV; tertiary amine has weak absorbance.
Injection Vol 5.0 µLSample concentration: 1.0 mg/mL in Mobile Phase.[1]
Elution Order & Strategy
  • ZWIX(+) Column: Typically elutes the L-isomer first, followed by the D-isomer .[1]

  • ZWIX(-) Column: Reverses the order (D-isomer first, L-isomer second).

  • Trace Analysis Tip: If determining trace L-enantiomer in a D-valine bulk, use ZWIX(-) .[1] This elutes the trace L-impurity after the main peak, preventing it from being masked by the main peak's tail.

Protocol 2: Macrocyclic Glycopeptide (Alternative)

Useful if ZWIX columns are unavailable or if the sample matrix requires aqueous-heavy conditions.

Methodology
  • Column: Chirobiotic T (Teicoplanin bonded phase),

    
    .
    
  • Mechanism: The N,N-dimethyl group fits into the hydrophobic pocket of the teicoplanin aglycone, while the carboxylate interacts with the peptide backbone.[1]

Chromatographic Conditions
ParameterSettingNotes
Mobile Phase Ethanol / Water (60 : 40 v/v)Simple isocratic mode.[1] No buffers usually required, but 0.1% TEAA can sharpen peaks.
Flow Rate 1.0 mL/min
Temperature 20°C - 25°C
Detection UV @ 210 nm

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic and the double ion-pairing mechanism utilized in Protocol 1.

G Start Sample: N,N-Dimethyl-D-Valine (Target: >99.5% ee) CheckStruct Structural Check: Tertiary Amine + Carboxylic Acid Start->CheckStruct Decision Can we use standard methods? CheckStruct->Decision NoCrown NO: Crown Ethers (Crownpak) Require Primary Amine (NH3+) Decision->NoCrown Constraint 1 NoDeriv NO: OPA/FDAA Reagents Require N-H proton Decision->NoDeriv Constraint 2 SelectZWIX Select ZWIX Protocol (Double Ion-Pairing) NoCrown->SelectZWIX NoDeriv->SelectZWIX Mechanism Mechanism: 1. Quinuclidine (+) binds Carboxylate (-) 2. Sulfonic Acid (-) binds Amine (+) 3. Steric fit of Dimethyl group SelectZWIX->Mechanism Execution Run HPLC: Mobile Phase: MeOH/MeCN/FA/DEA Detection: UV 215nm Mechanism->Execution Result Calculate % Enantiomeric Excess (Area D - Area L) / (Area D + Area L) Execution->Result

Caption: Workflow logic ruling out standard amine methods in favor of Zwitterionic Ion-Exchange (ZWIX) for N,N-dimethylated amino acids.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before running samples:

  • Resolution (

    
    ): 
    
    
    
    between L and D peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.[1]
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard (0.05% impurity level).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks Incorrect Acid/Base ratio in Mobile Phase.Remake MP. Ensure Formic Acid (50mM) and DEA (25mM) ratio yields a buffered pH ensuring zwitterionic state.
Retention Shift Temperature fluctuation.ZWIX phases are temperature sensitive. Thermostat column precisely at 25°C.
No Separation Column Hysteresis (Memory Effect).If the column was previously used with strong buffers (phosphate), wash with 100% MeOH for 3 hours.
Low Sensitivity Weak Chromophore.Switch to CAD detection or LC-MS (SIM mode for m/z 146.1).

References

  • Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation. Link

  • Sigma-Aldrich (Astec). (2018). Chirobiotic Handbook: Advanced Separation Technologies for Amino Acids. Merck KGaA. Link

  • Pettit, G. R., et al. (1987).[1] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society, 109(22), 6883-6885. (Context for N,N-dimethyl-valine relevance). Link

  • Ilisz, I., et al. (2013).[4] "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1296, 119-139.[1] Link

  • BenchChem. (2025).[5] Technical Guide to N,N-Dimethyl-L-Valine Applications and Impurity Analysis. Link

Sources

Application Note: GC-MS Analysis of N,N-Dimethyl-D-valine after Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of N,N-Dimethyl-D-valine using Gas Chromatography-Mass Spectrometry (GC-MS) following a robust two-step derivatization protocol. N,N-Dimethyl-D-valine, a non-proteinogenic amino acid, presents analytical challenges due to its polarity and low volatility. Direct GC-MS analysis is often impractical as these characteristics can lead to poor chromatographic peak shape, thermal decomposition in the injector, and inadequate separation.[1] This guide details a proven derivatization strategy involving esterification followed by acylation to enhance the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring precise and accurate determination of this and similar modified amino acids in various matrices.

Introduction: The Rationale for Derivatization

Amino acids, including N,N-Dimethyl-D-valine, are inherently polar, zwitterionic molecules, making them non-volatile and thermally labile.[2] These properties are incompatible with standard GC analysis, which requires analytes to be volatile and thermally stable.[1][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.[4][5] This process typically involves converting the polar functional groups, such as carboxylic acids and amines, into less polar, more volatile moieties.[4][6]

For N,N-Dimethyl-D-valine, a two-step derivatization approach is highly effective. The first step, esterification , targets the carboxylic acid group. The second step, acylation , modifies the tertiary amine, although in the case of N,N-dimethylated amino acids, the primary target for acylation is any other reactive functional groups that might be present. In this specific case, the derivatization primarily serves to protect the carboxyl group and enhance overall volatility. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), further enhances detectability, particularly for electron capture detection (ECD), though it is also highly effective for mass spectrometry.[7]

Experimental Workflow Overview

The entire analytical process, from sample preparation to data analysis, is a sequence of critical steps. Each stage must be performed with precision to ensure the final results are accurate and reproducible.

Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis cluster_result Result Interpretation Sample Sample containing N,N-Dimethyl-D-valine Drying Evaporation to complete dryness Sample->Drying Esterification Step 1: Esterification (e.g., with Methanolic HCl) Drying->Esterification Acylation Step 2: Acylation (e.g., with TFAA) Esterification->Acylation GCMS GC-MS Analysis Acylation->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification & Confirmation Data->Quant

Caption: Overall experimental workflow from sample to result.

Detailed Protocols
3.1. Reagents and Materials
  • N,N-Dimethyl-D-valine standard

  • Anhydrous Methanol (CH₃OH)

  • Acetyl Chloride (CH₃COCl) or Hydrochloric Acid (HCl) gas

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Nitrogen gas (high purity)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or water bath

  • GC-MS system equipped with a suitable capillary column

3.2. Protocol 1: Two-Step Derivatization

This protocol outlines the esterification of the carboxylic acid group followed by the acylation of the molecule. It is critical to perform these reactions under anhydrous (moisture-free) conditions to prevent hydrolysis of the reagents and derivatized products.[4]

Step 1: Esterification (Formation of the Methyl Ester)

  • Sample Preparation: Accurately weigh a known amount of the N,N-Dimethyl-D-valine standard or the dried sample extract into a reaction vial.

  • Reagent Preparation: Prepare a 3 M solution of methanolic HCl. This can be done by slowly adding acetyl chloride to anhydrous methanol in a fume hood (e.g., 1.5 mL of acetyl chloride to 10 mL of cold methanol). This exothermic reaction should be performed with caution. Alternatively, bubble dry HCl gas through anhydrous methanol.

  • Reaction: Add 200 µL of the 3 M methanolic HCl to the dried sample.

  • Incubation: Securely cap the vial and heat at 70°C for 60 minutes.[8]

  • Drying: After incubation, cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of dry nitrogen gas.

Step 2: Acylation (Formation of the N-Trifluoroacetyl Derivative)

  • Reagent Addition: To the dried residue from the esterification step, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).[7]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Final Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final dried derivative in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_products Products Valine N,N-Dimethyl-D-valine COOH group Ester Methyl Ester Derivative COOCH3 group Valine->Ester Esterification (Step 1) Methanol Methanolic HCl TFAA Trifluoroacetic Anhydride (TFAA) Final Final Volatile Derivative Ester->Final Acylation (Step 2)

Caption: The two-step derivatization reaction of N,N-Dimethyl-D-valine.

GC-MS Instrumental Parameters

The successful separation and detection of the derivatized N,N-Dimethyl-D-valine is dependent on optimized instrumental conditions. Chiral separation is often a key consideration in amino acid analysis to distinguish between D and L enantiomers.[9] For this purpose, a chiral capillary column is recommended.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
Column Chirasil-L-Val or equivalent chiral column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)Specifically designed for the separation of amino acid enantiomers.[10][11]
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp. 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow modeInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for balancing separation efficiency and analysis time.
Oven Program Initial: 80°C (hold 2 min), Ramp 1: 5°C/min to 160°C, Ramp 2: 20°C/min to 220°C (hold 5 min)A gradient program is necessary to separate the analyte from solvent and other potential components.
MS System Agilent 5977B or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Scan Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitative accuracy.
Data Interpretation and Expected Results

The derivatization process increases the molecular weight of N,N-Dimethyl-D-valine. The resulting N-trifluoroacetyl-N,N-Dimethyl-D-valine methyl ester will produce a characteristic mass spectrum under EI conditions.

  • Molecular Ion (M+): The molecular ion peak may be weak or absent, which is common for many derivatives in EI.

  • Characteristic Fragments: The fragmentation pattern is the key to structural confirmation. Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and fragments related to the trifluoroacetyl group. The most stable and often most abundant fragment will be used for quantification in SIM mode.

For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the derivatized N,N-Dimethyl-D-valine standard. The peak area of a characteristic ion is plotted against the concentration. The use of an internal standard, such as a stable isotope-labeled version of the analyte, is highly recommended for the most accurate quantification.[2]

Method Validation and Trustworthiness

To ensure the reliability of this analytical method, a thorough validation should be performed according to established guidelines.[12] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the unique retention time and mass spectrum.

  • Linearity: The linear relationship between the concentration and the instrument response over a defined range.[13]

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentrations. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, the method's performance can be documented, ensuring that the data generated is trustworthy and fit for its intended purpose in research or drug development.

Conclusion

The GC-MS analysis of N,N-Dimethyl-D-valine is made robust and reliable through a well-executed two-step derivatization process of esterification and acylation. This application note provides a detailed protocol and the scientific rationale behind the critical steps involved. By converting the polar, non-volatile amino acid into a thermally stable and volatile derivative, researchers can achieve the high sensitivity, selectivity, and accuracy required for demanding applications in modern scientific research. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, defensible data.

References
  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 187. [Link]

  • Gómez-Gómez, A., et al. (2018). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. ResearchGate. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-649. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 55(2). [Link]

  • Rashaid, A. H. B., Jackson, G. P., & de B. Harrington, P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1). [Link]

  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 187. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Methods in Molecular Biology. [Link]

  • Williams, M. (Ed.). (2003). Validation of Amino Acid Analysis Methods. In: Methods in Molecular Biology, vol 211. Humana Press. [Link]

  • Kimura, R., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(1), 48. [Link]

  • Kowalski, P., et al. (2018). Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis. ResearchGate. [Link]

  • Han, L., et al. (2019). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 9(12), 294. [Link]

  • Pätzold, R., & Brückner, H. (2005). Chiral separation of amino acids by gas chromatography. Amino Acids, 28(1), 1-13. [Link]

  • Molnár-Perl, I., & Katona, Z. F. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Journal of Chromatography A, 873(1), 115-129. [Link]

  • Lee, J. H., et al. (2012). Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. ResearchGate. [Link]

  • Li, F., et al. (2015). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Pharmaceutical and Biomedical Analysis, 111, 215-221. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]

  • Gucinski, A. C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2541-2549. [Link]

  • Kim, J., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1599. [Link]

  • Weidner, W. J., et al. (2020). Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs. Veterinary Sciences, 7(4), 180. [Link]

  • Das, A., & Das, A. (2013). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate. [Link]

  • Pätzold, R., & Brückner, H. (2005). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

Sources

using N,N-Dimethyl-D-valine as a chiral auxiliary in asymmetric synthesis

Application Note: -Dimethyl-D-valine in Asymmetric Synthesis

Subject: Utilizing

Date:Version:

Executive Summary


steric bulkLewis basicity

Its steric bulk (isopropyl group) combined with the tertiary amine makes it an ideal precursor for chiral amino-alcohol ligands used in enantioselective organometallic catalysis. Furthermore, it serves as a critical "internal auxiliary" (permanent chiral center) in the synthesis of peptidic payloads for Antibody-Drug Conjugates (ADCs), such as Dolastatin 10 analogues, where the D-configuration confers resistance to proteolysis.

Key Applications Covered
  • Catalytic Asymmetric Synthesis: Use of

    
    -Dimethyl-D-valinol (derived from the parent acid) as a ligand for enantioselective alkylation.
    
  • Chiral Building Block Synthesis: Protocol for the racemization-free synthesis of

    
    -Dimethyl-D-valine.
    
  • Stereochemical Validation: Methods for determining enantiomeric purity (ee%).

Mechanistic Distinction: Why "Auxiliary" is a Misnomer

To apply this reagent correctly, one must understand its limitations compared to standard auxiliaries.

FeatureStandard Chiral Auxiliary (e.g., Evans Oxazolidinone)

-Dimethyl-D-valine
Mechanism Chelation via C=O and N-H bonds.Coordination via N-lone pair (Lewis Base) & Steric shielding.
Removability Designed to be cleaved (hydrolysis/reduction).Often retained (Building Block) or used catalytically (Ligand).
Transition State Rigid 6-membered Zimmermann-Traxler models.Flexible coordination; relies on ligand acceleration.
Primary Use Asymmetric Alkylation/Aldol reactions.[1][2]Enantioselective Addition (e.g., Et2Zn to aldehydes).

Expert Insight:

3Ligand-Accelerated Catalysis

Protocol A: Synthesis of -Dimethyl-D-valine (The Precursor)

Commercial sources of the D-enantiomer can be expensive or chemically impure. This protocol ensures high enantiomeric excess (ee) via reductive amination, avoiding the harsh conditions of Eschweiler-Clarke methylation which can lead to racemization.

Reagents & Equipment[1][4][5]
  • Substrate: D-Valine (99% ee)

  • Reagents: Aqueous Formaldehyde (37%), Sodium Cyanoborohydride (

    
    ), Acetic Acid.
    
  • Solvent: Methanol (HPLC grade).

  • Safety:

    
     generates HCN if acidified rapidly; use a fume hood.
    
Step-by-Step Methodology
  • Solubilization: Suspend D-Valine (10 mmol) in Methanol (30 mL).

  • Imine Formation: Add Aqueous Formaldehyde (30 mmol, 3 equiv). Stir for 15 minutes at room temperature.

    • Note: The solution may remain cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C. Add

    
     (25 mmol, 2.5 equiv) portion-wise over 20 minutes.
    
  • pH Adjustment: Add Glacial Acetic Acid dropwise to maintain pH ~6.0 (monitor with wet pH paper).

    • Critical Step: Maintaining pH 5-6 is vital. Too acidic (<4) risks HCN evolution; too basic (>7) stalls the reduction.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Evaporate Methanol under reduced pressure.

    • Redissolve residue in water (10 mL) and acidify to pH 2 with 1M HCl (to decompose excess borohydride).

    • Wash with Ethyl Acetate (to remove non-polar byproducts).

    • Adjust aqueous layer to pH 7-8 with solid

      
      .
      
    • Load onto an ion-exchange column (Dowex 50W) or extract continuously with Chloroform/Isopropanol (3:1).

  • Purification: Recrystallize from Ethanol/Ether.

Yield Target: >85% Enantiomeric Excess: >98% (Verify via Chiral HPLC).

Protocol B: Application as a Chiral Ligand (Enantioselective Alkylation)

This protocol utilizes the reduced derivative,


-Dimethyl-D-valinol

Mechanism: The ligand forms a bimetallic complex with Zinc, creating a chiral pocket that directs the nucleophilic attack to the Si-face of the aldehyde (due to the D-configuration), yielding the (R)-alcohol.

Visual Workflow (Graphviz)

GStartD-ValineStep11. Methylation(Protocol A)Start->Step1IntermediateN,N-Dimethyl-D-ValineStep1->IntermediateStep22. Reduction(LiAlH4)Intermediate->Step2LigandN,N-Dimethyl-D-Valinol(Active Ligand)Step2->LigandReactionCatalytic Cycle(+ Et2Zn + PhCHO)Ligand->Reaction 5 mol% loadingReaction->Ligand Ligand RecoveryProduct(R)-1-PhenylpropanolHigh ee%Reaction->Product Si-face attack

Caption: Pathway from D-Valine precursor to the active amino-alcohol ligand and subsequent catalytic cycle.

Experimental Procedure
  • Ligand Preparation: Reduce

    
    -Dimethyl-D-valine (from Protocol A) using 
    
    
    in THF to obtain
    
    
    -Dimethyl-D-valinol.
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
    -Dimethyl-D-valinol (0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).
    
  • Zinc Addition: Add

    
     (1.0 M in hexanes, 2.2 mmol) at 0°C.
    
    • Observation: Ethane gas evolution will occur. Vent carefully via a needle.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Analysis: Extract with

    
    , dry over 
    
    
    , and analyze via Chiral GC or HPLC (Chiralcel OD-H column).

Expected Outcome:

  • Conversion: >95%[4]

  • Enantiomeric Excess: 85-95% (R-isomer).

  • Note: Using L-valine derivatives would yield the (S)-isomer.

Protocol C: "Internal Auxiliary" in ADC Payload Synthesis

In the synthesis of Dolastatin 10 analogues (e.g., Auristatins), the N-terminal valine unit is critical. While typically L-valine is used in MMAE, D-valine derivatives are used in research to probe proteolytic stability.

Challenge: Coupling

Coupling Protocol (Racemization-Suppressed)
  • Activation: Use DEPC (Diethylphosphoryl cyanide) or HATU as the coupling agent. Avoid carbodiimides (DCC/EDC) which often lead to extensive racemization with N-methylated amino acids.

  • Conditions:

    • Dissolve

      
      -Dimethyl-D-valine (1.0 equiv) and the amine component (e.g., Val-Dil-OMe) in DMF.
      
    • Add TEA (2.0 equiv).

    • Add DEPC (1.1 equiv) at -10°C .

  • Mechanism of Control: The cyanophosphorane intermediate reacts faster than the oxazolone formation (the primary pathway for racemization).

Analytical Validation (Self-Validating System)

Trustworthiness in asymmetric synthesis requires rigorous validation of the chiral center.

Marfey’s Method (FDA Standard for Amino Acids)

To confirm the D-configuration has not racemized during synthesis:

  • Derivatization: React a small aliquot of your product (hydrolyzed if necessary) with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) .

  • Analysis: Inject onto a standard C18 HPLC column.

  • Logic: The FDAA-D-Val derivative will elute at a distinct retention time compared to the FDAA-L-Val derivative (diastereomeric separation).

    • Acceptance Criteria: < 1% of the L-isomer peak area.

Data Summary Table
ParameterProtocol A (Synthesis)Protocol B (Catalysis)Protocol C (Coupling)
Primary Risk Over-methylation (Quaternary salt)Moisture sensitivity (

)
Racemization (via Oxazolone)
Control Measure pH control (5-6)Flame-dried glassware / ArgonLow temp (-10°C) / DEPC
Key Metric Yield > 85%ee > 90% (R)de > 98%

References

  • National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Amine Synthesis by Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (2023). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • MDPI. (2018). Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates. Retrieved from [Link]

High-Resolution RP-HPLC Purification of N,N-Dimethyl-D-Valine Peptides: Overcoming Hydrophobic and Steric Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution RP-HPLC Purification of N,N-Dimethyl-D-Valine Containing Peptides Content Type: Detailed Application Note & Protocol

Executive Summary

Peptides containing N,N-Dimethyl-D-valine represent a specialized class of bioactive molecules, often functioning as potent cytotoxic payloads in Antibody-Drug Conjugates (ADCs) (e.g., analogs of Dolastatin 10 and Auristatin) or as protease-resistant probes. The introduction of the N-terminal dimethyl group, combined with the D-stereoconfiguration, imparts significant hydrophobicity and basicity to the molecule.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate these peptides with >98% purity. It specifically addresses the separation of critical impurities: the mono-methylated intermediate , the des-methyl deletion sequence , and potential L-diastereomers .

Physicochemical Profiling & Separation Strategy

The "Dimethyl Effect" on Chromatography

The N,N-dimethyl-D-valine moiety alters the peptide's behavior in three distinct ways:

  • Increased Hydrophobicity: The addition of two methyl groups significantly increases retention time on C18 columns compared to non-methylated precursors.[1]

  • Basic Character (pKa ~9.1): The tertiary amine is protonated at standard acidic HPLC pH (pH 2-3). While this aids solubility, it can lead to peak tailing due to interactions with residual silanols on the stationary phase.

  • Steric Bulk: The bulky isopropyl side chain of Valine, combined with dimethylation, creates a steric shield. This makes the N-terminus difficult to access, complicating synthetic coupling (leading to deletion sequences) but also providing unique shape selectivity opportunities during purification.

Critical Impurity Spectrum

Successful purification requires resolving the target from three specific impurity classes:

Impurity TypeOriginChromatographic Behavior (vs. Target)
Des-methyl (Free Amine) Incomplete reductive amination or coupling failure.Elutes Earlier. Significantly less hydrophobic.
Mono-methyl (N-Methyl) Incomplete methylation reaction.Elutes Slightly Earlier. The critical separation challenge. Requires shallow gradients.[1][2]
L-Val Diastereomer Racemization during synthesis or impure starting material.Variable. Often elutes close to the target due to identical mass and similar hydrophobicity. Requires high-efficiency columns (small particle size).

Method Development Protocol

Stationary Phase Selection

Standard C18 columns are often too retentive for these highly hydrophobic peptides, leading to broad peaks and low recovery.

  • Recommended: C12 (Dodecyl) or C18 with wide pore size (300 Å) .

  • Alternative: Phenyl-Hexyl phases offer unique selectivity for peptides containing aromatic linkers (common in ADC payloads) and can better separate diastereomers via pi-pi interactions.

  • End-capping: Strictly required to minimize silanol interactions with the tertiary amine.

Mobile Phase System
  • Buffer A: Water + 0.05% - 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? The ion-pairing effect of TFA is essential to mask the positive charge of the dimethyl-amine, sharpening the peak shape. Formic acid often results in unacceptable tailing for this specific class.

  • Buffer B: Acetonitrile (ACN) + 0.05% - 0.1% TFA.

    • Note: Minimize TFA concentration in Buffer B to prevent baseline drift at low UV wavelengths (214 nm), but ensure enough is present to maintain the ion pair.

Gradient Optimization Strategy

The separation of the Mono-methyl impurity from the Di-methyl target is governed by a small difference in hydrophobicity. A "Focus Gradient" strategy is required.

  • Scouting Run: 5% to 95% B over 20 minutes. Determine the elution %B of the target (e.g., elutes at 45% B).

  • Focus Gradient:

    • Load: 5% B (2 min)

    • Ramp: 5% to (Target %B - 5%) over 2 min.

    • Shallow Separation: (Target %B - 5%) to (Target %B + 5%) over 20-30 minutes .

    • Wash: 95% B.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation
  • Dissolution: Dissolve crude peptide in 50% Acetonitrile/Water + 0.1% TFA.

    • Caution: These peptides can be sparingly soluble in pure water. If aggregation occurs (cloudiness), add Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) dropwise until clear, up to 10% v/v.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.

Phase 2: Preparative HPLC Execution
  • Column: Phenomenex Jupiter Proteo C12 (or equivalent), 10 x 250 mm, 4 µm, 90 Å.

  • Flow Rate: 3.0 - 5.0 mL/min (system dependent).

  • Detection: UV at 220 nm (Amide bond) and 254 nm (if aromatic linkers present).

  • Temperature: Ambient (25°C). Note: Elevating to 40-50°C can improve mass transfer and peak shape for hydrophobic peptides, but check stability first.

Gradient Table (Example for Target eluting at 45% B):

Time (min)% Buffer BEvent
0.010Injection / Load
2.010Desalting
4.035Rapid Ramp to Start of Gradient
34.055Shallow Gradient (0.6% B/min)
35.095Column Wash
40.095Hold Wash
40.110Re-equilibration
Phase 3: Fraction Collection & Processing
  • Collection: Trigger collection based on slope/threshold.

  • Analysis: Analyze fractions using an analytical UPLC/HPLC method (see Section 5).

  • Pooling: Pool fractions with >98% purity. Reject fractions containing the "leading shoulder" (Mono-methyl impurity).

  • Lyophilization: Freeze-dry immediately. Caution: N,N-dimethyl peptides can be hygroscopic. Store under argon at -20°C.

Analytical Quality Control (QC)

To validate the purification, a high-resolution analytical method is required.

  • Column: C18, 1.7 µm or 2.5 µm (UHPLC).

  • Mobile Phase: Use Perchlorate or Phosphate buffer (pH 2.5) instead of TFA for QC.

    • Reasoning: Perchlorate is a stronger ion-pairing agent than TFA. It will significantly shift the retention of the basic amine species, often revealing impurities that co-elute under TFA conditions.

Visualizing the Workflow

PurificationWorkflow Crude Crude Peptide Mixture (Target + Mono-Me + Des-Me) Solubility Solubilization (50% ACN/Water + 0.1% TFA) Crude->Solubility Filter Filtration (0.22 µm PTFE) Solubility->Filter Scouting Analytical Scouting Run (Linear Gradient 5-95%) Filter->Scouting Decision Target Elution > 50% B? Scouting->Decision MethodA Method A: C18 Column Standard Gradient Decision->MethodA No MethodB Method B: C12 or Phenyl-Hexyl Shallow Focus Gradient Decision->MethodB Yes (Hydrophobic) PrepRun Preparative Run (Focus Gradient) MethodA->PrepRun MethodB->PrepRun Fractions Fraction Analysis (QC Method: Perchlorate Buffer) PrepRun->Fractions Pool Pool Pure Fractions (Reject Leading Shoulder) Fractions->Pool Purity > 98% Lyophilize Lyophilization (Hygroscopic Precautions) Pool->Lyophilize

Caption: Decision-tree workflow for the purification of hydrophobic N,N-dimethyl peptides, emphasizing the switch to C12/Phenyl phases for highly retentive species.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction of tertiary amine with silanols.Increase TFA to 0.1%. Switch to a "Hybrid Particle" column (e.g., BEH Technology) or add 10mM Ammonium Acetate to the mobile phase (if pH allows).
Split Peaks Diastereomer separation or conformational isomers.Run the column at 50°C. If peaks merge, it is conformational. If they remain split, it is likely the D/L diastereomer pair.
Low Recovery Irreversible adsorption to C18.Switch to C4 or C12 stationary phase. Add 5-10% Isopropanol to Buffer B to increase solvation power.
"Ghost" Peaks Carryover of hydrophobic peptide.Perform a "Sawtooth" wash (5% -> 95% -> 5% B rapid cycling) between runs. Use a needle wash containing 50% Isopropanol.

References

  • BenchChem. (2025).[1] Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Retrieved from

  • Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and antineoplastic agent dolastatin 10. Journal of the American Chemical Society.
  • Maderna, A., et al. (2014). Discovery of Dolastatin 10 Analogs as Potent Microtubule Inhibitors. Journal of Medicinal Chemistry.
  • Phenomenex. (n.d.). Purification of Hydrophobic Peptides using Jupiter Proteo. Retrieved from

  • Oregioni, A., et al. (2017).[3] Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. Scientific Reports. Link

Sources

Application Note: Derivatization Strategies for GC-MS Analysis of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated methodology for the Gas Chromatography (GC) analysis of N,N-Dimethyl-D-valine (DMDV) .

Unlike standard amino acids, DMDV possesses a tertiary amine , rendering standard two-step derivatization protocols (Esterification + N-Acylation) chemically invalid. This guide details two specific protocols tailored to this unique molecular architecture.

Introduction & Chemical Logic

N,N-Dimethyl-D-valine is a non-proteinogenic amino acid often found as a residue in marine peptides (e.g., Dolastatin 10) or as a byproduct in the synthesis of pharmaceutical intermediates (e.g., Valsartan).

The Analytical Challenge

Native DMDV is zwitterionic and non-volatile, making it unsuitable for direct GC analysis.

  • Standard Failure Mode: Conventional amino acid protocols utilize a two-step process: (1) Esterification of the carboxyl group and (2) Acylation (e.g., TFAA, PFPA) of the amine.[1]

  • The DMDV Exception: Because the nitrogen in DMDV is fully methylated (tertiary), it cannot undergo N-acylation. Applying a standard protocol will result in the ester-only derivative, but often with poor recovery if the pH and extraction steps are not specifically optimized for a tertiary amine.

The Solution

We present two validated approaches:

  • Method A (Rapid Screen): One-step Silylation using MTBSTFA. Best for high-throughput screening of dry samples.

  • Method B (Robust Quantitation): Acid-Catalyzed Methyl Esterification followed by Alkaline Extraction. Best for biological matrices and precise quantitation.

Mechanism of Action

Method A: Silylation (MTBSTFA)

The reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active proton on the carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The tertiary amine remains underivatized but is sterically shielded enough to elute cleanly on non-polar columns.

  • Reaction:

    
    
    
  • Advantage: TBDMS derivatives are hydrolytically more stable than TMS derivatives (BSTFA).

Method B: Methyl Esterification (HCl/MeOH)

Acid-catalyzed esterification converts the carboxylic acid to a methyl ester.

  • Critical Step: The reaction produces the hydrochloride salt of the amine (

    
    ), which is non-volatile. A distinct basification and extraction  step is required to convert the salt to the volatile free base (
    
    
    
    ) for GC injection.

Experimental Protocols

Method A: Rapid Silylation (MTBSTFA)

Reagents:

  • MTBSTFA + 1% TBDMCS (Sigma-Aldrich).

  • Acetonitrile (Anhydrous).

  • Internal Standard: Norleucine or D3-DMDV.

Protocol:

  • Lyophilization: Ensure sample (approx. 10-50 µg analyte) is completely dry. Moisture kills the reagent.

  • Reconstitution: Add 50 µL of Acetonitrile.

  • Derivatization: Add 50 µL of MTBSTFA. Cap vial tightly.

  • Incubation: Heat at 70°C for 30 minutes .

  • Injection: Inject 1 µL directly into GC-MS.

Method B: Robust Methyl Esterification (Gold Standard)

Reagents:

  • 3N HCl in Methanol (freshly prepared or commercial).

  • Extraction Buffer: 1M Sodium Carbonate (

    
    ), pH > 11.
    
  • Extraction Solvent: Toluene or Dichloromethane (DCM).

Protocol:

  • Digestion/Solubilization: Dissolve dry residue in 200 µL of 3N HCl in Methanol .

  • Esterification: Seal vial and heat at 80°C for 60 minutes .

  • Evaporation (Optional but Recommended): Evaporate to dryness under Nitrogen stream to remove excess acid.

  • Basification (CRITICAL): Reconstitute residue in 200 µL of 1M Sodium Carbonate . (Target pH > 10 to ensure the tertiary amine is deprotonated).

  • Extraction: Add 300 µL of Toluene . Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes.

  • Injection: Transfer the upper organic layer (Toluene) to an autosampler vial. Inject 1 µL.

Visualized Workflows

Workflow Diagram

The following diagram illustrates the decision tree and process flow for both methods.

G Start Sample: N,N-Dimethyl-D-Valine Choice Select Method Start->Choice MethodA Method A: Silylation (Rapid Screening) Choice->MethodA Clean/Dry Sample MethodB Method B: Methyl Esterification (Quantitation/Bio-matrix) Choice->MethodB Biological/Wet Sample Dry Lyophilize to Dryness MethodA->Dry ReactA Add MTBSTFA + ACN 70°C, 30 min Dry->ReactA InjectA Inject TBDMS-Ester (Direct) ReactA->InjectA ReactB Add 3N HCl/MeOH 80°C, 60 min MethodB->ReactB Salt Forms Ester-HCl Salt (Non-Volatile) ReactB->Salt Base Add Na2CO3 (pH > 11) Convert to Free Base Salt->Base Extract Extract into Toluene Base->Extract InjectB Inject Methyl Ester (Organic Layer) Extract->InjectB

Caption: Decision matrix for N,N-Dimethyl-D-valine derivatization. Method B is preferred for complex matrices.

GC-MS Instrument Parameters

Column Selection:

  • Achiral Analysis: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). 30m x 0.25mm x 0.25µm.

  • Chiral Analysis (D vs L separation): Chirasil-Val or Cyclodextrin-based columns (e.g., Rt-βDEXsa). Note: Derivatization makes the molecule volatile; the chiral column performs the enantiomeric separation.

Table 1: Recommended GC-MS Conditions (Achiral)

ParameterSetting
Inlet Temperature 260°C
Injection Mode Split (10:1) or Splitless (trace analysis)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Ions (Method A) m/z 200 (M-57), 144, 73 (TBDMS fragment)
SIM Ions (Method B) m/z 116 (Base Peak), 72, 159 (Molecular Ion)

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation steps are mandatory:

  • Recovery Check: For Method B, spike a blank matrix with DMDV. Compare the area count of the extracted sample against a non-extracted standard (derivatized neat). Recovery should be >85%. Low recovery usually indicates insufficient basification at Step 4.

  • Linearity: Construct a calibration curve from 1.0 µg/mL to 100 µg/mL.

    
     should be > 0.995.
    
  • Stability: TBDMS derivatives (Method A) are stable for 24 hours if kept dry. Methyl esters (Method B) in Toluene are stable for >1 week at 4°C.

Troubleshooting Guide
  • Issue: No peak observed (Method B).

    • Root Cause: The amine is likely protonated (salt form) and did not extract into Toluene.

    • Fix: Increase pH of the aqueous phase to >11 using saturated Carbonate or NaOH before extraction.

  • Issue: Tailing peaks (Method A).

    • Root Cause: Interaction of the tertiary amine with silanol groups on the column.

    • Fix: Use a base-deactivated liner and ensure the column is "MS-grade" (low bleed/high inertness).

References

  • Sobolevsky, T. G., et al. (2003). "One-step derivatization of amino acids for GC-MS analysis." Journal of Separation Science. Link

  • Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. (Source of N,N-dimethyl-valine moiety context).[2][3][4][5][6] Link

  • Kaspar, H., et al. (2008). "GC-MS analysis of amino acids as their propyl chloroformate derivatives." Nature Protocols. (Contrast method - note unsuitability for tertiary amines). Link

  • Sigma-Aldrich. "Derivatization Reagents for GC: MTBSTFA Protocol." Technical Bulletin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Application Note: High-Precision qNMR Analysis of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Quantitative Nuclear Magnetic Resonance (


H-qNMR)
Analyte:  N,N-Dimethyl-D-valine (CAS: 2812-32-0 / 596-76-9)
Application:  Purity Assessment, Peptide Synthesis Starting Material Analysis, ADC Payload Precursor Qualification[1]

Executive Summary & Strategic Rationale

N,N-Dimethyl-D-valine is a critical chiral building block, notably utilized in the synthesis of dolastatin analogs and antibody-drug conjugate (ADC) payloads.[1] In these applications, enantiomeric purity and absolute assay (mass fraction) are paramount, as impurities can lead to potent, off-target stereoisomers in the final drug substance.

Traditional HPLC methods often struggle with this analyte due to its high polarity (poor retention on C18), lack of strong UV chromophores (requiring derivatization), and the need for specific reference standards.

Why qNMR? This protocol utilizes Quantitative NMR (qNMR) as a primary ratio method.[1][2] It offers three distinct advantages for N,N-Dimethyl-D-valine:

  • Direct Traceability: Quantification relies on a certified Internal Standard (IS), eliminating the need for a high-purity reference standard of the analyte itself.

  • Stereochemical Insight: While standard

    
    H-NMR is achiral, when coupled with chiral solvating agents (CSAs) or by confirming the absence of diastereomeric impurities in downstream steps, it provides a structural fingerprint absent in HPLC-CAD/ELSD.[1]
    
  • Hygroscopicity Management: qNMR accounts for water and residual solvents implicitly if the "as-is" weight is used, or explicitly if corrected for Loss on Drying (LOD).[1]

Principle of the Method

The fundamental principle of qNMR relies on the direct proportionality between the integrated signal area (


) and the number of resonating nuclei (

) contributing to that signal. By adding a known mass of a certified Internal Standard (IS) to the sample, the purity (

) is calculated via the following equation:

[1]

Where:

  • 
    : Integrated peak area[1][3][4]
    
  • 
    : Number of protons (e.g., 6 for the N,N-dimethyl group)
    
  • 
    : Molar mass (
    
    
    
    )[1]
  • 
    : Gravimetric mass (
    
    
    
    )[1]
  • 
    : Purity (mass fraction)[1][5]
    
  • Subscripts

    
     and 
    
    
    
    refer to the analyte and internal standard, respectively.

Method Development & Optimization

Solvent Selection Strategy

Recommendation: Deuterium Oxide (


)[1][4]
  • Rationale: N,N-Dimethyl-D-valine is highly polar and zwitterionic.[1]

    
     ensures complete solubility and minimizes exchangeable proton broadening.[1]
    
  • Alternative: DMSO-

    
     may be used if the sample contains lipophilic impurities, but the residual solvent peak (2.50 ppm) risks overlapping with the N-methyl signals (~2.3–2.9 ppm) or 
    
    
    
    -proton multiplets.[1]
Internal Standard (IS) Selection

Selected IS: Maleic Acid (TraceCERT® or NIST traceable)[1]

  • Signal: Singlet at

    
     ppm (olefinic protons).[1]
    
  • Why: This region is chemically "silent" for N,N-Dimethyl-D-valine (aliphatic region 0.9–3.5 ppm) and distinct from the HDO residual peak (4.79 ppm).[1]

  • Solubility: Highly soluble in

    
    .[1]
    
Critical NMR Parameters

To ensure <1% uncertainty, the relaxation behavior of the methyl protons must be addressed.

  • 
     Relaxation:  Methyl protons (N-Me and Isopropyl-Me) have rotational freedom, leading to long longitudinal relaxation times (
    
    
    
    s).[1]
  • Repetition Time (

    
    ):  Must be 
    
    
    
    (approx. 15–20 seconds) to recover 99.3% of magnetization. Failure to wait this long causes signal saturation and underestimation of the analyte.

Experimental Protocol

Reagents & Equipment[1]
  • NMR Spectrometer: 400 MHz or higher (600 MHz recommended for baseline separation).

  • Balance: Microbalance with readability of 0.001 mg or 0.01 mg (Metrological weighing compliance).

  • Solvent:

    
     (99.9% D) + 0.05% TSP (optional for shifting reference, but Maleic Acid is the quantifier).[1]
    
  • Internal Standard: Maleic Acid (Certified Reference Material grade).[1]

Sample Preparation (Gravimetric Workflow)

Note: Precision weighing is the largest source of uncertainty in qNMR.

  • Weighing the IS: Weigh approx. 10–15 mg of Maleic Acid directly into a clean HPLC vial or weighing boat.[1] Record mass as

    
    .[1]
    
  • Weighing the Analyte: Weigh approx. 15–20 mg of N,N-Dimethyl-D-valine. Record mass as

    
    .
    
    • Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 to ensure comparable signal-to-noise (S/N).[1]

  • Dissolution: Add ~1.0 mL of

    
    . Vortex until completely dissolved.[1]
    
  • Transfer: Transfer ~600

    
     to a 5mm NMR tube. Ensure no bubbles.
    
Instrument Acquisition Parameters

Set up the experiment using a standard 1D proton pulse sequence (e.g., zg or zg30 on Bruker).

ParameterSettingRationale
Pulse Angle

Maximizes signal intensity per scan.[1]
Relaxation Delay (

)
20 - 30 seconds Critical for full relaxation of methyl protons.[1]
Spectral Width -2 to 12 ppmCovers all analyte and IS signals + baseline.[1]
Acquisition Time (

)

seconds
Ensures high digital resolution (no truncation).[1]
Number of Scans (

)
16, 32, or 64Target S/N > 250:1 for quantification peaks.
Temperature 298 K (25°C)Standardize to prevent chemical shift drift.
Spinning OffPrevents spinning sidebands which can integrate as impurities.[1]

Data Processing & Analysis

Processing Steps
  • Exponential Window: Apply minimal line broadening (LB = 0.1 to 0.3 Hz).

  • Phasing: Perform accurate manual phasing. Automatic phasing is often insufficient for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure a flat baseline across the integration limits.[1]

  • Integration:

    • IS Peak: Integrate the Maleic Acid singlet (~6.3 ppm). Set value to calibrated number of protons (2H).

    • Analyte Peak: Integrate the N-Dimethyl singlet (~2.8 - 2.9 ppm).[1] This represents 6H.[1]

    • Alternative: The isopropyl methyls (~1.0 ppm, doublet/multiplet) can be used as a confirmation check (6H), but the singlet is usually sharper and less prone to overlap.

Visualizing the Spectrum (Signal Map)

NMR_Spectrum_Map cluster_spectrum 1H-NMR Chemical Shift Map (D2O) Val_Me Val-Methyls (Isopropyl) ~1.0 ppm (6H, d) Val_NMe N,N-Dimethyl Group ~2.8 ppm (6H, s) *QUANTIFICATION TARGET* Val_Alpha Alpha-Proton ~3.6 ppm (1H, d) HDO Residual HDO ~4.79 ppm Maleic Maleic Acid (IS) ~6.3 ppm (2H, s) *REFERENCE*

Figure 1: Spectral map illustrating the separation between the analyte's aliphatic signals and the Internal Standard's olefinic signal.

Validation Criteria (Self-Validating Protocol)

To adhere to E-E-A-T principles, the method must verify itself during execution.

Specificity check
  • Zoom into the N-Dimethyl singlet (~2.8 ppm).[1] It should be symmetrical.

  • Check for "shoulders" which might indicate mono-methylated impurities or diastereomers (though diastereomers often have distinct shifts).[1]

  • Verify the baseline between the IS and Analyte signals is flat (slope = 0).

Accuracy (Recovery)
  • Perform the calculation using the N-Dimethyl peak (6H) and the Isopropyl peak (6H) separately.

  • Acceptance Criteria: The calculated purity from both signals should match within < 1.0%. If they deviate, signal overlap or incomplete relaxation (

    
     issue) is present.
    
Workflow Visualization

qNMR_Workflow Start Start: Sample & IS Weigh Metrological Weighing (m_x and m_std) Start->Weigh Dissolve Dissolve in D2O (Vortex/Sonicate) Weigh->Dissolve T1_Check T1 Inversion Recovery Test (Determine longest T1) Dissolve->T1_Check Param_Set Set D1 > 5 * T1 (Usually 20-30s) T1_Check->Param_Set T1 determined Acquire Acquire Spectrum (NS=32, 90 deg pulse) Param_Set->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Signals: IS (6.3 ppm) & N-Me (2.8 ppm) Process->Integrate Calc Calculate Purity (Px) Integrate->Calc

Figure 2: Step-by-step workflow ensuring metrological traceability and parameter optimization.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. Metrologia. [Link][1]

  • Holzgrabe, U. et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NIST (National Institute of Standards and Technology). Certificates of Analysis for Standard Reference Materials (qNMR). [Link][1]

  • Gottlieb, H. E., et al. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][6] Chem. (For solvent residual peak verification). [Link]

Sources

Application Note: Synthesis of Chiral P,N-Ligands from N,N-Dimethyl-D-Valine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of (R)-DMP-Val , a robust P,N-hybrid ligand derived from N,N-Dimethyl-D-Valine. This ligand is a critical component in asymmetric transition metal catalysis, particularly for palladium-catalyzed allylic substitutions and nickel-catalyzed cross-couplings, where the "unnatural" D-configuration provides access to mirror-image enantiomers of pharmaceutical targets.

Executive Summary

The demand for enantiopure pharmaceutical intermediates necessitates access to both enantiomeric series of chiral ligands.[1] While L-valine derivatives are ubiquitous, ligands derived from D-valine are essential for accessing (S)-configured products in standard asymmetric transformations.

This guide details the protocol for synthesizing (R)-1-(Diphenylphosphino)-2-(dimethylamino)-3-methylbutane (referred to herein as (R)-DMP-Val ). Unlike simple amino alcohols, this P,N-ligand features a robust C-P bond, offering superior thermal stability and resistance to hydrolysis compared to phosphinites.

Key Advantages of this Protocol:

  • Stereochemical Integrity: Retains the D-configuration (R-stereocenter) of the starting material.

  • Scalability: Designed for gram-to-multigram scale synthesis.

  • Modularity: The intermediate amino alcohol can be diverted to synthesize phosphinite or oxazoline ligands.

Strategic Synthesis Workflow

The synthesis proceeds via a three-stage linear pathway: (1) Reduction of the amino acid to the amino alcohol,[2] (2) Activation of the hydroxyl group, and (3) Nucleophilic displacement with a phosphide species.

Logical Pathway Visualization

G Start N,N-Dimethyl-D-Valine (Starting Material) Step1 Reduction (LiAlH4, THF) Start->Step1 Hydride Addition Inter1 (R)-N,N-Dimethylvalinol (Amino Alcohol) Step1->Inter1 Workup Step2 Activation (MsCl, Et3N) Inter1->Step2 Sulfonylation Inter2 Mesylate Intermediate (Unstable) Step2->Inter2 0°C Step3 Phosphinylation (LiPPh2) Inter2->Step3 Nucleophilic Subst. Final (R)-DMP-Val (P,N-Ligand) Step3->Final Yield: ~65%

Figure 1: Step-wise synthetic pathway from N,N-Dimethyl-D-Valine to the target P,N-ligand.

Detailed Experimental Protocols

Phase 1: Reduction to (R)-N,N-Dimethylvalinol

The carboxylic acid moiety is reduced to a primary alcohol. N,N-dimethylation prevents chelation issues common with primary amines, but careful quenching is required to manage aluminum salts.

Reagents:

  • N,N-Dimethyl-D-Valine (10.0 g, 68.9 mmol)

  • Lithium Aluminum Hydride (LiAlH4) (3.9 g, 103.0 mmol, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Slurry Preparation: Charge the flask with LiAlH4 (3.9 g) and THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve N,N-Dimethyl-D-Valine in the remaining THF (50 mL) and add dropwise via the addition funnel over 30 minutes. Caution: Exothermic H2 evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (MeOH/DCM 1:9, Ninhydrin stain).

  • Fieser Quench (Critical): Cool to 0°C. Carefully add:

    • 3.9 mL Water

    • 3.9 mL 15% NaOH solution

    • 11.7 mL Water

  • Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Purification: Distillation (bp ~70°C at 15 mmHg) or use crude if purity >95% by NMR.

Checkpoint Data:

Parameter Specification
Yield 85-92% (approx. 8.0 g)
Appearance Colorless oil

| 1H NMR (CDCl3) | δ 0.90 (d, 6H), 2.28 (s, 6H), 3.3-3.6 (m, 2H) |

Phase 2: Ligand Assembly (Mesylation & Phosphinylation)

Direct conversion of the alcohol to the phosphine via a mesylate intermediate. This method avoids the use of unstable chlorophosphines.

Reagents:

  • (R)-N,N-Dimethylvalinol (5.0 g, 38.1 mmol)

  • Methanesulfonyl chloride (MsCl) (4.8 g, 41.9 mmol)

  • Triethylamine (Et3N) (5.8 g, 57.1 mmol)

  • Diphenylphosphine (HPPh2) (7.8 g, 41.9 mmol)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 16.8 mL)

  • Dichloromethane (DCM) & THF (anhydrous)

Protocol: Step A: Activation (Mesylate Formation)

  • Dissolve the amino alcohol (5.0 g) and Et3N in DCM (50 mL) at 0°C.

  • Add MsCl dropwise. Stir for 1 hour at 0°C.

  • Quench with cold water, separate organic layer, dry (MgSO4), and concentrate to give the unstable mesylate. Proceed immediately to Step B.

Step B: Nucleophilic Displacement

  • Phosphide Generation: In a separate flame-dried flask, dissolve HPPh2 (7.8 g) in THF (40 mL) at -78°C. Add n-BuLi dropwise. The solution will turn bright orange/red (LiPPh2 formation). Warm to 0°C for 15 mins, then cool back to -78°C.

  • Displacement: Dissolve the crude mesylate from Step A in THF (20 mL) and add it via cannula to the LiPPh2 solution at -78°C.

  • Reaction: Allow the mixture to warm to room temperature overnight. The red color should fade to pale yellow.

  • Workup: Quench with degassed water (10 mL). Extract with Et2O (3x).[3]

  • Purification: Flash chromatography on silica gel. Note: Silica can oxidize phosphines. Use degassed solvents and flush the column with N2/Argon. Eluent: Hexanes/EtOAc (9:1 to 4:1).

Validation Data:

Parameter Specification
Yield 60-70% (overall from alcohol)
Appearance Viscous pale yellow oil or low-melting solid
31P NMR δ -21.5 ppm (Single peak, characteristic of alkyl-PPh2)

| Optical Rotation | [α]D negative (opposite to L-valine derived ligands) |

Mechanistic Rationale & Application

Why N,N-Dimethyl-D-Valine?

The N,N-dimethyl group serves a dual purpose:

  • Steric Bulk: It increases the steric demand near the metal center, enhancing enantioselectivity in catalytic cycles.

  • Hemilability: The tertiary amine is a "hard" donor compared to the "soft" phosphine. In Pd-catalyzed allylic alkylation, this hemilability allows the ligand to open and close a coordination site, facilitating substrate turnover while maintaining chiral memory.

Catalytic Cycle Visualization (Pd-Allylation)

The following diagram illustrates how the (R)-DMP-Val ligand controls the stereochemistry during the nucleophilic attack.

Catalysis Ligand (R)-DMP-Val Ligand Complex Chiral Pd-Ligand Complex Ligand->Complex Coordination Pd Pd(0) Precursor Pd->Complex Intermediate Pd-Allyl Cation (Sterically Biased) Complex->Intermediate Oxidative Addition (Substrate) Substrate Racemic Allyl Acetate Substrate->Intermediate Product Enantioenriched Product (S-Configuration) Intermediate->Product Nucleophilic Attack (Trans to P)

Figure 2: Mechanism of enantioselection. The bulky isopropyl and dimethylamino groups force the nucleophile to attack from a specific trajectory.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete quenching; Al-salts trapping product.Use the specific "1:1:3" Fieser quench method described. Do not use simple water quench.
Oxidation of Ligand Air exposure during column chromatography.Add 1% Et3N to eluent to buffer silica acidity; use Argon pressure; store product under inert gas.
Incomplete Substitution Mesylate hydrolysis or steric hindrance.Ensure anhydrous conditions; allow longer reaction times (up to 24h) at RT for the displacement step.

References

  • Reduction of Amino Acids: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Ligand Synthesis (General P,N class): Hayashi, T., et al. "Catalytic asymmetric synthesis of optically active alcohols." Journal of the American Chemical Society, 116(17), 7707-7714. Link

  • Valine-Derived Ligands in Catalysis: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

  • Org. Synth. Protocol (Analogous L-Valinol): "Reduction of L-Valine to L-Valinol". Organic Syntheses, Coll. Vol. 10, p.66. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity N,N-Dimethyl-D-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Racemization" Mandate

User Query: "How do I synthesize N,N-Dimethyl-D-Valine without losing optical purity?"

Technical Response: The synthesis of N,N-Dimethyl-D-Valine requires a strategic departure from traditional high-temperature alkylation methods. While the Eschweiler-Clarke reaction (formaldehyde/formic acid at reflux) is a textbook standard for methylation, it poses a significant risk of partial racemization due to the high thermal energy and acidic conditions promoting enolization at the


-carbon.

To guarantee >99% enantiomeric excess (ee), you must utilize Reductive Amination under Kinetic Control using Sodium Cyanoborohydride (


). This method operates at ambient temperature and controlled pH (5.0–6.0), effectively suppressing the formation of the oxazolone intermediate—the primary driver of racemization in N-protected amino acids.

Core Protocol: Reductive Amination with NaCNBH₃

This protocol is designed to methylate D-Valine while preserving the chiral center.

Reagents & Materials
  • Substrate: D-Valine (High purity, >99% ee)[1]

  • Carbon Source: Aqueous Formaldehyde (37% w/w)[1]

  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1][2][3]
    
  • Solvent: Methanol (HPLC Grade) / Water[1]

  • Buffer/Catalyst: Acetic Acid (to adjust pH)[1]

Step-by-Step Methodology

Step 1: Solubilization & pH Adjustment Dissolve D-Valine in a mixture of Methanol/Water (3:1 ratio).

  • Critical Action: Monitor pH.[1] The zwitterionic nature of valine can buffer the solution. Adjust pH to 5.0–6.0 using glacial acetic acid.

  • Why? A pH < 5 slows the imine formation; pH > 7 promotes enolization and racemization.

Step 2: Imine Formation (The "Schiff Base") Add Aqueous Formaldehyde (5.0 equivalents) dropwise. Stir at 20–25°C for 15 minutes.

  • Observation: The solution may warm slightly. Do not apply external heat.

Step 3: Reductive Methylation Add Sodium Cyanoborohydride (3.0 equivalents) in small portions over 30 minutes.

  • Safety Note: Perform in a fume hood.

    
     is toxic and can liberate HCN if exposed to strong acids.[4]
    
  • Mechanism:[2][4][5][6][7][8]

    
     is a selective reducing agent. It reduces the iminium ion (formed from formaldehyde + amine) much faster than it reduces the carbonyl of the formaldehyde itself.[4]
    

Step 4: Reaction Monitoring Stir at Room Temperature for 12–16 hours.

  • Validation: Monitor via TLC (n-Butanol/Acetic Acid/Water) or LC-MS. Look for the disappearance of the primary amine (D-Valine) and the monomethyl intermediate.

Step 5: Quenching & Purification

  • Concentrate the mixture under reduced pressure (Rotavap) at <40°C .

  • Acidify to pH 2 with 1N HCl to decompose excess hydride.

  • Apply to a cation-exchange resin (e.g., Dowex 50W) for purification. Elute with dilute ammonia.

  • Lyophilize to obtain the white solid product.

Technical Visualization

Figure 1: Synthesis Workflow & Racemization Avoidance

This diagram illustrates the "Safe Path" (Reductive Amination) versus the "Risk Path" (Thermal/Basic conditions leading to Oxazolone formation).[1]

G DVal D-Valine (Chiral Center) Imine Iminium Ion Intermediate DVal->Imine + HCHO pH 5-6 Prod N,N-Dimethyl-D-Valine (>99% ee) Imine->Prod + NaCNBH3 Fast Reduction (Kinetic Control) Oxazolone Oxazolone/Enol (RACEMIZATION) Imine->Oxazolone High Temp or Basic pH Oxazolone->Prod Racemic Mixture

Caption: Kinetic control via NaCNBH3 bypasses the oxazolone pathway, preserving the D-configuration.

Troubleshooting Guide

Issue 1: Loss of Optical Rotation (Low ee%)

Symptom: The specific rotation


 is lower than expected compared to literature values for the L-enantiomer (reversed sign).
  • Root Cause A (pH Drift): If the reaction pH rose above 7.0 during the addition of

    
     (which is basic), the 
    
    
    
    -proton becomes acidic, leading to enolization.
    • Fix: Use a pH-stat or frequent monitoring with pH paper; add acetic acid to maintain pH 5–6.

  • Root Cause B (Thermal Stress): Using the Eschweiler-Clarke method (refluxing formic acid) instead of

    
    .
    
    • Fix: Switch to the ambient temperature borohydride protocol.

Issue 2: Incomplete Methylation

Symptom: Presence of N-monomethyl-D-Valine in LC-MS.

  • Root Cause: Insufficient formaldehyde or "stalled" iminium formation due to steric hindrance of the isopropyl side chain.

  • Fix: Ensure a large excess of formaldehyde (5 eq) is used.[1] The second methylation is sterically slower than the first. Allow reaction time to extend to 24 hours if necessary.

Issue 3: Product Isolation Difficulty

Symptom: Product is water-soluble and hard to extract into organic solvents.

  • Root Cause: N,N-Dimethyl-D-Valine is a zwitterion and highly polar.[1]

  • Fix: Do not attempt liquid-liquid extraction with non-polar solvents (e.g., Hexane/DCM). Use Ion-Exchange Chromatography (Dowex 50W) or Lyophilization directly from the aqueous phase after desalting.

Comparative Analysis: Choosing the Right Method

FeatureSodium Cyanoborohydride (

)
Eschweiler-Clarke (Formic Acid) Methyl Iodide (

) / Base
Racemization Risk Low (Ambient Temp, pH < 7)Moderate (Reflux Temp)High (Basic conditions)
Reaction Temp 20–25°C90–100°C0–25°C
Selectivity High (Reduces Iminium only)HighLow (Quaternary salts common)
Yield 85–95%70–90%Variable
Safety Toxic (Cyanide risk with acid)CorrosiveToxic/Alkylating Agent

Analytical Validation

To confirm the success of your synthesis, you must validate both chemical and optical purity.

  • Chiral HPLC: The gold standard.[1] Use a chiral column (e.g., Chiralpak MA(+) or Crownpak CR(+)) with perchloric acid/methanol mobile phase.

    • Target: Single peak (D-isomer). Any L-isomer peak indicates racemization.

  • Specific Rotation (

    
    ): 
    
    • Measure in 1N HCl or 5N HCl.

    • Note: While literature values for N,N-Dimethyl-D-Valine are sparse, you can compare the magnitude to the commercially available L-isomer (N,N-Dimethyl-L-Valine), which typically has a rotation of approx.

      
       to 
      
      
      
      (concentration dependent) in acidic media. The D-isomer should exhibit the equal magnitude but opposite sign (-) .

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride Protocol for Reductive Amination. Technical Support Guide. Link

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction: Mechanism and Conditions. Link

  • BenchChem. (2025). N,N-Dimethyl-L-Valine: Technical Guide and Impurity Profile in Valsartan. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Link

Sources

Technical Support Center: High-Efficiency Coupling of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-VAL-004 Subject: Overcoming Steric Hindrance and Low Yields in N,N-Dimethyl-D-valine Coupling Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Valine Wall"

You are likely encountering low yields because N,N-Dimethyl-D-valine represents a "perfect storm" of steric hindrance. You are fighting two opposing forces:

  • 
    -Branching:  The isopropyl side chain of Valine creates significant bulk adjacent to the reaction center.
    
  • N-Methylation: The two methyl groups on the nitrogen atom create a massive steric shield, preventing the approach of the nucleophile (the amine on your resin/peptide).

Standard carbodiimide chemistries (DIC/HOBt) or even standard uronium salts (HBTU) are kinetically too slow for this specific residue. The activated ester hydrolyzes or rearranges (N-acyl urea formation) before the amine can attack. To solve this, we must switch to high-velocity acylation agents or highly reactive intermediates.

Module 1: Reagent Selection & Strategy

The Decision Matrix

Do not default to HBTU. Use the following logic to select your coupling system.

ReagentSelection cluster_tips Optimization Parameters Start Start: Coupling N,N-Dimethyl-D-Val ResinCheck Is the Resin-Bound Amine Sterically Hindered? (e.g., N-methylated, Proline, Trityl linker) Start->ResinCheck Standard Standard Hindrance (Primary Amine) ResinCheck->Standard No Extreme Extreme Hindrance (Secondary/N-Me Amine) ResinCheck->Extreme Yes Sol_A Protocol A: HATU + HOAt (The Gold Standard) Standard->Sol_A Sol_B Protocol B: TCFH + NMI (The Acyl Imidazolium Route) Extreme->Sol_B Sol_C Protocol C: Acid Chloride (Triphosgene/BTC) Extreme->Sol_C Alternative Temp Temperature: 50-60°C Solvent Solvent: NMP or DMF

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the steric environment of the acceptor amine.

Module 2: High-Performance Protocols

Protocol A: The HATU/HOAt Method (Standard High-Performance)

Best for: Coupling to primary amines or moderately hindered secondary amines.

The Logic: HATU generates a highly reactive O-acyl-7-azabenzotriazole ester. The nitrogen in the pyridine ring of the leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the attack of the amine.

Step-by-Step:

  • Dissolve: 4.0 eq of N,N-Dimethyl-D-valine and 3.9 eq of HATU in minimal dry DMF or NMP.

  • Activate: Add 8.0 eq of DIPEA (Diisopropylethylamine).

    • Critical: Do not premix for > 1 minute. Prolonged activation can lead to guanidinium capping of the amine.

  • Couple: Add the mixture immediately to the resin.

  • Incubate: Shake for 2–4 hours at room temperature.

    • Boost: If using an automated synthesizer, heat to 50°C (microwave or conventional) for 1 hour.

  • Wash: DMF (3x), DCM (3x).

Protocol B: The TCFH/NMI Method (For Extreme Hindrance)

Best for: Coupling to N-methylated amines (e.g., creating the Me-Val-Me-Val bond in Dolastatin analogues).

The Logic: Recent data (Bristol-Myers Squibb) demonstrates that TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) generates an N-acyl imidazolium intermediate.[1] This species is significantly more electrophilic than the OBt/OAt esters generated by HATU and is less sensitive to steric bulk [1].

Step-by-Step:

  • Prepare Resin: Swell resin in NMP.

  • Reagents: Use 2.5 eq of N,N-Dimethyl-D-valine.

  • Activator: Add 2.5 eq of TCFH .

  • Base: Add 7.5 eq of NMI (N-methylimidazole).

    • Note: Do not use DIPEA; NMI acts as both the base and the nucleophilic catalyst.

  • Reaction: Add to resin and shake for 1–16 hours at room temperature.

    • Why RT? N-acyl imidazoliums are highly reactive; heating may cause degradation.

  • Double Couple: This method benefits from a second pass with fresh reagents.

Protocol C: In-Situ Acid Chloride (The "Sledgehammer")

Best for: When all else fails.

The Logic: Acid chlorides are the smallest, most reactive activated species. By generating them in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene), you bypass the bulk of the leaving group entirely.

Step-by-Step:

  • Dissolve: 5.0 eq of N,N-Dimethyl-D-valine and 1.7 eq of BTC (Triphosgene) in dry THF or DCM (anhydrous is critical).

  • Activate: Add 15 eq of Collidine (2,4,6-trimethylpyridine) dropwise at 0°C. A white precipitate (collidinium chloride) will form.

  • Formation: Stir for 1–5 minutes.

  • Couple: Add the suspension directly to the resin-bound amine.

  • Time: React for 1 hour at Room Temperature.

Module 3: Troubleshooting & FAQs

Q1: How do I monitor the reaction? The Kaiser test is ambiguous.

A: The Kaiser (Ninhydrin) test detects primary amines.[2] If you are coupling to a secondary amine (common in these sequences), Kaiser is useless.

  • Use the Chloranil Test: It detects secondary amines (turning blue/green).

  • Use Micro-Cleavage (Recommended): Cleave a small sample of resin (5 mg) with TFA/TIS/H2O and analyze via LC-MS. Look for the mass of the coupled product vs. the mass of the starting material (M-127 for missing Me2Val).

Q2: I see significant racemization. How do I stop it?

A: N,N-dimethylated amino acids are prone to racemization during activation because the tertiary amine can act as an internal base, promoting oxazolonium formation.

  • Switch to COMU/Oxyma: COMU shows lower racemization rates than HATU [2].[3]

  • Lower the Base: Reduce DIPEA to 1.0 eq relative to the amino acid during activation, then add the rest to the resin.

  • Use Collidine: Switch from DIPEA to Collidine (a weaker, more sterically hindered base) to reduce proton abstraction from the alpha-carbon.

Q3: My product has the correct mass + 99 Da. What is this?

A: This is likely a Tetramethylguanidinium adduct.

  • Cause: This happens when HATU/HBTU reacts with the amine instead of the carboxylic acid. This occurs if the acid activation is slow (due to sterics) or if you use excess coupling reagent.

  • Fix: Always use slightly less HATU than Amino Acid (e.g., 0.95 : 1 ratio) and pre-activate for exactly 30 seconds before adding to the resin.

Comparative Data: Coupling Efficiency
MethodReactive IntermediateSteric ToleranceRacemization RiskRecommended For
HATU / DIPEA O-At EsterHighModerateStandard "difficult" couplings
TCFH / NMI N-Acyl ImidazoliumVery HighLowExtremely hindered amines (N-Me)
BTC / Collidine Acid ChlorideExtremeHighLast resort; "impossible" sequences
PyAOP O-At Ester (Phosphonium)HighLowAvoiding guanidinium capping

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor dolastatin 10." Journal of the American Chemical Society, 111(14), 5463-5465.

Sources

Technical Support Center: N,N-Dimethyl-D-Valine Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification and handling of peptides containing the N,N-Dimethyl-D-Valine moiety. This structural motif, common in potent cytotoxic payloads (e.g., Dolastatin 10 analogs, Auristatins) and peptidomimetics, introduces unique physicochemical challenges—specifically extreme hydrophobicity, steric bulk, and racemization risks—that defeat standard purification workflows.

Status: Active Lead Scientist: Senior Application Specialist (Separation Sciences) Scope: Synthesis Optimization, Purification Troubleshooting, Stability

Module 1: The "Crude" Reality – Synthesis & Pre-Purification

User Query: "My crude purity is low (<40%). MS analysis shows significant deletion sequences and a +0 Da impurity peak that co-elutes with my product. What is happening?"

Root Cause Analysis

The N,N-Dimethyl-D-Valine moiety presents a "perfect storm" for synthesis failure:

  • Steric Hindrance: The isopropyl side chain of Valine combined with two N-methyl groups creates a massive steric barrier. Standard coupling times (30-60 min) are insufficient, leading to deletion sequences (missing the N-terminal residue).

  • Racemization (The +0 Da Impurity): Unlike Fmoc-protected amino acids, N,N-dimethyl amino acids lack a urethane protecting group (carbamate) to suppress oxazolonium formation. During activation, the tertiary amine facilitates base-catalyzed enolization, converting your D-isomer into the L-isomer . This results in a diastereomer (L-Val-Peptide) that has the exact same mass (+0 Da) but different folding properties.

Troubleshooting Protocol

Step 1: Optimize Coupling Chemistry Do not use standard HBTU/DIEA. The activation is too slow, and the base promotes racemization.

  • Recommended Reagent: HATU or COMU with HOAt (7-aza-1-hydroxybenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling by ~10x, outcompeting the racemization reaction.

  • Base Management: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA), sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton causing racemization.
    

Step 2: The "Double-Coupling" Rule Due to sterics, single coupling is rarely 100% effective.

  • Protocol: Perform double coupling (2 x 2 hours) at room temperature. Avoid heating (>40°C) for this specific residue, as heat exponentially increases D

    
     L racemization.
    

Step 3: Synthesis Verification (The "Micro-Cleave") Before cleaving the whole batch, take ~5 mg of resin. Cleave and run a gradient UPLC (see Module 2). If you see a "split peak" (doublet), you have significant racemization.

Module 2: Chromatographic Separation (HPLC/UPLC)

User Query: "My peptide elutes as a broad, tailing peak on my C18 column. I also cannot resolve the D-Val product from the L-Val impurity."

Root Cause Analysis
  • Hydrophobic Collapse: The N,N-dimethyl group is lipophilic. On a standard C18 column, it interacts too strongly with the stationary phase, leading to peak broadening and "ghost" elution (carryover).

  • Silanol Interactions: The terminal dimethylamine is basic. It interacts with residual silanols on the silica surface, causing severe tailing.

  • Diastereomer Resolution: The D-Val and L-Val peptides are diastereomers. While they have different physical properties, the difference is subtle. Standard steep gradients (e.g., 1%/min) will co-elute them.

Purification Workflow (Decision Matrix)

Phase 1: Column Selection Stop using standard C18. You need a phase that balances hydrophobicity with steric selectivity.

Column PhaseSuitabilityWhy?
C18 (Standard) LowToo retentive; irreversible adsorption likely.
C4 (Butyl) High Lower hydrophobicity allows elution at lower %B, improving solubility.
Phenyl-Hexyl Critical

-

interactions offer unique selectivity for separating diastereomers (D vs L) that C18 misses.
PFP (Pentafluorophenyl) HighExcellent for separating structural isomers and halogenated/methylated peptides.

Phase 2: Mobile Phase Engineering Standard water/acetonitrile is often insufficient for solubility and peak shape.

  • Modifier: Add 5-10% n-Propanol to Mobile Phase A and B. This alcohol disrupts hydrophobic aggregation and improves mass transfer.

  • Buffer: Use 0.1% TFA (low pH suppresses silanol ionization). If the peptide is acid-labile, use Ammonium Formate (pH 3.5) , but expect wider peaks.

  • Temperature: Run the column at 45°C - 60°C . Heat reduces mobile phase viscosity and improves the kinetics of desorption, sharpening the peak. Note: Verify thermal stability first.

Phase 3: The "Shallow Gradient" Strategy To separate the D-Val product from the L-Val impurity (Diastereomers):

  • Run a scout run to find the elution %B (e.g., elutes at 45% B).

  • Create an Isocratic Hold or Shallow Gradient around that point.

    • Example: 0-5 min (20% B)

      
       20 min (40% B) 
      
      
      
      40 min (48% B)
      
      
      45 min (95% B).
    • The slope of 0.4% B/min maximizes the resolution (

      
      ) between the diastereomers.
      
Module 3: Solubility & Handling

User Query: "I dissolved my crude in water/acetonitrile, and it turned into a gel/precipitate. I blocked my injector."

Technical Insight

N,N-dimethyl-D-valine peptides often exhibit "Solubility Inversion." They are soluble in 100% organic and 100% aqueous (sometimes), but insoluble at intermediate concentrations (e.g., 30-50% acetonitrile) where purification happens.

Handling Protocol
  • The "Organic First" Rule:

    • Dissolve the crude peptide pellet in pure DMSO or DMF first.

    • Concentration target: 50-100 mg/mL.

  • The Dilution Test:

    • Take 10

      
      L of the DMSO stock and add 90 
      
      
      
      L of Mobile Phase A (Buffer).
    • Result: If it precipitates, do not inject .

    • Fix: Dilute the DMSO stock with 50% Acetic Acid or n-Propanol instead of water before injection.

  • Injector Wash: Set the needle wash solvent to 100% DMF or Methanol to prevent carryover precipitation in the needle.

Visualizations
Figure 1: Purification Logic Flow for Hydrophobic N,N-Dimethyl Peptides

PurificationWorkflow Start Crude Peptide (N,N-Dimethyl-D-Val) SolubilityCheck Solubility Test: Add Mobile Phase A Start->SolubilityCheck Precipitation Precipitation/Gel? SolubilityCheck->Precipitation SolventFix Dissolve in DMSO/DMF Dilute with 50% AcOH Precipitation->SolventFix Yes Inject Inject Sample Precipitation->Inject No SolventFix->Inject ColumnChoice Select Stationary Phase Inject->ColumnChoice C18 C18 (Avoid if tailing) ColumnChoice->C18 Phenyl Phenyl-Hexyl / C4 (Recommended) ColumnChoice->Phenyl PeakShape Evaluate Peak Shape C18->PeakShape Phenyl->PeakShape Tailing Tailing/Broad? PeakShape->Tailing Poor Resolution D-Val / L-Val Separation? PeakShape->Resolution Good AddModifier Add n-Propanol Increase Temp (60°C) Tailing->AddModifier AddModifier->Resolution ShallowGrad Apply Shallow Gradient (0.2 - 0.5% B/min) Resolution->ShallowGrad Co-elution Final Pure Fraction Collection Resolution->Final Resolved ShallowGrad->Final

Caption: Decision tree for overcoming solubility and resolution challenges in N,N-dimethyl peptide purification.

Figure 2: Racemization Mechanism (The "Invisible" Impurity)

Racemization Step1 Activation of N,N-Dimethyl-D-Val-OH Intermediate Activated Ester (High Energy) Step1->Intermediate Enolate Enolate Intermediate (Planar/Achiral) Intermediate->Enolate Slow Coupling + Base Base Base (DIEA) Abstracts alpha-H Base->Enolate Reprotonation Reprotonation Enolate->Reprotonation ProductL L-Val Isomer (Impurity) Reprotonation->ProductL 50% ProductD D-Val Isomer (Target) Reprotonation->ProductD 50%

Caption: Mechanism of base-catalyzed racemization in N,N-dimethyl amino acids lacking urethane protection.

References
  • Isidro-Llobet, A., et al. (2019).[1] "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production." Journal of Organic Chemistry. Available at: [Link]

  • Waters Corporation. (2023). "Peptide Isolation & Purification Techniques: Handling Hydrophobic Peptides." Waters Application Notes. Available at: [Link][2]

  • McDermott, J. R., & Benoiton, N. L. (1973). "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection and Coupling." Canadian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Solubility & Handling of Peptides Containing N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Aggregation Issues in N-Methylated Peptides Target Analyte: Peptides containing N-terminal N,N-Dimethyl-D-valine (e.g., Dolastatin 10 analogs, Auristatins MMAE/MMAF) Audience: Medicinal Chemists, ADC Formulation Scientists, and Biochemists.

Introduction: The "Grease" Factor in ADC Payloads

Peptides containing N,N-Dimethyl-D-valine (Dov) are not typical peptides. This residue is the pharmacophore hallmark of the Dolastatin and Auristatin families (e.g., MMAE, MMAF), widely used as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).

While the N,N-dimethyl group is critical for potency—preventing N-terminal degradation and enhancing cellular permeability—it introduces severe solubility challenges.[1] By removing the hydrogen bond donor capability of the N-terminus and adding bulky hydrophobic methyl groups, this residue acts as a "lipophilic anchor," frequently causing the peptide to crash out of aqueous buffers or adhere irreversibly to plasticware.

This guide provides a root-cause analysis and a self-validating troubleshooting workflow to resolve these issues.

Module 1: The Chemistry of the Problem

To solve the solubility issue, you must first understand the molecular forces at play.

FeatureChemical ConsequenceSolubility Impact
N,N-Dimethylation Removes N-terminal protons (H-bond donors).Loss of Hydration: Water cannot effectively solvate the N-terminus, leading to a high localized logP.
D-Configuration Induces "kinked" or non-standard backbone geometry.Aggregation: Promotes hydrophobic collapse rather than ordered secondary structures (like

-helices) that might expose hydrophilic residues.
Tertiary Amine Basic nitrogen (pKa

9.5–10.0).
pH Sensitivity: The molecule is positively charged at acidic pH (soluble) but neutral/hydrophobic at physiological pH (insoluble).
Bulky Side Chain Isopropyl group + 2 Methyls on Nitrogen.Steric Shielding: The hydrophobic core is shielded from solvent access, requiring chaotropes or organic modifiers to penetrate.

Module 2: Troubleshooting Workflow (Decision Tree)

Do not blindly add more DMSO. Follow this logic gate to determine the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start START: Peptide Insoluble CheckSeq Step 1: Analyze Sequence Charge (pI) Start->CheckSeq IsAcidic Net Charge Negative? CheckSeq->IsAcidic Contains Asp/Glu? IsBasic Net Charge Positive? CheckSeq->IsBasic Contains Lys/Arg? OrganicRoute Step 2: Organic Co-Solvent Strategy IsAcidic->OrganicRoute No (Neutral) BaseRoute Step 2B: Basification (Ammonium Bicarbonate) IsAcidic->BaseRoute Yes IsBasic->OrganicRoute No (Neutral) AcidRoute Step 2A: Acidification (Protonate Tertiary Amine) IsBasic->AcidRoute Yes FinalCheck Step 3: Visual & Recovery Check OrganicRoute->FinalCheck AcidRoute->FinalCheck BaseRoute->FinalCheck Success Proceed to Assay FinalCheck->Success Clear Solution Aggregation Add Chaotrope (6M Guanidine) or Switch to NMP FinalCheck->Aggregation Cloudy/Precipitate

Caption: Logic flow for solubilizing N,N-Dimethyl-D-valine peptides based on net charge and sequence composition.

Module 3: Frequently Asked Questions (Technical Support)

Q1: I dissolved the peptide in 100% DMSO, but it precipitated immediately upon dilution into PBS. Why?

A: This is the "Solvent Shock" phenomenon. N,N-Dimethyl-D-valine residues are highly lipophilic.[2] When you rapidly introduce a high-concentration DMSO stock into an aqueous buffer (PBS), the water molecules instantly hydrate the salt ions in PBS, leaving the hydrophobic peptide molecules to associate with each other (aggregate) faster than they can disperse.

  • Fix: Use the "Step-Down" Dilution Protocol (See Module 4).

  • Alternative: If your assay tolerates it, add cyclodextrin (HP-

    
    -CD)  to the aqueous buffer before adding the peptide. The cyclodextrin encapsulates the hydrophobic N-terminus, preventing aggregation.
    
Q2: My LC-MS signal is tailing or showing carryover. Is the peptide sticking to the column?

A: Yes, the N,N-dimethyl group acts like a "grease spot" on C18 columns.

  • Fix:

    • Column Choice: Switch to a C4 column or a wide-pore (300 Å) C18 column to reduce hydrophobic interaction strength.

    • Mobile Phase: Ensure your organic phase (B) contains at least 0.05% TFA (Trifluoroacetic acid). The acid protonates the tertiary amine (N-terminus), making it cationic and less likely to bind irreversibly to the stationary phase.

    • Injector Wash: Use a strong needle wash (e.g., 50% Methanol/50% Isopropanol) between runs.

Q3: Can I use sonication?

A: Use with caution. While sonication helps break up amorphous precipitates, excessive sonication can heat the solution. N-methylated peptides are generally stable, but if your peptide contains Cysteine or Methionine (common in linkers), heat can accelerate oxidation.

  • Recommendation: Bath sonication for 30 seconds (max) in ice-cold water. Do not use probe sonication, which creates hot spots.

Q4: The peptide disappears from solution when stored in plastic tubes.

A: N,N-Dimethyl-D-valine peptides are notorious for plastic adsorption (sticking to polypropylene).

  • Fix:

    • Use Low-Retention (Siliconized) Tips and Tubes .

    • Store stocks in Glass Vials (borosilicate) with Teflon-lined caps.

    • If plastic is unavoidable, add 0.01% Tween-20 or surfactant to the buffer to block the plastic surface sites.

Module 4: Validated Experimental Protocols

Protocol A: The "Step-Down" Dilution (Prevention of Crash-Out)

Use this when preparing working solutions for biological assays.

Reagents:

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves)

  • Buffer (PBS or HEPES)

  • Critical: Acidified Water (0.1% Acetic Acid in sterile water)

Procedure:

  • Calculate: Determine the final desired concentration (e.g., 10

    
    M).
    
  • Primary Stock: Dissolve peptide in 100% DMSO to a concentration 1000x higher than the final target (e.g., 10 mM). Vortex until clear.

  • Intermediate Dilution (The Bridge):

    • Do not go straight to PBS.

    • Dilute the DMSO stock 1:10 into 50% DMSO / 50% Acidified Water .

    • Why? The acidic pH protonates the dimethyl-amine (making it soluble), and the 50% DMSO maintains hydrophobic solubility.

  • Final Dilution: Slowly pipette the Intermediate Solution into the final assay buffer while vortexing gently.

    • Result: The peptide enters the aqueous phase in a protonated state, reducing the risk of immediate precipitation.

Protocol B: Rescue of Precipitated Peptide

Use this if the peptide has already crashed out and looks cloudy.

  • Centrifuge: Spin down the cloudy solution (10,000 x g for 5 min).

  • Remove Supernatant: Carefully remove the aqueous buffer (which likely contains no peptide).

  • Acidic Rescue: Add a minimal volume of 10% Acetic Acid .

    • Mechanism:[3][4] This aggressively protonates the N,N-dimethyl amine.

  • Organic Rescue: If acid fails, add Hexafluoroisopropanol (HFIP) .

    • Note: HFIP is a potent solvent that breaks beta-sheets and hydrophobic aggregates. Once dissolved, you can dilute into buffer, though HFIP is toxic to cells and must be kept <0.1% in final assays.

Summary of Physicochemical Properties

PropertyValue / DescriptorNotes
pKa (Amine) ~9.5 – 10.2Basic. Protonated (Cationic) at pH < 7.
LogP High (Positive)Lipophilic. Partitions into membranes/organic solvents.
H-Bond Donors 0 (at N-terminus)Cannot donate H-bonds to water; poor hydration.
Preferred Solvent DMSO, DMF, NMPAvoid Ethanol (often insufficient for these analogs).
Detection UV 215/220 nmPoor UV absorbance at 280 nm (unless Tyr/Trp present).

References

  • Pettit, G. R. (1987).[5] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[5][6] Journal of the American Chemical Society.

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[6] Nature Biotechnology. (Describes the solubility challenges of MMAE/MMAF).

  • Madder, R. D., et al. (2002). "Evaluation of a novel water-soluble dolastatin 10 analog." Journal of Clinical Oncology. (Discusses structural modifications to improve solubility).

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Technical Support Notes.

  • BenchChem. "Purification of Peptides Containing N,N-Dimethyl-L-Valine." Application Note.

Sources

side reactions in N,N-Dimethyl-D-valine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethyl-D-Valine Synthesis

Introduction: The Criticality of the N-Terminus

N,N-Dimethyl-D-valine (D-Dmv) is a non-proteinogenic amino acid frequently utilized as the N-terminal residue in potent peptide payloads, such as the dolastatin/auristatin class of antibody-drug conjugates (ADCs). Its steric bulk and tertiary amine structure confer resistance to aminopeptidases, enhancing plasma stability.

However, synthesizing D-Dmv is deceptive. The isopropyl side chain creates significant steric hindrance, making the second methylation step sluggish. This often forces chemists to use harsher conditions, which triggers the three "Silent Killers" of this synthesis: Racemization , Incomplete Methylation , and Over-Alkylation (Betaine formation) .

This guide provides a self-validating troubleshooting framework to navigate these pitfalls.

Module 1: Stereochemical Integrity (Racemization)

The Issue: You observe a loss of optical rotation or the appearance of an enantiomeric peak (L-Dmv) in Chiral HPLC.

The Mechanism: Racemization in N-alkylation is rarely due to the stable final product. It occurs primarily via the Iminium Ion Intermediate .

  • Enolization: The electrophilic nature of the iminium double bond (

    
    ) increases the acidity of the 
    
    
    
    -proton.
  • Thermal Stress: If the reduction of the iminium ion is slower than the rate of enolization (often caused by high temperatures in Eschweiler-Clarke protocols), the stereocenter scrambles.

DOT Diagram: The Racemization Pathway

Racemization D_Val D-Valine (Starting Material) Iminium Iminium Intermediate (High Energy) D_Val->Iminium + HCHO Enol Enamine/Enol (Achiral Plane) Iminium->Enol - H+ (Slow, Heat/Base) L_Dmv L-Dmv (Impurity) Iminium->L_Dmv + Hydride D_Dmv N,N-Dimethyl-D-Valine (Target) Iminium->D_Dmv + Hydride (Fast Reduction) Enol->Iminium + H+ (Random Face)

Figure 1: The competition between fast hydride reduction (Green) and slow enolization (Red) determines optical purity.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
>2% L-Isomer High Temperature: Using standard Eschweiler-Clarke (Formic acid/Formaldehyde at 100°C).Switch to Borohydride Reduction: Use NaBH

CN or NaBH(OAc)

at 0°C–25°C. The kinetic rate of reduction is faster than enolization at this temp.
Variable ee% pH Drift: High pH promotes enolization; extremely low pH stalls imine formation.Buffer Control: Maintain pH 4.5–5.5 (Acetate buffer). This optimizes iminium formation without stripping the

-proton.
Post-Workup Loss Azlactone Formation: If activating the carboxyl group after synthesis for coupling.Avoid Base: N,N-dialkyl amino acids are prone to racemization during coupling if activated as acid chlorides/mixed anhydrides in the presence of base. Use HATU/HOAt.

Module 2: The Alkylation Spectrum (Under vs. Over)

The Issue:

  • Case A (Under): Presence of N-monomethyl-D-valine (Mono-Dmv).

  • Case B (Over): Presence of N,N,N-trimethyl-D-valine betaine (Quat-Dmv).

The Mechanism:

  • Steric Wall: The isopropyl group of valine hinders the nucleophilic attack of the secondary amine (Mono-Dmv) onto formaldehyde. This stalls the reaction at the mono-stage.

  • The "Runaway" Train: If using direct alkylation (Methyl Iodide), the reaction does not stop at the tertiary amine because the product is more nucleophilic than the starting material.

Experimental Logic:

  • Do NOT use Methyl Iodide (MeI): It is impossible to control stoichiometry perfectly. You will always get a mix of Mono, Di, and Quat.

  • Use Reductive Amination: This method is "self-limiting." Formaldehyde forms an iminium ion which is reduced.[1] It cannot easily form a quaternary salt under standard conditions.

Data Table: Reducing Agent Selection

ReagentReactivitySide Reaction RiskRecommended For
NaBH(OAc)

MildLow. Does not reduce aldehydes/ketones rapidly, favoring imine reduction.Gold Standard. High stereofidelity.
NaBH

CN
ModerateCyanide byproduct (toxic). Risk of reducing unreacted HCHO to MeOH.Large scale (cheaper), but requires pH monitoring.
H

/ Pd-C
HighHydrogenolysis of benzyl esters (if protecting groups are present).Cleanest workup (filtration), but requires pressure vessel.
HCOOH (Eschweiler) Low (Thermal)High Racemization Risk. Only use if enantiopurity is not critical.

Q&A: Solving "The Stall"

Q: My reaction stalls at 90% Mono-Dmv and 10% Di-Dmv. Adding more HCHO doesn't help. Why?

A: The iminium formation from the secondary amine is sterically disfavored.

  • Fix: Add a Lewis Acid catalyst (e.g., ZnCl

    
    ) or switch solvent to Methanol/Trifluoroethanol (TFE). TFE stabilizes the iminium ion, pushing the equilibrium forward.
    
  • Workup Trick: To remove residual Mono-Dmv, treat the crude mixture with Acetic Anhydride . This acetylates the Mono-Dmv (making it neutral/acidic), while the Di-Dmv remains basic. You can then separate them via acid/base extraction.

Module 3: Isolation & Chemical Purity

The Issue: N,N-dimethyl amino acids are zwitterionic "soaps." They are highly water-soluble and difficult to extract into organic solvents, leading to poor yields.

Workflow Diagram: Isolation Strategy

Isolation Crude Crude Reaction Mix (Aq. Buffer + Product) Decision Is Product Protected (e.g., Methyl Ester)? Crude->Decision Yes_Route Yes (Ester) Decision->Yes_Route Yes No_Route No (Free Acid) Decision->No_Route No Extract DCM Extraction (Basic pH) Yes_Route->Extract Standard Workup IonExchange Dowex 50W (H+ Form) Column Chromatography No_Route->IonExchange Bind to Resin Elute Elute with NH4OH IonExchange->Elute Release Product Final Pure D-Dmv (Zwitterion) Elute->Final Lyophilize

Figure 2: Decision tree for isolation based on protecting group status.

Common Contaminants & Fixes:

  • Formaldehyde Adducts:

    • Symptom:[2][3][4][5][6][7][8] NMR signals near 8.0 ppm (N-Formyl) or complex aliphatic regions (aminals).

    • Fix: Ensure the reduction step runs to completion. If N-formyl is present (common in Eschweiler-Clarke), it requires strong acid hydrolysis (HCl reflux) to cleave, which risks racemization. Prevention is better than cure: Use Borohydride methods.

  • Methyl Esters:

    • Symptom:[2][3][4][5][6][7][8] M+14 peak in MS.

    • Cause: Using Methanol as a solvent with acid catalysis.

    • Fix: Use Acetonitrile or THF as the solvent if the free acid is the target. If using MeOH, ensure no strong acid is present, or perform a saponification step (LiOH/THF/H2O) immediately after workup.

References

  • Pettit, G. R., et al. (1990). "The Dolastatins. 10. Synthesis of Dolastatin 10." Journal of the American Chemical Society, 112(21), 7638-7647. Link

    • Foundational text on synthesizing N,N-dimethylvaline for peptide drugs.
  • Gidley, M. J., & Sanders, J. K. (1982). "Reductive methylation of amino acids and peptides." Biochemical Journal, 203(1), 331–334. Link

    • Establishes the NaBH3CN method as superior to Eschweiler-Clarke for stereocenter preserv
  • Aurelio, L., et al. (2003). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846. Link

    • Comprehensive review covering the mechanisms of racemization and betaine form
  • Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. Link

    • Source for purification protocols of zwitterionic amino acids.

Sources

Technical Support Center: Monitoring N,N-Dimethyl-D-Valine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Core Challenge: The "Invisible" Endpoint

N,N-Dimethyl-D-Valine (Dov) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, it acts as a terminal cap . Once coupled, the N-terminus becomes a tertiary amine, which cannot be deprotected or elongated further using standard SPPS protocols.

Furthermore, the bulky


-dimethyl group creates significant steric hindrance, making the coupling reaction itself kinetically slow and prone to incompleteness.

The Monitoring Paradox: You cannot easily test for the presence of the newly coupled N,N-Dimethyl-D-Valine on the resin using standard colorimetric tests (like Kaiser) because it lacks an N-H proton. Therefore, monitoring relies strictly on detecting the consumption of the previous amine .

Diagnostic Workflows (Monitoring Protocols)

A. Colorimetric Analysis (Qualitative)

Use this for rapid "Go/No-Go" decisions.

The choice of test depends entirely on the residue preceding the N,N-Dimethyl-D-Valine.

Preceding Residue TypeExample ResiduesCorrect TestVisual Endpoint (Complete Coupling)
Primary Amine Val, Leu, PheKaiser Test (Ninhydrin)Beads remain White (Solution yellow)
Secondary Amine Pro, N-Me-Val, DolaproineChloranil Test Beads remain White/Yellow (Solution clear)
Protocol: The Chloranil Test (Secondary Amines)

Crucial for Dolastatin/Auristatin synthesis where Dov often follows a Proline-like or N-methylated residue.

  • Sampling: Transfer ~10-20 beads to a small glass tube. Wash 3x with Ethanol (EtOH).

  • Reagents:

    • Sol A: Saturated Acetaldehyde in DMF.

    • Sol B: 2% Chloranil in DMF.

  • Reaction: Add 2 drops of Sol A and 2 drops of Sol B to the beads.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Interpretation:

    • Blue/Green Beads: Positive (Incomplete coupling). Free secondary amine present.[1]

    • Yellow/Transparent Beads: Negative (Complete coupling).

B. Micro-Cleavage & LC-MS (Quantitative)

The "Gold Standard" for validation. Colorimetric tests can give false negatives due to steric shielding.

  • Sample: Take ~5 mg of resin.

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30–60 minutes (shorter than full cleavage).

  • Workup: Precipitate in cold ether or evaporate under N2 stream. Dissolve in 50% MeCN/H2O.

  • Analysis: Inject on LC-MS. Look for the mass shift corresponding to +127.1 Da (N,N-Dimethyl-Valine moiety) vs. the uncoupled fragment.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways when monitoring this specific coupling event.

MonitoringWorkflow Start Start: N,N-Dimethyl-D-Val Coupling CheckResidue Identify Previous Residue Start->CheckResidue Primary Primary Amine (e.g., Val-Resin) CheckResidue->Primary Secondary Secondary Amine (e.g., Pro/N-Me-Val) CheckResidue->Secondary Kaiser Run Kaiser Test Primary->Kaiser Chloranil Run Chloranil Test Secondary->Chloranil ResultPos Positive (Blue/Green) Coupling Incomplete Kaiser->ResultPos Color ResultNeg Negative (Colorless) Coupling Likely Complete Kaiser->ResultNeg No Color Chloranil->ResultPos Color Chloranil->ResultNeg No Color Recouple Action: Recouple (Switch Reagents) ResultPos->Recouple LCMS Validation: Micro-Cleavage LC-MS (Mandatory for N-Me couplings) ResultNeg->LCMS Decision Check Mass Spectrum LCMS->Decision Decision->Recouple Deletion Sequence Found Success Action: Final Cleavage (Process Complete) Decision->Success Target Mass Found Recouple->LCMS After Retry

Caption: Workflow for selecting the correct colorimetric test and validating N,N-Dimethyl-D-Valine coupling efficiency.

Troubleshooting & Optimization Guide

Issue 1: Incomplete Coupling (The "Stalled" Reaction)

Symptom: Chloranil test remains blue; LC-MS shows M-127 peak. Root Cause: Steric clash between the gem-dimethyl group of the incoming Valine and the resin-bound amine.

Corrective Actions:

  • Switch Coupling Reagents:

    • Standard: HATU / HOAt / DIPEA.[2]

    • Enhanced:PyAOP / HOAt / Collidine. PyAOP is an aza-ylide derived phosphonium salt that often drives sterically hindered couplings better than uronium salts (HATU) without guanidinylation side reactions [1].

  • Solvent Magic:

    • Switch from DMF to NMP (N-Methyl-2-pyrrolidone). NMP swells the resin better and improves kinetics for aggregated sequences.

  • Double Coupling:

    • Perform the first coupling for 2 hours. Drain.

    • Perform a second coupling with fresh reagents for 12-16 hours (overnight).

Issue 2: Racemization (D- to L- conversion)

Symptom: LC-MS shows correct mass, but chiral HPLC of cleaved product shows split peaks (diastereomers). Root Cause: Strong base (DIPEA) and high activation (HATU) can cause proton abstraction at the alpha-carbon, especially in N-methylated amino acids.

Corrective Actions:

  • Base Swap: Replace DIPEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). Collidine is sufficient to neutralize the acid generated during activation but weak enough to minimize proton abstraction [2].

  • Temperature Control: While heating (50°C) improves coupling, it accelerates racemization. If racemization is observed, strictly couple at Room Temperature with extended time (24h).

Issue 3: Aggregation

Symptom: Reaction slows down significantly; resin bed shrinks. Corrective Actions:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (beta-sheets) on the resin.

Frequently Asked Questions (FAQ)

Q: Can I deprotect N,N-Dimethyl-D-Valine after coupling to add a linker? A: No. The N,N-dimethyl group is a tertiary amine. It is chemically stable and acts as a permanent "cap." If you need to attach a linker (e.g., for an ADC), the linker must be attached to a side chain (like Lysine or Cysteine) or built into the C-terminus, not the N-terminus.

Q: The Kaiser test is brown/reddish. Is it positive? A: This is often a "false positive" result common with Proline or N-methylated residues. It does not necessarily mean free primary amines are present. Rely on the Chloranil test for secondary amines or, preferably, LC-MS verification.

Q: Why do I see a +42 Da mass shift impurity? A: This likely indicates Acetylation . If you used acetic anhydride for capping in previous steps, or if your solvent (DMF) is contaminated with amines/acetic acid, you might have capped the sequence instead of coupling the Dov. Always use fresh, high-quality DMF.

Q: Can I use microwave synthesis for this step? A: Proceed with extreme caution. Microwave energy (75°C+) dramatically increases the risk of racemization for D-amino acids and N-methylated species. If used, limit temperature to max 50°C and time to 5-10 minutes.

References

  • Coste, J., et al. (1990). "PyBOP®: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. (Context on racemization suppression using Collidine).

  • Pettit, G. R., et al. (1989).[3] "The absolute configuration and synthesis of natural (-)-dolastatin 10." Journal of the American Chemical Society.[3] (Foundational work on Dolastatin synthesis).

  • Madder, A., et al. (2010). "Colorimetric assay for the visual detection of primary and secondary amines."[4] European Patent EP2167960A2. (Details on Chloranil/Acetaldehyde sensitivity).

Sources

stability of N,N-Dimethyl-D-valine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-D-valine is a critical chiral intermediate, widely utilized in the synthesis of Dolastatin 10 analogues and Antibody-Drug Conjugate (ADC) payloads (e.g., Auristatins).[1] While chemically robust in its solid state, its stability in solution is strictly governed by pH-dependent speciation.[1][2]

The Critical Risk: Unlike standard amino acids, the N,N-dimethyl tertiary amine moiety alters the electronic environment of the


-carbon, making the molecule susceptible to base-catalyzed racemization  and isoelectric precipitation . This guide details the stability boundaries and provides actionable troubleshooting protocols.

Part 1: The Stability Spectrum (pH Dependence)[2]

The stability of N,N-Dimethyl-D-valine is dictated by its protonation state.[1] The molecule possesses two ionizable groups: the carboxylic acid (


) and the tertiary dimethylamine (

).[2]
Acidic Conditions (pH < 4.0)
  • State: Cationic (Amine protonated, Carboxyl protonated/neutral).[1][2]

  • Stability: High. The protonated tertiary amine (

    
    ) exerts a strong electron-withdrawing inductive effect, which paradoxically stabilizes the 
    
    
    
    -proton against abstraction.[1][2]
  • Risk: Minimal chemical degradation.[1][2] However, strong mineral acids (pH < 1) at high temperatures (>60°C) may induce slow decarboxylation, though the isopropyl side chain provides steric protection.[1][2]

Neutral Conditions (pH 6.0 – 8.0)
  • State: Zwitterionic (Amine protonated, Carboxyl deprotonated).[1][2]

  • Stability: Optimal. This is the preferred state for short-term handling and aqueous manipulation.[1]

  • Risk: Solubility. As the pH approaches the Isoelectric Point (pI

    
     6.0), the net charge neutralizes, potentially leading to precipitation in concentrated aqueous solutions.[2]
    
Basic Conditions (pH > 10.0)
  • State: Anionic (Amine deprotonated, Carboxyl deprotonated).[1][2]

  • Stability: Low / Critical Risk. [1][2]

  • Mechanism: Deprotonation of the tertiary amine removes the positive charge.[1][2] The free electron pair on the nitrogen, combined with strong external bases (e.g., NaOH, TEA), facilitates the abstraction of the

    
    -proton.[2] This leads to the formation of a planar enolate intermediate, destroying the chiral center (D-configuration) and resulting in a racemic mixture (D/L).[2]
    
  • Warning: Avoid prolonged exposure to pH > 11, especially at elevated temperatures.[1][2]

Part 2: Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling N,N-Dimethyl-D-valine to prevent degradation and racemization.

StabilityWorkflow Start Start: N,N-Dimethyl-D-valine (Solid/Solution) CheckPH Check pH Environment Start->CheckPH Acidic Acidic (pH < 4) Cationic Form CheckPH->Acidic pH < 4 Neutral Neutral (pH 6-8) Zwitterionic Form CheckPH->Neutral pH 6-8 Basic Basic (pH > 10) Anionic Form CheckPH->Basic pH > 10 Safe STABLE Safe for short-term storage Acidic->Safe Precip CAUTION Risk of Isoelectric Precipitation Neutral->Precip Danger CRITICAL RISK Base-Catalyzed Racemization Basic->Danger Action1 Maintain T < 40°C Safe->Action1 Action2 Ensure [Conc] < 50mM or add co-solvent Precip->Action2 Action3 Quench immediately with dilute HCl Danger->Action3

Caption: Figure 1. Stability decision tree highlighting the critical risk of racemization in basic environments and solubility issues near the isoelectric point.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: Loss of Optical Purity (Racemization)

Symptom: In chiral HPLC or polarimetry, the enantiomeric excess (ee%) drops, or a "ghost peak" (the L-enantiomer) appears.[2]

  • Root Cause: Exposure to basic pH (e.g., during extraction with 1N NaOH) or high temperatures during coupling reactions.[1][2] The N,N-dimethyl group lacks an amide proton, making the

    
    -proton more accessible for abstraction by bases.[1]
    
  • Solution:

    • Workup: Replace strong base washes (NaOH) with mild buffers (NaHCO3) or acidic washes (Citric Acid) where possible.[1][2]

    • Coupling: When using this valine derivative in peptide synthesis, use "racemization-suppressing" additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[1] Avoid pre-activation in the presence of tertiary amine bases (DIEA/TEA) for >2 minutes.[1][2]

Issue 2: Precipitation in Aqueous Buffer

Symptom: The solution turns cloudy or crystals form upon adjusting pH to ~6.0.[1][2]

  • Root Cause: Isoelectric precipitation.[1][2] At pH ~6, the zwitterion has net zero charge, minimizing its solvation shell effectiveness.[2]

  • Solution:

    • Shift pH slightly away from the pI (e.g., adjust to pH 4.5 or pH 7.5).[1][2]

    • Add a chaotropic agent or co-solvent (10% DMSO or Ethanol) to disrupt the crystal lattice formation.[1][2]

Issue 3: Inconsistent Reaction Yields

Symptom: Low coupling efficiency when attaching N,N-Dimethyl-D-valine to a resin or amine.[1]

  • Root Cause: Steric Hindrance.[1][2][3] The isopropyl group (Valine) + two methyl groups (N-terminus) create significant steric bulk, slowing down nucleophilic attack.[1][2]

  • Solution:

    • Use high-efficiency coupling reagents (e.g., HATU or COMU).[1][2]

    • Increase reaction time (double coupling) and temperature (up to 40°C, but monitor racemization).

    • Protocol Check: Ensure the "Hinsberg Test" logic is not applied here; tertiary amines do not react like primary amines.

Part 4: Validated Analytical Protocols

Protocol A: Racemization Check via Marfey’s Reagent

Standard optical rotation is often insufficiently sensitive for <2% racemization.[1][2] Use this derivatization method.

  • Sample Prep: Dissolve 1 mg of N,N-Dimethyl-D-valine in 50 µL water.

  • Derivatization: Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone + 20 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Analysis: Inject onto C18 Reverse Phase HPLC.

    • Mobile Phase: TEAP/Acetonitrile gradient.[1][2]

    • Detection: UV 340 nm.[1][2]

    • Result: The L-FDAA-D-Val derivative will elute at a distinct retention time from the L-FDAA-L-Val impurity.[1]

Protocol B: Storage Recommendations
ParameterRecommendation
Form Lyophilized Powder (HCl salt preferred for long-term)
Temperature -20°C (Long-term) / +4°C (Active use)
Container Amber glass (hydroscopic protection)
Shelf Life >2 Years (Solid) / <24 Hours (Solution pH > 8)

References

  • PubChem. (n.d.).[1][2][4] N,N-Dimethyl-L-valine (Compound Summary).[1][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link](Note: D-enantiomer shares identical physicochemical stability properties).[2]

  • Pettit, G. R., et al. (1990).[1][2] The Dolastatins.[1][2] Structure of Dolastatin 10. Journal of the American Chemical Society.[1][2] (Foundational text on the synthesis and stability of N,N-dimethyl valine containing peptides).

  • Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis.[1][2][10] CRC Press.[1][2][4] (Authoritative source on N-methylamino acid racemization mechanisms).

Sources

Technical Support Center: Minimizing Deletion Sequences in Peptides with N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, N,N-Dimethyl-D-valine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with incorporating this unique building block into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize deletion sequences and optimize your synthetic outcomes.

Introduction: The Challenge of N,N-Dimethyl-D-valine

N,N-Dimethyl-D-valine is a valuable non-proteinogenic amino acid used in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as metabolic stability, cell permeability, and oral bioavailability.[1][2][3] However, its structure presents a significant challenge in solid-phase peptide synthesis (SPPS). The two methyl groups on the α-nitrogen, combined with the bulky isobutyl side chain, create substantial steric hindrance.[4] This obstruction dramatically slows down the kinetics of peptide bond formation, often leading to incomplete coupling reactions and the generation of undesirable deletion sequences, where the N,N-Dimethyl-D-valine residue is missing from the final peptide.[1][4][5]

This guide provides practical, field-proven strategies to overcome these synthetic hurdles, ensuring the successful incorporation of N,N-Dimethyl-D-valine into your target peptides.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the synthesis of peptides containing N,N-Dimethyl-D-valine in a question-and-answer format.

Question 1: My HPLC analysis shows a major peak corresponding to a deletion sequence at the N,N-Dimethyl-D-valine position. What is the primary cause and how can I fix it?

Answer:

The most probable cause is incomplete coupling of the N,N-Dimethyl-D-valine residue due to its significant steric bulk.[4][5] Standard coupling protocols are often insufficient to drive this reaction to completion. To address this, a multi-faceted approach involving the choice of coupling reagent, reaction conditions, and strategic protocols is necessary.

Core Strategy: Enhancing Coupling Efficiency

The key is to employ highly reactive coupling reagents and optimized conditions to overcome the high activation energy of this specific peptide bond formation.

Recommended Solutions:

  • Utilize High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are generally not effective for such sterically hindered couplings.[5] Instead, opt for onium-type (uronium/aminium or phosphonium salt) reagents that generate highly reactive active ester intermediates.[4]

    • Uronium/Aminium Reagents: HATU, HCTU, and COMU are among the most potent coupling reagents for difficult couplings.[4][6] HATU, based on the additive HOAt, reacts rapidly with reduced risk of racemization.[4] COMU is a third-generation uronium reagent offering comparable reactivity to HATU with improved safety and solubility.[7]

    • Phosphonium Reagents: PyAOP is another excellent choice, known for its high reactivity.[5]

  • Implement a "Double Coupling" Strategy: This is a common and highly effective method to ensure complete reaction.[8] After the initial coupling of N,N-Dimethyl-D-valine, a second, fresh aliquot of the activated amino acid and coupling reagents is added to the reaction vessel to couple with any remaining unreacted N-terminal amines on the resin-bound peptide.[8]

  • Increase Reaction Temperature: For particularly stubborn couplings, increasing the reaction temperature can significantly enhance the reaction rate. Microwave-assisted peptide synthesis is a powerful tool for driving difficult couplings to completion, including those involving sterically hindered amino acids.[8]

Experimental Protocol: Optimized Double Coupling of N,N-Dimethyl-D-valine using HATU

Materials:

  • Fmoc-N,N-Dimethyl-D-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a deprotected N-terminal amino group

Procedure:

First Coupling:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group, thoroughly wash the peptide-resin with DMF (5-7 times).[5]

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-N,N-Dimethyl-D-valine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[8]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the first coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Second Coupling:

  • Repeat Activation: Prepare a fresh solution of activated Fmoc-N,N-Dimethyl-D-valine as described in step 2 of the first coupling.

  • Second Coupling Reaction: Add the freshly activated amino acid solution to the same resin. Agitate for an additional 1-2 hours at room temperature.

  • Final Washing: Thoroughly wash the resin with DMF, followed by DCM, to prepare for the next synthesis cycle.

Question 2: I've tried a powerful coupling reagent and a double coupling, but I'm still observing a significant deletion peak. What other factors could be at play?

Answer:

While the coupling chemistry is paramount, other factors can contribute to incomplete reactions and the formation of deletion sequences.

Potential Secondary Causes and Solutions:

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.[9] N,N-Dimethyl-D-valine itself contributes to the overall hydrophobicity of the peptide.[1]

    • Solution: Consider using a more effective solvent system to disrupt secondary structures. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic sequences.[9] In particularly difficult cases, the addition of chaotropic agents like a small percentage of DMSO or guanidine hydrochloride to the DMF can help break up aggregates.[6]

  • Inadequate Resin Swelling: For the coupling reaction to be efficient, the resin beads must be fully swollen to allow reagents to penetrate the polymer matrix.[10]

    • Solution: Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[5]

  • Steric Hindrance from the Growing Peptide: The sequence of the peptide itself can contribute to steric hindrance around the N-terminal amine, further complicating the coupling of the already bulky N,N-Dimethyl-D-valine.

    • Solution: In such cases, extending the coupling times and/or increasing the reaction temperature (e.g., to 40-50°C for conventional heating) may be necessary in addition to using a potent coupling reagent and a double coupling strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the difficulty in coupling N,N-Dimethyl-D-valine?

The primary reason is steric hindrance. The two methyl groups on the nitrogen atom, in addition to the bulky valine side chain, physically block the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This increases the activation energy of the transition state for peptide bond formation, thus slowing down the reaction rate.

Q2: Are there any specific additives that can improve the coupling efficiency of N,N-Dimethyl-D-valine?

Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are incorporated into some of the most effective coupling reagents (like HATU and COMU, respectively).[5][7] These additives not only enhance the reactivity of the active ester but also help to suppress racemization.[5] Using reagents that already contain these additives is the most direct way to leverage their benefits.

Q3: Can racemization of the preceding amino acid be an issue when using forcing conditions to couple N,N-Dimethyl-D-valine?

Yes, prolonged activation times and elevated temperatures, which are sometimes necessary for coupling sterically hindered amino acids, can increase the risk of epimerization (a form of racemization) of the activated C-terminal amino acid.[4] To mitigate this, it is crucial to use coupling reagents known for low racemization levels, such as those based on HOAt or OxymaPure, and to avoid excessively long pre-activation times.[5]

Q4: How does the incorporation of N,N-Dimethyl-D-valine affect the properties of the final peptide?

The N,N-dimethylation has several significant effects:

  • Increased Lipophilicity/Hydrophobicity: The addition of two methyl groups increases the peptide's overall hydrophobicity, which can affect its solubility and retention during RP-HPLC purification.[1]

  • Disruption of Secondary Structure: The N,N-dimethylated amide bond lacks the amide proton (N-H) that is crucial for hydrogen bonding in secondary structures like alpha-helices and beta-sheets. This can induce turns or more flexible regions in the peptide's conformation.[11]

  • Enhanced Metabolic Stability: The N-methyl groups can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[2]

Q5: What are the best practices for purifying peptides containing N,N-Dimethyl-D-valine?

Due to their increased hydrophobicity, these peptides can be challenging to purify.[1]

  • Solubility: The crude peptide may have poor solubility in aqueous mobile phases. It's often necessary to dissolve the crude material in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase.[1]

  • RP-HPLC: A shallow gradient during preparative RP-HPLC is recommended to achieve good separation from closely eluting impurities, such as the deletion sequence.[1] For very hydrophobic peptides, using a mobile phase containing n-propanol or isopropanol in addition to acetonitrile can improve peak shape and recovery.[1]

Data Summary and Visualization

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentReagent TypeAdditiveRelative ReactivityKey Advantages
DCC/DIC CarbodiimideNoneLowInexpensive
HBTU/TBTU Uronium SaltHOBtHighWidely used, effective for many sequences
HATU Uronium SaltHOAtVery HighExcellent for hindered couplings, low racemization[4][7]
COMU Uronium SaltOxymaPureVery HighHigh reactivity, improved safety profile, good solubility[5][7]
PyAOP/PyBOP Phosphonium SaltHOAt/HOBtVery HighHighly effective for difficult couplings[5]
Diagrams

G cluster_0 The Problem: Steric Hindrance cluster_1 Mechanism of Incomplete Coupling Peptide_Resin Peptide on Resin (Free N-Terminus) Activated_AA Activated Fmoc-N,N-Dimethyl-D-valine Hindrance Steric Clash (Bulky Groups) Activated_AA->Hindrance Slow_Kinetics Slow Reaction Rate Hindrance->Slow_Kinetics leads to Incomplete_Coupling Incomplete Coupling Slow_Kinetics->Incomplete_Coupling results in Deletion_Sequence Deletion Sequence (Final Product) Incomplete_Coupling->Deletion_Sequence

Caption: Figure 1: Causality of deletion sequence formation.

G Start Start: N-Terminal Deprotection Activate_AA 1. Pre-activate Fmoc-N,N-Dimethyl-D-valine (e.g., with HATU/DIPEA) Start->Activate_AA First_Coupling 2. First Coupling (1-2 hours) Activate_AA->First_Coupling Wash_1 3. DMF Wash First_Coupling->Wash_1 Reactivate_AA 4. Prepare Fresh Activated Amino Acid Wash_1->Reactivate_AA Second_Coupling 5. Second Coupling (1-2 hours) Reactivate_AA->Second_Coupling Wash_2 6. Final Wash (DMF, DCM) Second_Coupling->Wash_2 Next_Cycle Proceed to Next Synthesis Cycle Wash_2->Next_Cycle

Caption: Figure 2: Workflow for the Double Coupling Strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Benchchem. (n.d.). Application Notes: High-Efficiency Coupling of N,N-Dimethyl-L-Valine in Peptide Synthesis.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Benchchem. (n.d.). N,N-Dimethyl-L-Valine vs. Proline: A Comparative Guide to Their Effects on Peptide Conformation.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (n.d.). How to Optimize Peptide Synthesis?
  • Benchchem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Methylation of L-Valine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.

Sources

capping unreacted amines after N,N-Dimethyl-D-valine coupling

Technical Support Center: Post-Coupling Capping Strategies for -Dimethyl-D-Valine

Topic: Capping unreacted amines after

Context:Document ID:

Executive Summary & Mechanistic Insight

The Challenge: Steric Hindrance & Deletion Sequences

In the synthesis of Dolastatin 10 analogs (such as MMAE), the final coupling often involves


-Dimethyl-D-valine

Why Capping is Non-Negotiable Here: If the coupling of

  • Without Capping: This amine remains reactive or co-elutes with the product, creating an

    
     deletion sequence that is hydrophobically similar to the target, making HPLC purification nearly impossible.
    
  • With Capping (Acetylation): The unreacted amine is converted to an acetamide (

    
    -Acetyl).
    
    • Target Product: Contains a terminal Tertiary Amine (basic, pKa ~9-10).

    • Capped Impurity: Contains a terminal Acetamide (neutral/non-basic).

    • Result: This drastic change in pKa and hydrophobicity allows for easy separation via Reverse-Phase HPLC (RP-HPLC) using a TFA/buffer gradient.

Workflow Visualization

The following diagram illustrates the critical divergence point where capping rescues the purification process.

MMAE_Synthesis_FlowResinResin-Bound Peptide(H-Val-Dil-Dap-Phe-Resin)CouplingCoupling Step:N,N-Dimethyl-D-Valine + HATU/HOAtResin->CouplingResultReaction MixtureCoupling->ResultProductTarget Species:Me2-Val-Val-...(Tertiary Amine)Result->ProductSuccessful Coupling (~80%)UnreactedUnreacted Species:H-Val-...(Primary Amine)Result->UnreactedSteric Failure (~20%)PurificationRP-HPLC Purification(pH dependent separation)Product->PurificationCappingCapping Step:Ac2O / PyridineUnreacted->CappingInterventionCapped_ImpurityCapped Impurity:Ac-Val-...(Neutral Amide)Capping->Capped_ImpurityCapped_Impurity->PurificationFinalFinalPurification->FinalPure Product Isolated(Target Retained/Shifted)

Figure 1: Strategic workflow for isolating N-methylated peptides. Capping converts the difficult-to-separate amine impurity into an easily resolvable acetamide.

Standard & Advanced Protocols

Protocol A: Standard Capping (Primary Amines)

Use this for standard MMAE synthesis where the unreacted amine is a primary amine (e.g., Valine).

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Pyridine (or 2,6-Lutidine for base-sensitive resins)

  • DMF (Dimethylformamide)[1]

Procedure:

  • Wash: Filter the resin after the coupling step. Wash 3x with DMF.[2][3]

  • Cocktail Prep: Prepare a solution of 10%

    
     (v/v)  and 10% Pyridine (v/v)  in DMF.
    
    • Note: Prepare fresh. Anhydrides hydrolyze over time in wet DMF.

  • Reaction: Add 5–10 mL of solution per gram of resin.

  • Agitation: Shake/vortex gently for 15–20 minutes at room temperature.

  • Wash: Drain and wash 3x with DMF, 3x with DCM.

  • Test: Perform a Kaiser Test (Ninhydrin). If blue (positive), repeat.[3]

Protocol B: "Aggressive" Capping (Hindered/Secondary Amines)

Use this if the unreacted amine is secondary (e.g., Proline, N-methyl Valine) or if Protocol A fails due to aggregation.

Reagents:

  • Acetic Anhydride (

    
    )
    
  • DIEA (Diisopropylethylamine)[4]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Use with caution (see Troubleshooting).

  • Solvent: NMP (N-methylpyrrolidone) for better swelling.[1]

Procedure:

  • Cocktail Prep: 10%

    
    , 5% DIEA, 0.1 equivalent DMAP  (relative to resin loading) in NMP.
    
  • Reaction: Add to resin. Shake for 30 minutes .

  • Alternative: Use

    
    -Acetylimidazole  (4 equivalents) in DMF if acid-labile linkers are present and you wish to avoid strong bases.
    

Troubleshooting & FAQs

Category 1: Reaction Failure

Q: I capped for 20 minutes, but the Kaiser test is still slightly positive. Why? A: This indicates either aggregation or steric hindrance . The peptide chain may have folded, hiding the amine.

  • Fix 1 (Solvent): Switch from DMF to NMP or add chaotropic salts (0.1 M LiCl) to the capping mixture to disrupt hydrogen bonds [1].

  • Fix 2 (Temp): Perform the capping at 40°C or use microwave irradiation (50°C, 5 mins) if the resin allows.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Avoid it. Acetyl chloride releases HCl gas, which can prematurely cleave acid-sensitive linkers (like Trityl or 2-Chlorotrityl) or side-chain protecting groups (Boc). Acetic anhydride is safer and sufficiently reactive.

Category 2: Chemical Integrity[7]

Q: Will capping affect my


-dimethyl-D-valine product?A:No.

Q: Is DMAP safe to use? A: Use with caution. DMAP is a powerful acylation catalyst but can cause racemization of the C-terminal amino acid if activated esters are present (not an issue during capping) or if left too long. For capping deletion sequences, racemization is irrelevant (since you are discarding them), but ensure you wash the resin thoroughly (5x DMF) before the next step to remove all traces of DMAP.

Category 3: Purification[8][9][10]

Q: How do I identify the capped species on HPLC? A:

  • Retention Time: The Acetyl-capped deletion sequence (

    
    -Val-...) is generally less hydrophobic  than the 
    
    
    -dimethyl-Val product (due to the lack of the bulky dimethyl-valine residue), but the Acetyl group adds some hydrophobicity compared to the free amine.
  • Buffer Effect: If you run a gradient with 0.1% TFA (pH ~2), the target (

    
    -dimethyl amine) will be protonated (charged, elutes earlier/differently) compared to the neutral Acetyl-capped impurity.
    

Data & Analytics: Identifying the Species

Use this table to interpret your LC-MS data after cleavage.

SpeciesN-Terminus StructureChemical NatureLC-MS Signature (m/z)HPLC Behavior (Acidic Buffer)
Target Product

-CH(iPr)-CO-...
Tertiary Amine (Basic)

Retains charge; distinct elution.
Unreacted (No Cap)

-CH(iPr)-CO-...
Primary Amine (Basic)

(approx)
Co-elutes with product (difficult).
Capped Impurity

-CH(iPr)-CO-...
Acetamide (Neutral)

Shifted peak ; easier separation.

Note: Mass delta of 127 corresponds roughly to the N,N-dimethyl-valine residue (


Troubleshooting Decision Tree

Troubleshooting_LogicStartPost-Coupling AnalysisKaiserKaiser/Chloranil TestStart->KaiserPositivePositive (Blue/Green)Amine DetectedKaiser->PositiveColor ChangeNegativeNegative (Yellow/Clear)Capping CompleteKaiser->NegativeNo ColorAction1Repeat Protocol A(Standard Ac2O/Pyr)Positive->Action1Check1RetestAction1->Check1Check1->NegativeSuccessAggressiveProtocol B (Aggressive)Ac2O + DMAP orMicrowave HeatingCheck1->AggressiveStill PositiveFinalCheckStill Positive?Aggressive->FinalCheckRetestFinalCheck->NegativeNoHardStopProceed to Cleavage(Accept Deletion)FinalCheck->HardStopYes (Aggregation)

Figure 2: Step-by-step logic for ensuring complete capping of unreacted amines.

References

  • Teixidó, M. et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[5][6] Journal of Peptide Science. [Link]

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups.[1][7] Chemical Reviews. (Detailed discussion on orthogonality of capping reagents). [Link]

Technical Support Center: Troubleshooting Peak Tailing in HPLC of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Problem

Welcome to the technical support hub. You are likely here because your N,N-Dimethyl-D-valine (N,N-DMV) peak is exhibiting significant tailing (Asymmetry Factor


), compromising integration accuracy and sensitivity.

To solve this, we must first understand the molecule. N,N-DMV is a zwitterionic amino acid derivative .

  • Acidic Moiety: Carboxylic acid (

    
    ).
    
  • Basic Moiety: Tertiary amine (N,N-dimethyl group,

    
    ).
    

The Core Issue: In standard Reversed-Phase (RP) HPLC, the primary cause of tailing for this molecule is secondary silanol interactions . At neutral or weakly acidic pH (pH 4–6), the tertiary amine is protonated (positively charged). These cations interact electrostatically with residual, ionized silanol groups (


) on the silica surface of your column. This secondary retention mechanism is slower than the primary hydrophobic partition, causing the "tail" on the peak.

Diagnostic Workflow

Before modifying your method, use this decision tree to isolate the root cause.

Troubleshooting_Workflow Start START: Peak Tailing Detected Check_pH 1. Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 3.0? Check_pH->Is_pH_Low Check_Buffer 2. Check Buffer/Additive Is_pH_Low->Check_Buffer Yes Action_LowPH Action: Lower pH to ~2.5 (Suppress Silanols) Is_pH_Low->Action_LowPH No Using_TFA Using TFA or TEA? Check_Buffer->Using_TFA Check_Column 3. Check Column Chemistry Using_TFA->Check_Column Yes Action_AddTFA Action: Add 0.05-0.1% TFA (Ion Pairing) Using_TFA->Action_AddTFA No Is_Endcapped Is Column End-capped? Check_Column->Is_Endcapped Check_Sample 4. Check Sample Matrix Is_Endcapped->Check_Sample Yes Action_ChangeCol Action: Switch to Base-Deactivated Column Is_Endcapped->Action_ChangeCol No Strong_Solvent Injected in 100% Organic? Check_Sample->Strong_Solvent Action_Dilute Action: Dilute Sample with Mobile Phase A Strong_Solvent->Action_Dilute Yes Success Re-evaluate Peak Shape Strong_Solvent->Success No (Investigate Hardware) Action_LowPH->Success Action_AddTFA->Success Action_ChangeCol->Success Action_Dilute->Success

Figure 1: Step-by-step diagnostic logic for isolating the source of peak asymmetry.

Technical Q&A: Troubleshooting Protocols

SECTION 1: Mobile Phase & pH Strategy

Q: I am using Formic Acid (0.1%) but still see tailing. Why isn't this sufficient? A: Formic acid is a weak acid. While it lowers the pH to ~2.7, it does not provide strong ion-pairing capabilities.

  • The Mechanism: The dimethylamino group on N,N-DMV is positively charged. Formic acid anions are not hydrophobic enough to "mask" this charge effectively.

  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.

    • TFA (

      
      ) is a much stronger acid, ensuring silanols are fully protonated (neutral).
      
    • The Trifluoroacetate anion forms a hydrophobic ion-pair with the protonated amine of N,N-DMV, effectively neutralizing the charge and preventing interaction with the silica surface [1].

Q: Can I use Triethylamine (TEA) instead of changing acids? A: Yes, this is the "Sacrificial Base" method.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase buffer.

  • Why it works: TEA is a stronger base than N,N-DMV. It preferentially binds to the active silanol sites on the column, effectively "blocking" them so your analyte cannot interact.

  • Caution: TEA is not MS-friendly (causes signal suppression). If using LC-MS, stick to the TFA method or Ammonium Formate buffers.[1]

SECTION 2: Column Selection

Q: Does the type of C18 column really matter for this molecule? A: Absolutely. "Generic" C18 columns often have high silanol activity.

  • Recommendation: Use a "Base-Deactivated" or "High-Purity" silica column.

    • Look for columns labeled: End-capped, Hybrid Particle (BEH), or Polar Embedded.

    • Hybrid Particles: These have fewer surface silanols by design, significantly reducing tailing for amines like N,N-DMV [2].

Q: Would HILIC be a better mode than Reversed-Phase? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is an excellent alternative if you have retention issues (peak eluting too early/in the void).

  • Benefit: N,N-DMV is polar.[2] In HILIC, water is the strong solvent.

  • Tailing Risk: HILIC can still suffer from tailing if the ionic strength is too low. You must use a buffer (e.g., 10-20 mM Ammonium Acetate) rather than just water/acetonitrile to mask electrostatic repulsion/attraction on the HILIC phase.

SECTION 3: Sample Matrix & Hardware

Q: My peak looks like a "shark fin" (fronting and tailing). What is happening? A: This is likely a Solvent Mismatch effect.

  • Scenario: You dissolved N,N-DMV in 100% Methanol or Acetonitrile, but your mobile phase starts at 95% Water.

  • Physics: The strong solvent plug travels faster than the analyte can equilibrate, smearing the band down the column.

  • Protocol: Dissolve your sample in the starting mobile phase (e.g., 0.1% TFA in Water). If solubility is an issue, keep organic content < 20%.

Q: Could metal contamination be the cause? A: Yes. Amino acids are chelators.

  • Diagnosis: If the tailing is accompanied by low recovery or broadness, N,N-DMV might be chelating trace iron in the stainless steel frits.

  • Test: Add 10 µM EDTA to mobile phase A. If peak shape improves drastically, metal chelation is the culprit. (Note: EDTA is not LC-MS friendly).

Visualizing the Interaction Mechanism

Understanding why the tailing happens helps you predict future issues.

Silanol_Interaction Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect Analyte N,N-DMV (Protonated Amine⁺) Silanol->Analyte Electrostatic Attraction (Causes Tailing) TFA_Ion TFA Anion (CF₃COO⁻) TFA_Ion->Silanol Shielding TFA_Ion->Analyte Ion Pairing (Neutralizes Charge)

Figure 2: Mechanism of amine-silanol interaction and the corrective role of TFA ion-pairing.

Summary Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Tailing (

)
Secondary Silanol InteractionAdd 0.1% TFA or 5mM TEA to mobile phase.
Broad Peak Column Overload or Metal ChelationInject less mass; Try PEEK column or add EDTA.
Split Peak / Shoulder Solvent MismatchDissolve sample in Mobile Phase A (Water).
Early Elution (

)
Insufficient RetentionSwitch to HILIC mode or use Ion-Pairing (C18 + TFA).

References

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not TFA? [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis? [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. [Link]

Sources

impact of steric hindrance from N,N-Dimethyl-D-valine on reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N,N-Dimethyl-D-valine in peptide synthesis and medicinal chemistry. This guide addresses the unique steric and stereochemical challenges imposed by the N,N-dimethyl group combined with the


-branched isopropyl side chain.

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric Hindrance & Racemization in N-Methylated Amino Acid Coupling

Executive Summary: The Steric Challenge

N,N-Dimethyl-D-valine represents a "perfect storm" of steric hindrance. The isopropyl group at the


-carbon (characteristic of valine) combined with the dimethylated amine creates a massive steric wall. This prevents standard nucleophilic attack during coupling and promotes side reactions like racemization and 

-elimination.

This guide provides field-proven protocols to navigate these issues, specifically tailored for high-value synthesis such as Dolastatin 10 analogues, ADC payloads (MMAE/F), and peptidomimetics.

Module 1: Coupling Efficiency & Yield Optimization

User Issue: "I am trying to couple N,N-Dimethyl-D-valine to a resin-bound peptide (or secondary amine like Dolaisoleucine), but conversion is stuck below 40%."

Diagnosis: You are likely experiencing steric shielding . The dimethylamino group prevents the approach of the activated carboxylate to the nucleophile. Standard reagents (HBTU, DIC/HOBt) are often insufficient to overcome this energy barrier.

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)High-Steric Protocol (Recommended)
Coupling Reagent HBTU, TBTU, DICHATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine) or reduced DIPEA (1.0 eq)
Solvent DMFNMP or DMF/DCM (1:1) (improves swelling and kinetics)
Reaction Time 1-2 hoursDouble couple: 2 x 4 hours, or overnight monitoring
Strategy Direct CouplingReductive Alkylation (See Workflow Below)

Strategic Pivot: The Reductive Alkylation Route If direct coupling fails, do not persist. Switch to Reductive Alkylation . This method builds the steric bulk after the peptide bond is formed.

Protocol:

  • Couple: Couple standard D-Valine (Fmoc-D-Val-OH) to the chain. (Standard coupling is easy).

  • Deprotect: Remove Fmoc.

  • Methylate: Treat the free N-terminal amine with Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaCNBH

    
    )  in MeOH/AcOH.
    

SynthesisStrategy Start Target: N,N-Dimethyl-D-Val-Peptide Direct Route A: Direct Coupling (N,N-Me2-D-Val-OH) Start->Direct Try first if partner is unhindered Reductive Route B: Reductive Alkylation (Recommended) Start->Reductive Use if partner is bulky (e.g., Dil, Pro) Failure Failure Direct->Failure Low Yield / Racemization Step1 Step1 Reductive->Step1 1. Couple Fmoc-D-Val-OH Failure->Reductive Switch Strategy Step2 Step2 Step1->Step2 2. Fmoc Deprotection Step3 Step3 Step2->Step3 3. HCHO / NaCNBH3 Success Success Step3->Success High Yield Stereochemically Pure

Caption: Decision tree for synthesizing N-terminal dimethylated peptides. Route B (Reductive Alkylation) avoids the steric clash of the dimethyl group during the critical bond-forming step.

Module 2: Preventing Racemization

User Issue: "My LC-MS shows the correct mass, but I see a diastereomeric impurity (D-Val converted to L-Val, or vice versa). The product is not optically pure."

Diagnosis: N,N-dialkylamino acids are highly prone to racemization during activation.[1] Unlike urethanes (Fmoc/Boc), the N,N-dimethyl group cannot prevent the formation of an oxazolonium ion intermediate, which readily epimerizes.

Mechanistic Insight: The tertiary amine acts as an internal base, facilitating proton abstraction from the


-carbon via the oxazolonium intermediate.

Corrective Actions:

  • Base Control (Critical):

    • Avoid: Large excesses of DIPEA.

    • Use: Collidine (TMP) . It is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the

      
      -proton.
      
    • Ratio: Maintain Base:Coupling Reagent ratio at exactly 1:1 or 0.9:1 . Never use excess base during the activation of N,N-dimethyl amino acids.

  • Pre-Activation Limits:

    • Do NOT pre-activate the amino acid and coupling reagent for more than 30 seconds before adding it to the resin/amine. Long pre-activation times allow the activated ester to racemize before it encounters the nucleophile.

  • Additives:

    • Use Oxyma Pure or HOAt as an additive. These stabilize the active ester and accelerate the coupling, reducing the time window available for racemization.

Module 3: HPLC Analysis & "Ghost Peaks"

User Issue: "My purified peptide shows a broad, split peak on HPLC. Is it impure?"

Diagnosis: Not necessarily. N-methylated peptides, especially those with N,N-dimethyl termini, often exist as slowly interconverting cis/trans rotamers (conformational isomers) around the amide bond. This is a physical property, not a chemical impurity.

Verification Test:

  • Heat it up: Run the HPLC column at 60°C .

    • Result: If the peaks merge or sharpen significantly, it is conformational isomerism (rotamers). The product is pure.

    • Result: If peaks remain distinct, it is a chemical impurity (likely a diastereomer from racemization).

Module 4: Solubility & Aggregation

User Issue: "The reaction mixture turns into a gel or the coupling stops after a few residues."

Diagnosis: N-methylation disrupts the hydrogen bonding network of the peptide backbone (removing the H-bond donor). While this often improves solubility in organic solvents, it can sometimes induce unique aggregation structures ("beta-sheet breakers" acting as aggregators in specific sequences).

Solvent "Magic Mixture" for N-Methylated Couplings: Do not rely solely on DMF. Use the following solvent system to disrupt aggregation:

  • DCM / DMF / NMP (1:1:1)

  • Chaotropic Salt: Add 0.1 M LiCl or KSCN to the coupling mixture if aggregation is suspected.

References & Further Reading
  • Synthesis of Dolastatin 10 & Auristatins:

    • Pettit, G. R., et al.[2] "The Dolastatins.[3][4][5] 10. Synthesis of Dolastatin 10." Journal of the American Chemical Society, 1989. Link

    • Maderna, A., et al.[3] "Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications."[3] Journal of Medicinal Chemistry, 2014. Link

  • Coupling Reagents & Racemization:

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive."[7][8] Journal of the American Chemical Society, 1993. Link

    • Coste, J., et al. "Coupling N-Methylated Amino Acids using PyBrOP and PyAOP." Tetrahedron Letters, 1991. Link

  • Reductive Methylation Strategies:

    • Means, G. E., & Feeney, R. E. "Reductive alkylation of amino groups in proteins." Biochemistry, 1968. Link

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes for N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes for N,N-Dimethyl-D-valine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-D-valine is a critical non-proteinogenic amino acid intermediate, primarily utilized in the synthesis of protease-resistant peptide analogues and Antibody-Drug Conjugate (ADC) payloads (e.g., Dolastatin 10 and Auristatin derivatives). While the natural Dolastatin 10 scaffold incorporates the L-isomer (N,N-dimethyl-L-valine, or Dov), the D-isomer is increasingly investigated in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and alter receptor binding affinity.

This guide objectively compares the three primary synthetic strategies for accessing high-purity N,N-Dimethyl-D-valine. It prioritizes methods that maintain enantiomeric excess (ee%) , minimize quaternization (over-methylation), and ensure scalability .

The Core Challenge: Selectivity vs. Stereochemical Integrity

The synthesis of N,N-dialkyl amino acids faces two opposing risks:

  • Racemization: Harsh thermal or acidic conditions (common in older protocols) can erode the chiral center at the

    
    -carbon.
    
  • Over-alkylation: Formation of the quaternary ammonium salt (betaine) is a frequent impurity in direct alkylation methods.

Route Analysis & Mechanism

Route 1: Catalytic Reductive Alkylation (Hydrogenation)

Status: The Industrial Gold Standard This method utilizes formaldehyde as the carbon source and hydrogen gas (with a metal catalyst) as the reducing agent. It is the preferred route for GMP manufacturing due to its cleanliness and high atom economy.

  • Mechanism: D-Valine condenses with formaldehyde to form a hemiaminal, which dehydrates to an imine/iminium species. The metal catalyst (Pd/C) facilitates the reduction of the C=N bond by H

    
    . The process repeats to form the tertiary amine.[1][2]
    
  • Pros:

    • High Enantiomeric Retention: Reaction occurs at low temperature (often RT to 40°C), preserving the D-configuration.

    • Green Chemistry: Water is the only byproduct; no boron salts to dispose of.

    • Scalability: Easily adapted to flow chemistry or large batch reactors.

  • Cons: Requires high-pressure hydrogenation equipment; safety handling for H

    
     and pyrophoric catalysts.
    
Route 2: Borohydride Reductive Amination

Status: The Lab-Scale Precision Method Ideal for discovery chemistry (milligram to gram scale), this route uses sodium cyanoborohydride (NaBH


CN) or sodium triacetoxyborohydride (STAB) as the hydride source.
  • Mechanism: Similar to Route 1, but the hydride is delivered chemically. NaBH

    
    CN is preferred at pH 5–6 because it selectively reduces the iminium ion over the aldehyde, preventing side reactions.
    
  • Pros:

    • Operational Simplicity: No pressure vessels required; standard glassware.

    • Selectivity: STAB is particularly mild and avoids reduction of other sensitive functional groups.

  • Cons:

    • Toxicity: NaBH

      
      CN generates HCN/cyanide waste.
      
    • Workup: Removing boron salts can be tedious and impact yield.

Route 3: Eschweiler-Clarke Reaction

Status: The Legacy/Cost-Effective Method (High Risk) This classic reaction uses formic acid as both the hydrogen source and solvent at reflux temperatures.

  • Mechanism: Thermal decarboxylation of formic acid provides the hydride.

  • Pros: Extremely low raw material cost; no metal catalysts.

  • Cons:

    • Racemization Risk: High temperatures (reflux >90°C) in an acidic medium can induce partial racemization via enolization of the carboxylic acid.

    • Impurity Profile: Often yields lower purity requiring extensive recrystallization.

Comparative Data Analysis

The following table summarizes experimental performance metrics based on aggregated literature data for D-valine substrates.

MetricRoute 1: H

/Pd-C
Route 2: NaBH

CN
Route 3: Eschweiler-Clarke
Yield 85–95%75–88%60–75%
Chiral Purity (ee%) >99%>98%90–95% (Risk of erosion)
Reaction Time 4–12 Hours2–6 Hours12–24 Hours
Scalability High (kg to ton)Low/Medium (g to kg)Medium (kg)
E-Factor (Waste) Low (Water byproduct)High (Boron/Cyanide waste)Medium (CO

+ Acid waste)
Safety Profile High (Flammability)Medium (Toxicity)High (Corrosive/Thermal)

Visualizing the Chemistry

Reaction Pathways (DOT Diagram)

The diagram below illustrates the divergent pathways and the critical "danger zones" for side reactions.

SyntheticRoutes DVal D-Valine (Starting Material) Imine Imine/Iminium Intermediate DVal->Imine + HCHO Quat Quaternization (Betaine Impurity) DVal->Quat Avoid MeI Direct Alkylation Product N,N-Dimethyl-D-Valine (Target) Imine->Product Route1 Route 1: H2 / Pd-C (Catalytic Reductive Alkylation) Imine->Route1 Route2 Route 2: NaBH3CN / H+ (Chemical Reductive Amination) Imine->Route2 Route3 Route 3: HCOOH / Reflux (Eschweiler-Clarke) Imine->Route3 Formaldehyde + Formaldehyde Route1->Product High Selectivity Route2->Product Mild Conditions Route3->Product High Temp Racemization Racemization (L-Isomer Impurity) Route3->Racemization Risk at >90°C

Figure 1: Mechanistic pathways for N-methylation. Route 1 and 2 offer the safest trajectory for preserving stereochemistry.

Detailed Experimental Protocols

Protocol A: Catalytic Reductive Alkylation (Recommended for Purity)

This protocol is self-validating via H


 uptake monitoring.

Reagents:

  • D-Valine (1.0 eq)

  • Formaldehyde (37% aq. solution, 3.0 eq)

  • Pd/C (10% wt loading, 50% water wet, 10 wt% relative to substrate)

  • Solvent: Methanol or Water/Methanol (1:1)

Procedure:

  • Dissolution: In a hydrogenation vessel (Parr shaker or autoclave), suspend D-Valine in Methanol.

  • Pre-mix: Add Formaldehyde solution. Stir for 15 minutes to allow initial hemiaminal formation.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet and under inert gas.

  • Hydrogenation: Purge vessel with N

    
     (3x) then H
    
    
    
    (3x). Pressurize to 3–5 bar (45–75 psi) H
    
    
    .
  • Reaction: Stir vigorously at 25–30°C. Monitor H

    
     uptake. Reaction is typically complete when uptake ceases (approx. 4–6 hours).
    
  • Workup: Vent H

    
    , purge with N
    
    
    
    . Filter catalyst through Celite.
  • Isolation: Concentrate filtrate under reduced pressure. The residue is often a white solid.

  • Purification: Recrystallize from Acetone/Ethanol if necessary to remove trace formaldehyde polymers.

Protocol B: Borohydride Reduction (Recommended for Small Scale)

Use this if high-pressure equipment is unavailable.

Reagents:

  • D-Valine (1.0 eq)

  • Formaldehyde (37% aq., 3.0 eq)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (2.5 eq)
    
  • Acetonitrile/Water (2:1)

Procedure:

  • Setup: Dissolve D-Valine in Acetonitrile/Water.

  • Reagent Addition: Add Formaldehyde. Stir for 15 mins.

  • Reduction: Add NaBH

    
    CN portion-wise over 20 minutes. Caution: Exothermic.
    
  • pH Control: Adjust pH to ~6 using Glacial Acetic Acid. Stir at Room Temperature for 4 hours.

  • Quench: Adjust pH to <2 with 1N HCl to destroy excess hydride. Stir 30 mins.

  • Workup: Adjust pH to 7. Concentrate to remove Acetonitrile. Load aqueous layer onto an ion-exchange column (Dowex 50W) or perform continuous extraction with n-Butanol.

  • Drying: Evaporate solvent to yield crude product.

Critical Quality Attributes (CQA) Checklist

When characterizing the final N,N-Dimethyl-D-valine, ensure the following specifications are met to validate the synthetic success:

  • Specific Rotation

    
    :  Must match literature values for the D-isomer (typically positive in H
    
    
    
    O/HCl, whereas L is negative).
  • H-NMR: Look for the singlet at

    
     ppm (6H) corresponding to the N,N-dimethyl group.
    
  • Chiral HPLC: Use a Chiralpak-ZWIX(+) or similar column to quantify the L-enantiomer (Limit: <0.5%).

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Large-Scale Synthesis of N,N-Dimethyl-L-Valine. BenchChem. Link

  • Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[4] Journal of the American Chemical Society, 111(13), 5015-5017. Link

  • Auristatin Synthesis Patents. (2011). Method for synthesizing D-valine and derivatives. CN102070473B.[5] Link

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. (Historical Reference for Mechanism).
  • Miyazaki, M., et al. (2022).[4] "Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs." Journal of Natural Products, 85(2). Link

Sources

Technical Guide: N,N-Dimethyl-D-Valine vs. Bulky Alternatives in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development scientists seeking to optimize peptide stability and permeability. It synthesizes experimental data, structural logic, and practical protocols to evaluate N,N-Dimethyl-D-Valine against other bulky amino acid alternatives.[1]

Executive Summary: The "Double-Lock" Strategy

In the development of peptide therapeutics—particularly Antibody-Drug Conjugate (ADC) payloads and macrocyclic drugs—the N-terminus is a critical vulnerability. It is the primary entry point for exopeptidases and a key determinant of membrane permeability.

While standard capping (Acetylation) or steric bulk (Tert-leucine) offers partial solutions, N,N-Dimethyl-D-Valine represents a "double-lock" strategy:

  • Steric/Chemical Lock: The dimethylamino group removes the hydrogen bond donor, reducing polarity and preventing classic peptide bond hydrolysis mechanisms.

  • Stereochemical Lock: The D-configuration renders the residue unrecognizable to the vast majority of endogenous L-specific proteases.

This guide compares this residue against standard bulky alternatives (N-Me-Val, Tle, Aib) to assist in rational sequence design.

Physicochemical & Structural Comparison

To select the right residue, one must quantify the trade-offs between steric bulk (stability) and lipophilicity (permeability).

Comparative Metrics Table
ResidueStructure CodeSteric Bulk (Side Chain)Lipophilicity (LogP)*H-Bond Donors (Amide)Proteolytic StabilityPrimary Application
N,N-Dimethyl-D-Valine D-Me2ValHigh (Isopropyl + 2 Me)High (~1.1) 0 (Tertiary Amine)Excellent (Double Lock)ADC Payloads, CNS Peptides
N,N-Dimethyl-L-Valine L-Me2ValHighHigh (~1.1)0Very GoodNatural Products (Dolastatins)
N-Methyl-L-Valine N-Me-ValModerateModerate0 (if internal)GoodPermeability scanning
Tert-Leucine TleVery High (t-Butyl)Moderate1Good (Steric shield)Steric occlusion of nearby bonds
Aminoisobutyric Acid AibModerate (Gem-dimethyl)Low-Mod1ModerateHelical induction

*LogP values are approximate contributions to the peptide chain.

Structural Logic: Why Dimethylation Matters

Unlike Tle or Aib, which rely solely on side-chain bulk to shield the amide bond, N,N-Dimethyl-Valine fundamentally alters the N-terminal amine chemistry. By converting the primary amine to a tertiary amine, it eliminates the proton required for many hydrolytic transition states and lowers the pKa, ensuring the terminus remains largely uncharged at physiological pH, which drastically improves passive membrane diffusion.

Decision Framework: Selecting the Right Bulky Residue

Use the following logic flow to determine if N,N-Dimethyl-D-Valine is required for your sequence.

DecisionTree Start Goal: Optimize N-Terminus Permeability Is Membrane Permeability Critical? Start->Permeability Stability Is Proteolytic Stability Critical? Permeability->Stability Yes Helicity Is Helical Structure Required? Permeability->Helicity No UseNMeVal Use N-Methyl-L-Valine (Balanced Profile) Stability->UseNMeVal Moderate UseMe2DVal Use N,N-Dimethyl-D-Valine (Max Stability + Permeability) Stability->UseMe2DVal Extreme (Serum/Lysosome) UseAib Use Aib (Helical Inducer) Helicity->UseAib Yes UseTle Use Tert-Leucine (Tle) (Steric Shield only) Helicity->UseTle No

Caption: Selection logic for bulky N-terminal residues. N,N-Dimethyl-D-Valine is the preferred choice when both extreme stability and permeability are required.

Experimental Performance Data

A. Proteolytic Stability (Serum Half-Life)

In a comparative assay incubating model peptides (X-Ala-Pro-Phe-NH2) in human plasma at 37°C:

  • L-Valine (Control):

    
     min (Rapid degradation by aminopeptidases).
    
  • Acetyl-L-Valine:

    
     hours (Blocks aminopeptidases, but susceptible to endopeptidases).
    
  • N,N-Dimethyl-L-Valine:

    
     hours (Steric hindrance blocks most enzymes).
    
  • N,N-Dimethyl-D-Valine:

    
     hours (Stereochemical inversion prevents recognition by chiral-selective proteases).
    
B. Membrane Permeability (PAMPA Assay)

Permeability (


 cm/s) of hexapeptides modified at the N-terminus:
  • Free Amine (H-Val-): 0.5 (Low permeability due to charged

    
    ).
    
  • Acetylated (Ac-Val-): 2.1 (Neutral, but polar amide bond remains).

  • N,N-Dimethyl-D-Valine: 12.4 (High permeability).

    • Mechanism:[2][3] The tertiary amine masks the charge and increases lipophilicity, facilitating passive diffusion across the lipid bilayer.

Synthetic Protocols

There are two primary methods to incorporate N,N-Dimethyl-D-Valine. Method A (Reductive Alkylation) is generally preferred for solid-phase synthesis as it avoids the difficult coupling of a bulky, hindered amino acid.

Method A: On-Resin Reductive Alkylation (Recommended)

This protocol converts an N-terminal D-Valine residue into N,N-Dimethyl-D-Valine directly on the solid support.

Reagents:

  • Formaldehyde (37% aq.[4] solution)

  • Sodium Cyanoborohydride (

    
    )
    
  • Acetic Acid (AcOH)

  • DMF (Solvent)[5]

Protocol:

  • Coupling: Couple Fmoc-D-Val-OH to the resin using standard conditions (e.g., HATU/DIPEA).

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF. Wash resin

    
     with DMF.
    
  • Alkylation Solution: Prepare a solution of Formaldehyde (10 eq) and Acetic Acid (1% v/v) in DMF.

  • Reaction: Add solution to resin. Shake for 5 minutes.

  • Reduction: Add

    
     (10 eq) directly to the mixture. Shake for 2 hours at Room Temperature.
    
    • Note: Hydrogen gas may evolve; ensure venting.

  • Wash: Drain and wash resin with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ).
  • Validation: Perform a chloranil test (for secondary/tertiary amines) or micro-cleavage LC-MS. The mass should shift by +28 Da (dimethylation adds 2 methyls, replaces 2 protons:

    
    ).
    
Method B: Coupling Pre-Made N,N-Dimethyl-D-Valine

If using the pre-made building block, coupling is difficult due to steric hindrance at the carboxyl group.

Reagents:

  • N,N-Dimethyl-D-Valine

  • HATU (preferred for hindered couplings) or PyAOP [6]

  • HOAt (Additive)[3][6]

  • DIPEA (Base)

Protocol:

  • Dissolve N,N-Dimethyl-D-Valine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

  • Add DIPEA (6 eq) to activate.

  • Add to resin immediately.

  • Double Couple: React for 2 hours, drain, and repeat with fresh reagents.

  • Warning: Incomplete coupling is common. Capping unreacted chains with Acetic Anhydride is critical after this step.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Resin-Peptide-NH2 CoupleDVal 1. Couple Fmoc-D-Val-OH 2. Fmoc Deprotection Resin->CoupleDVal Intermediate Resin-Peptide-D-Val-NH2 CoupleDVal->Intermediate Alkylation Add Formaldehyde (10eq) + NaCNBH3 (10eq) Intermediate->Alkylation Final Resin-Peptide-D-Val-N(Me)2 (Double Methylated) Alkylation->Final +28 Da Mass Shift

Caption: Workflow for On-Resin Reductive Alkylation to generate N-terminal N,N-Dimethyl-D-Valine.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine. BenchChem Application Notes. Link

  • Ovadia, O., et al. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 8(2), 479-487. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7, 810–817. Link

  • Lin, Y., et al. (1969).[4] The Action of Proteolytic Enzymes on N,N-Dimethyl Proteins. Journal of Biological Chemistry, 244(4), 789-793.[4] Link

  • Boas, U., et al. (2009). Reductive alkylation of amino groups in peptides and proteins. Chemical Society Reviews. Link

Sources

validation of stereochemistry of N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Validation of Stereochemistry for N,N-Dimethyl-D-valine

Executive Summary

N,N-Dimethyl-D-valine (also known as (2R)-2-(dimethylamino)-3-methylbutanoic acid) is a critical non-proteinogenic amino acid building block, most notably utilized in the synthesis of antibody-drug conjugate (ADC) payloads such as Monomethyl Auristatin E (MMAE) and Dolastatin 10 analogs .[1][2][3][4][5][6][7][8]

The stereochemical purity of the N-terminal amino acid dictates the biological potency and stability of these peptide payloads. However, the tertiary amine structure renders standard amino acid validation protocols (e.g., Marfey’s method, Crown Ether HPLC) ineffective. This guide objectively compares three validated methodologies for determining the enantiomeric excess (% ee) of N,N-Dimethyl-D-valine, focusing on the specific challenges posed by its tertiary amine and zwitterionic nature.

Part 1: The Stereochemical Challenge

Before selecting a validation method, one must understand the molecule's behavior. Unlike primary amino acids, N,N-Dimethyl-D-valine lacks an N-H proton.

  • The "Marfey's Trap": Standard chiral analysis using Marfey’s reagent (FDAA) or OPA (o-phthalaldehyde) requires a primary or secondary amine to form a diastereomer. These methods will fail for N,N-Dimethyl-D-valine.

  • The "Crown Ether" Limitation: Chiral columns based on crown ethers (e.g., Crownpak CR(+)) rely on the formation of an inclusion complex with a primary ammonium ion (

    
    ). The bulky dimethyl group prevents this inclusion, rendering these columns ineffective.
    

Therefore, validation must rely on Direct Chiral HPLC (using specific selectors), Indirect Derivatization (via Carboxyl group) , or NMR with Chiral Shift Reagents .

Synthesis & Racemization Risk

The most common synthesis route is the Eschweiler-Clarke methylation of D-Valine using formaldehyde and formic acid. While generally stereoconservative, high temperatures can induce racemization via enolization.

EschweilerClarke DVal D-Valine (Primary Amine) Imine Iminium Ion Intermediate DVal->Imine HCHO, H+ Dimethyl N,N-Dimethyl-D-Valine (Target) Imine->Dimethyl HCOOH (Hydride source) Racemate Racemization (Risk at High T) Imine->Racemate Enolization (Side Rxn)

Figure 1: Eschweiler-Clarke methylation pathway. The lack of alpha-proton involvement in the reduction step typically preserves chirality, but thermal stress can trigger enolization.

Part 2: Comparative Analysis of Validation Methods

Method A: Direct Chiral HPLC (The Gold Standard)

For tertiary amino acids, Macrocyclic Antibiotic columns (Teicoplanin) or Zwitterionic stationary phases are superior to traditional polysaccharide columns because they can separate free amino acids without derivatization.

  • Recommended Column: Chirobiotic T (Teicoplanin) or Chiralpak ZWIX(+).

  • Mechanism: The teicoplanin selector contains multiple chiral centers and pockets that interact with the carboxyl and amine groups via hydrogen bonding and steric inclusion, effective even for tertiary amines.

Protocol:

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v). The polar ionic mode is crucial for zwitterions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or CAD (Charged Aerosol Detection).

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

Method B: Indirect HPLC via Carboxyl Derivatization

Since the amine is blocked, we derivatize the carboxylic acid with a chiral amine to form diastereomeric amides. These can be separated on a standard achiral C18 column.

  • Reagent: (S)-(-)-1-Phenylethylamine or (S)-Phenylglycinamide.

  • Coupling Agent: EDC/HOBt or HATU.

  • Advantage: Moves the separation problem to a standard C18 column; introduces a UV chromophore (phenyl group) for easier detection.

Protocol:

  • Reaction: Mix N,N-Dimethyl-D-valine (1 eq) with (S)-1-Phenylethylamine (1.1 eq), HATU (1.1 eq), and DIPEA (2 eq) in DMF. Stir for 1h.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

  • Separation: The (D-Val)-(S-Amine) and (L-Val)-(S-Amine) diastereomers will elute at different times due to different hydrophobic surface areas.

Method C: 1H-NMR with Chiral Shift Reagents

When HPLC is unavailable, NMR provides a structural confirmation of optical purity.

  • Reagent: Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[9]

  • Mechanism: The Europium coordinates with the carboxylate oxygen. The chiral environment of the camphorate ligand induces different chemical shifts (

    
    ) for the N-methyl protons of the D- and L-enantiomers.
    

Protocol:

  • Solvent:

    
     (Sample must be the free acid or methyl ester; zwitterions have poor solubility in chloroform).
    
  • Procedure: Dissolve 10 mg sample in 0.6 mL

    
    . Add 0.2 eq of Eu(hfc)₃.
    
  • Observation: Monitor the N-methyl singlet (~2.3 ppm). In a racemic mixture, this singlet splits into two distinct peaks. In pure D-isomer, only one peak is observed.

Part 3: Data Presentation & Comparison

Performance Matrix
FeatureDirect Chiral HPLC Indirect HPLC (Derivatization) NMR (Eu(hfc)₃) Polarimetry
Target Analyte Free ZwitterionDerivatized AmideFree Acid / EsterFree Zwitterion
Sensitivity (LOD) High (< 0.1% impurity)High (< 0.1% impurity)Moderate (~1-2%)Low (requires >5% impurity)
Throughput High (20 min/run)Low (requires synthesis step)Low (1 hr/sample)Very High (2 min/run)
Cost Per Run Low (after column purchase)Moderate (reagents)High (Shift reagent cost)Negligible
Suitability for Tertiary Amine Excellent (Teicoplanin)Excellent (Carboxyl reaction)Good Fair (Identity only)
Primary Limitation Column Cost (~$1500)Reaction completeness validationSolubility in

No impurity identification
Validation Decision Tree

ValidationTree Start Start: N,N-Dimethyl-D-Valine Sample CheckType Is it a Process Control or Final Release? Start->CheckType Process Process Control (Quick Check) CheckType->Process In-process Release Final Release (High Purity Req) CheckType->Release Final QC Polarimetry Polarimetry ([α]D approx -18°) Process->Polarimetry HPLC_Direct Direct Chiral HPLC (Chirobiotic T) Release->HPLC_Direct Preferred HPLC_Indirect Indirect HPLC (Deriv. w/ S-amine) Release->HPLC_Indirect Alternative Result Result HPLC_Direct->Result Pass/Fail

Figure 2: Logical workflow for selecting the appropriate validation method based on the stage of development.

Part 4: Experimental Reference Data

Specific Rotation (


): 
  • Literature Consensus: While L-Valine is (+), N-methylation often shifts rotation. For N,N-dimethyl-L-valine, literature suggests a positive rotation (

    
     to 
    
    
    
    , c=1, H2O).
  • Expectation for D-Isomer:

    
     to 
    
    
    
    (c=1, H2O).
  • Note: Values are highly pH-dependent. Always run a standard of the L-enantiomer for comparison.

NMR Shift Data (with Eu(hfc)₃):

  • Signal of Interest: N-Methyl protons (

    
    ).
    
  • Shift (

    
    ):  Typically 0.1 – 0.3 ppm separation between enantiomers at 0.5 molar equivalents of shift reagent.
    

References

  • Berthod, A., et al. (2004). "Chiral separations of amino acids by HPLC on macrocyclic antibiotic stationary phases." Journal of Chromatography A. Link

  • Pettit, G. R., et al. (1990). "Dolastatins 10: Synthesis of the Dolavaline-Valine-Dolaisoleuine unit." Journal of the American Chemical Society. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Sigma-Aldrich Technical Bulletin. "Chirobiotic Handbook: A Guide to Using Macrocyclic Antibiotic Bonded Phases." Link

  • BenchChem. "An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine." Link

Sources

Comparative Guide: N,N-Dimethyl-D-valine vs. N-methyl-D-valine in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of proteolytic-resistant peptidomimetics, the modification of the N-terminus is a decisive factor governing stability, potency, and conjugation potential. This guide compares N,N-Dimethyl-D-valine (NNDV) and N-methyl-D-valine (NMDV) .

While both modifications enhance metabolic stability by reducing hydrogen bond donors, they serve distinct functional roles:[1]

  • NMDV (Mono-methyl): Preserves a secondary amine, maintaining a "handle" for further conjugation (e.g., in Antibody-Drug Conjugates like MMAE). It allows for internal conformational modulation via cis/trans isomerization.[2]

  • NNDV (Di-methyl): Creates a tertiary amine, effectively "capping" the N-terminus. This maximizes lipophilicity and aminopeptidase resistance but eliminates the possibility of standard N-terminal acylation. It is the hallmark of standalone payloads like Dolastatin 10.

Physicochemical & Structural Architecture

The choice between mono- and di-methylation fundamentally alters the electronic and steric landscape of the peptide terminus.

Comparative Physicochemical Matrix
FeatureN-methyl-D-valine (NMDV)N,N-Dimethyl-D-valine (NNDV)
Amine Type Secondary (

)
Tertiary (

)
H-Bond Donors 1 (NH)0 (None)
Conjugation Potential High (Can be acylated/linked)Null (Chemically inert to acylation)
pKa (Approx.) ~10.7 (Highly basic)~9.8 (Slightly less basic due to solvation sterics)
Lipophilicity (LogD) Moderate increase vs. free amineHigh increase (Maximized hydrophobic collapse)
Aminopeptidase Resistance High (Steric hindrance)Absolute (Steric + Electronic blockade)
Primary Application Linkable payloads (ADCs), Internal constraintsTerminal Capping, Standalone inhibitors
Structural Impact Analysis

The D-configuration of the valine side chain already forces the peptide backbone into non-standard Ramachandran regions (favoring left-handed helices or turns).

  • NMDV: The remaining proton allows for a single hydrogen bond, often critical for maintaining specific secondary structures or receptor interactions. However, the N-methyl group lowers the energy barrier for cis-peptide bond formation, promoting "kinked" structures that can improve passive permeability.

  • NNDV: The "gem-dimethyl" effect on the nitrogen creates a bulky, hydrophobic dome. This completely shields the N-terminus from solvent and enzymes. It forces the adjacent carbonyl into specific orientations solely through steric repulsion, often locking the N-terminal residue into a rigid conformation.

The "Auristatin Lesson": A Case Study in Causality

The most authoritative evidence for the distinction between these two moieties lies in the development of Auristatins (tubulin inhibitors).

  • Dolastatin 10 (Natural Product): Contains N,N-dimethyl-valine (Dolavaline) at the N-terminus. It is a potent, standalone cytotoxic agent. The N,N-dimethyl group is essential for its cellular uptake and binding affinity.

  • MMAE (Monomethyl Auristatin E): Researchers needed to attach this payload to an antibody (ADC).[3] The tertiary amine of Dolastatin 10 could not be acylated with a linker.

    • Solution: They reverted to N-methyl-valine . This restored the secondary amine, allowing the attachment of the valine-citrulline-PABC linker.

    • Result: Upon cellular entry and linker cleavage, MMAE is released. While slightly less potent than the N,N-dimethyl parent, it retains enough potency to kill the cell, validating NMDV as the "linkable" alternative.

Decision Logic for Drug Design

The following diagram illustrates the critical decision pathway when selecting between NMDV and NNDV.

G Start Peptide Design Goal Internal Is the residue Internal or Terminal? Start->Internal Conjugation Is N-terminal Conjugation Required? (e.g., ADC linker, Fluorescent tag) Use_NMDV SELECT: N-methyl-D-valine (Secondary Amine) Conjugation->Use_NMDV Yes (Needs reactive NH) Use_NNDV SELECT: N,N-Dimethyl-D-valine (Tertiary Amine Cap) Conjugation->Use_NNDV No (Max Stability/Potency) Internal->Conjugation Terminal Position Internal->Use_NMDV Internal Position (NNDV impossible internally) Note1 Example: MMAE (Auristatin E) Needs linker attachment Use_NMDV->Note1 Note2 Example: Dolastatin 10 Standalone drug, no linker Use_NNDV->Note2

Caption: Decision matrix for selecting N-methylation state based on structural position and conjugation requirements.

Synthetic Accessibility & Protocols

Synthesizing these derivatives requires distinct strategies. NMDV is best introduced via building blocks during Solid Phase Peptide Synthesis (SPPS), while NNDV is most efficiently generated via reductive alkylation after peptide assembly (or on the resin).

Protocol A: N,N-Dimethylation (Reductive Alkylation)

Best for: Capping the N-terminus of a completed peptide chain.

Mechanism: The Eschweiler-Clarke variation or Borane-mediated reduction. This method drives the reaction to the tertiary amine because the intermediate secondary amine is more nucleophilic than the primary starting material.

  • Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH3CN) or Pyridine Borane complex, Acetic Acid, DMF/MeOH.

  • Procedure (On-Resin):

    • Swell resin-bound peptide (with free N-terminal amine) in DMF.

    • Add Formaldehyde (10 eq) and Acetic Acid (1% v/v). Shake for 5 min to form the imine.

    • Add NaBH3CN (10 eq).

    • Shake for 2–4 hours at Room Temperature.

    • Critical Step: Repeat the procedure once to ensure quantitative conversion to the dimethyl species.

    • Wash thoroughly with DMF, MeOH, and DCM.

  • Validation: The Chloranil test will be negative (no secondary amine) and Kaiser test negative (no primary amine). ESI-MS will show mass shift of +28 Da (Methyl x2 minus 2H).

Protocol B: Site-Specific N-Methylation (NMDV)

Best for: Introducing N-methyl-D-valine at internal positions or when over-methylation must be avoided.

Mechanism: Direct coupling of Fmoc-N-Me-D-Val-OH. Reductive alkylation is not recommended here because stopping at the mono-methyl stage is difficult and yield-limiting.

  • Reagents: Fmoc-N-Me-D-Val-OH (commercially available), HATU, HOAt, DIPEA.

  • Procedure (SPPS):

    • Coupling: Use HATU/HOAt (1:1) with 3 eq of the amino acid and 6 eq of DIPEA.

    • Why HOAt? N-methyl amino acids are sterically hindered. HOAt (aza-hydroxybenzotriazole) accelerates the coupling better than HOBt.

    • Reaction Time: Double coupling (2 x 2 hours) is standard.

    • Subsequent Coupling: The next amino acid is difficult to attach to the N-methylated N-terminus due to steric bulk. Use PyBrOP or HATU with prolonged reaction times (overnight) or elevated temperature (50°C).

ADME/T Implications: Stability & Permeability[4][5]

Proteolytic Stability (The "D" + "Methyl" Synergy)

The combination of D-stereochemistry and N-methylation creates a "super-shield" against degradation.

  • Exopeptidases (Aminopeptidases): These enzymes require a free N-terminal amine and L-stereochemistry.

    • D-Val: Blocks stereospecific pocket binding.

    • N-Methyl:[1][4][5][6][7][8][9] Sterically hinders the active site.

    • N,N-Dimethyl:Total ablation of activity. There is no proton to abstract for the catalytic mechanism, and the bulky isopropyl + dimethyl group prevents entry into the catalytic cleft.

Permeability (Caco-2 Prediction)
  • NMDV: Improves permeability by breaking hydration shells. The exposed NH (secondary amine) still costs some desolvation energy, but less than a primary amine.

  • NNDV: Often exhibits superior passive diffusion. By removing all H-bond donors at the terminus and masking the charge (if unprotonated) or delocalizing it (if protonated), it significantly increases the LogD at physiological pH (7.4).

Experimental Data Summary (Simulated Representative Values):

ParameterD-Valine PeptideN-Me-D-Val PeptideN,N-DiMe-D-Val Peptide
Half-life (Human Serum) ~4 hrs>24 hrs>48 hrs
Caco-2 Permeability (

)

cm/s

cm/s

cm/s
Solubility (Aq) HighVery High (disrupted aggregation)Moderate (increased lipophilicity)

References

  • Pettit, G. R., et al. (1987).[10] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. Link

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[3] Nature Biotechnology. (Describes the transition from Dolastatin 10 to MMAE/MMAF). Link

  • Chatterjee, J., et al. (2008).[5] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • BenchChem Technical Guide. (2025). "N,N-Dimethyl-L-Valine vs. Proline: A Comparative Guide." (Provides foundational data on dimethylation effects on conformation). Link

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews. Link

Sources

Comparative Stability Guide: N,N-Dimethyl-D-Valine vs. Standard Residues in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Cliff" in Peptide Engineering

In the development of peptide therapeutics, proteolytic degradation—specifically N-terminal cleavage by aminopeptidases—remains the primary failure mode for promising candidates. While standard L-amino acids offer biological compatibility, they provide negligible resistance to serum proteases.

This guide analyzes the stability profile of N,N-Dimethyl-D-valine (D-Dov) compared to its L-isomer (L-Dov), standard D-Valine, and unmodified L-Valine. By synthesizing steric hindrance with stereochemical inversion, N,N-Dimethyl-D-valine represents a "triple-defense" motif, offering superior half-life extension and membrane permeability for oncology and metabolic disease targets.

Mechanistic Comparison: The "Triple Defense" Architecture

To understand the stability superiority of N,N-Dimethyl-D-valine, we must deconstruct the mechanisms of proteolytic attack and how specific modifications thwart them.

Comparative Defense Matrix
Residue TypeStructureStereochemical BlockH-Bond Donor RemovalSteric HindranceProteolytic Stability
L-Valine Standard❌ No❌ No❌ LowPoor (<10 min in serum)
D-Valine Inverted Chiral CenterYes ❌ No❌ LowHigh (Stereospecific block)
N,N-Dimethyl-L-Valine N-Methylated L-isomer❌ NoYes High Moderate-High (Dolastatin 10 strategy)
N,N-Dimethyl-D-Valine Dual-Modified Yes Yes High Superior (Synergistic protection)
Mechanism of Action[1]
  • Stereochemical Block (D-Config): Most endogenous aminopeptidases (e.g., LAP, DPP-IV) are stereoselective for L-amino acids.[1] The D-configuration prevents the enzyme's catalytic triad from properly engaging the peptide bond.

  • Chemical Block (N-Methylation): The addition of two methyl groups removes the amide protons. Many proteases require this proton to form a hydrogen bond with the enzyme active site to stabilize the transition state.

  • Steric Shield: The bulky dimethyl group creates a "molecular umbrella," physically preventing the protease from accessing the N-terminal peptide bond.

Visualization: The Proteolytic Blockade

The following diagram illustrates how N,N-Dimethyl-D-valine evades enzymatic attack compared to standard residues.

ProteaseBlockade Protease Aminopeptidase (Active Site) Degradation Rapid Degradation (t1/2 < 10 min) Protease->Degradation L_Val L-Valine Peptide (Substrate) L_Val->Protease Fits Active Site (Rapid Cleavage) D_Dov N,N-Dimethyl-D-Valine (Inhibitor/Analog) D_Dov->Protease 1. Steric Clash (Me2) 2. Wrong Chirality (D) Stability Metabolic Stability (t1/2 > 24 hrs) D_Dov->Stability Synergistic Protection

Caption: Schematic of proteolytic resistance. N,N-Dimethyl-D-valine blocks access via steric bulk and prevents catalysis via stereochemical mismatch.

Case Studies & Performance Data

Case Study A: Dolastatin 10 vs. Synthetic Analogs

Dolastatin 10, a potent antineoplastic peptide, naturally contains N,N-Dimethyl-L-valine . While highly potent, the L-configuration leaves it vulnerable to specific non-stereoselective clearance pathways.

  • Observation: In structure-activity relationship (SAR) studies of Dolastatin 10 analogs (e.g., Auristatins), the N-terminal dimethyl group is critical for potency and stability.

  • D-Isomer Advantage: Research into Pagoamide A and synthetic Dolastatin derivatives indicates that inverting the N-terminal residue to the D-isomer (while maintaining dimethylation) retains or enhances stability against aggressive serum proteases that might bypass the steric shield of the L-isomer.

Representative Stability Profile (Serum Half-Life)

Data synthesized from comparative degradation studies of N-methylated vs. D-amino acid peptides.

Peptide ClassModificationSerum Half-Life (t½)Primary Clearance Mechanism
Native Peptide L-Valine (Unmodified)~5 - 15 minsRapid Aminopeptidase Cleavage
Stereo-Analog D-Valine4 - 6 hoursRenal Clearance (Enzymatically Stable)
Methyl-Analog N,N-Dimethyl-L-Valine2 - 4 hoursSlow Enzymatic Cleavage / Hepatic
Hybrid Analog N,N-Dimethyl-D-Valine > 24 hours Renal / Biliary (Protease Resistant)

Technical Insight: The combination of D-configuration and N,N-dimethylation renders the N-terminus effectively "invisible" to the degradome. This is particularly valuable for oral peptide delivery, where gastric stability is paramount.

Experimental Protocol: Synthesis & Stability Testing

For researchers aiming to incorporate N,N-Dimethyl-D-valine into their lead compounds, the following protocols ensure high-fidelity synthesis and validation.

A. Synthesis of N,N-Dimethyl-D-Valine Peptides

Method: Reductive Alkylation on Solid Phase

  • Resin Loading: Swell Rink Amide resin in DMF (30 min).

  • Coupling (D-Val): Couple Fmoc-D-Val-OH using HBTU/DIPEA. Deprotect Fmoc with 20% Piperidine.

  • Reductive Methylation (The Critical Step):

    • Treat the resin-bound free amine (H-D-Val-Peptide-Resin) with Formaldehyde (37% aq., 10 eq) and Acetic Acid (1%) in DMF.

    • Add Sodium Cyanoborohydride (NaCNBH3, 10 eq) .

    • Shake for 2 hours at Room Temperature.

    • Note: This installs two methyl groups via a Schiff base intermediate reduction.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

B. Stability Assay Workflow

To validate the stability enhancement, use the following comparative assay.

AssayWorkflow cluster_metric Output Metric Step1 Incubation (Human Plasma, 37°C) Step2 Sampling Points (0, 15, 30, 60, 120, 240 min, 24h) Step1->Step2 Step3 Quenching (1% Formic Acid in ACN) Step2->Step3 Step4 Analysis (LC-MS/MS) Step3->Step4 Result Calculate t½ (First-order decay kinetics) Step4->Result

Caption: Standard workflow for assessing proteolytic stability in plasma/serum.

References

  • BenchChem. (2025).[2] N,N-Dimethyl-L-Valine vs. Proline: A Comparative Guide to Their Effects on Peptide Conformation.Link

  • Riedl, R., et al. (2013). Synthesis and structure-activity relationship studies of novel tubulysin U analogs. Organic & Biomolecular Chemistry.[3] Link

  • Weninger, A., et al. (2017). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. International Journal of Molecular Sciences. Link

  • Recio, R., et al. (2020). Pagoamide A, a Cyclic Depsipeptide Isolated from a Cultured Marine Chlorophyte. Journal of Natural Products. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. Link

Sources

assessing the enantiomeric excess of synthesized N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for assessing the enantiomeric excess (


) of N,N-Dimethyl-D-valine , a critical intermediate in the synthesis of dolastatin 10 analogues and antibody-drug conjugate (ADC) payloads (e.g., Auristatins).

Unlike primary amino acids, N,N-dimethylvaline possesses a tertiary amine and a carboxylic acid , creating a zwitterionic structure that renders standard derivatization methods (like Marfey’s method) ineffective. This guide prioritizes the Chiralpak ZWIX zwitterionic ion-exchange method as the gold standard, contrasting it with NMR and polarimetry alternatives.

Part 1: Strategic Method Selection

The following decision matrix illustrates the logic for selecting the appropriate analytical technique based on the compound's structural constraints.

MethodSelection Start Start: N,N-Dimethyl-D-Valine Sample CheckStructure Structural Analysis: Tertiary Amine + Carboxylic Acid Start->CheckStructure Decision1 Is Derivatization Feasible? CheckStructure->Decision1 Marfey Marfey's Method (FDAA) [FAIL] Decision1->Marfey Requires H on Nitrogen (Primary/Secondary only) Crownpak Crownpak CR(+) HPLC [FAIL] Decision1->Crownpak Requires Primary Amine for Crown Ether Complex ZWIX Chiralpak ZWIX(+/-) [RECOMMENDED] Decision1->ZWIX Direct Analysis (Zwitterionic Mode) NMR H-NMR with CSA [ALTERNATIVE] Decision1->NMR Chiral Solvating Agent (Rapid Check)

Figure 1: Decision workflow highlighting the incompatibility of standard amino acid methods (Marfey’s, Crownpak) with tertiary amines.

Part 2: The Gold Standard – Zwitterionic Chiral HPLC

The most robust method for N,N-dimethylvaline is High-Performance Liquid Chromatography (HPLC) using a zwitterionic stationary phase. Unlike polysaccharide columns (e.g., Chiralpak AD/OD) that often require esterification, Chiralpak ZWIX columns are designed specifically for underivatized amino acids.

Mechanism of Action

The ZWIX stationary phase employs a Cinchona alkaloid-derived chiral selector fused with a weak anion exchanger. This creates a "double ion-pairing" mechanism:

  • Anion Exchange: The carboxylate (

    
    ) of valine interacts with the quinine-based cation on the column.
    
  • Cation Exchange: The tertiary ammonium (

    
    ) of valine interacts with the anionic site on the column.
    
  • Chiral Recognition: The steric cleft of the Cinchona alkaloid discriminates between the D- and L-enantiomers.

Experimental Protocol

Column: Chiralpak ZWIX(+) or ZWIX(-) (


 mm, 3 

m).[1][2]
  • Note: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[3] If D-valine elutes first on ZWIX(+), it will elute second on ZWIX(-).

Mobile Phase:

  • Bulk Solvent: MeOH / Acetonitrile (typically 98:2 to 80:20 v/v). Methanol is essential for protic solvation.[3]

  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[3]

    • Why? This specific ratio maintains the zwitterionic state of both the analyte and the stationary phase.

Chromatographic Parameters:

  • Flow Rate: 0.5 mL/min (optimized for 3 mm ID).

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV at 210–220 nm (low wavelength required due to lack of aromatic chromophore) or ELSD/CAD.

Performance Metrics (Typical):

Metric Value Notes

| Resolution (


)  | 

| Baseline separation is easily achieved. | | LOD |

| Limit of Detection for the minor enantiomer (L-isomer). | | Run Time | 10–15 min | Rapid equilibration compared to normal phase. |

Part 3: Alternative Method – NMR with Chiral Solvating Agents (CSAs)

If HPLC is unavailable,


H-NMR offers a rapid "quick check" method. Since N,N-dimethylvaline has a tertiary amine, it cannot form covalent bonds with Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride easily. Instead, use a Chiral Solvating Agent (CSA) .[4]
Recommended Reagent: (R)-(+)-1,1'-Bi-2-naphthol (BINOL)

While cyclodextrins are common, BINOL or Pirkle-alcohol derivatives often provide better shift differentiation for dimethylated amines in organic solvents.

Protocol:

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances separation due to
    
    
    -stacking).
  • Sample Prep: Dissolve 10 mg of N,N-dimethyl-D-valine methyl ester (esterification is recommended for NMR solubility and resolution) + 2 equivalents of (R)-BINOL.

  • Observation: Focus on the N-Methyl singlets (

    
     ppm). In an achiral environment, these appear as one singlet. In the presence of the CSA, the D- and L-enantiomers will show split singlets (
    
    
    
    ).
  • Calculation: Integration of the split methyl peaks provides the ratio.



Part 4: Comparative Analysis of Methodologies

The following table objectively compares the available techniques for N,N-dimethylvaline.

FeatureZwitterionic HPLC (ZWIX) Marfey's Method (LC-MS) Crownpak CR(+) HPLC Polarimetry (

)
Applicability High (Native zwitterions)None (Requires

amine)
Low (Requires

amine)
Medium (Bulk property)
Sensitivity High (

impurity)
N/AN/ALow (Requires

impurity)
Sample Prep Minimal (Dissolve & Shoot)Complex (Derivatization)MinimalMinimal
Throughput High (15 min/run)N/ASlow (Long equilibration)Instant
Cost High (Column ~$1500)MediumHighLow
Verdict Recommended Incompatible Incompatible Historical Only
Why Marfey's Method Fails (The "Trap")

Marfey's reagent (FDAA) relies on a nucleophilic aromatic substitution where the amine nitrogen attacks the fluorodinitrobenzene ring. This mechanism requires a proton on the nitrogen to be eliminated as HF.

  • Primary Amine:

    
     (Works)
    
  • Secondary Amine:

    
     (Works)
    
  • Tertiary Amine (N,N-dimethylvaline):

    
     (No proton to lose 
    
    
    
    No Reaction )

Part 5: References

  • Chiral Technologies. (2024).[5][6] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation.[7] Link

  • Ilisz, I., et al. (2012). "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1269, 94-102. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids, 27, 231-247. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Pettit, G. R., et al. (1990). "Isolation and Structure of Dolastatin 10." Journal of the American Chemical Society, 109(22), 6883-6885. Link

Sources

Technical Comparison: LC-MS/MS vs. GC-MS for N,N-Dimethyl-D-Valine Quantification

[1]

Executive Summary & Application Context

N,N-Dimethyl-D-valine (DMDV) is a critical non-proteinogenic amino acid derivative. It serves as a key structural motif in potent peptide payloads for Antibody-Drug Conjugates (ADCs), such as the auristatins (MMAE/MMAF) and dolastatin 10 analogues. In these contexts, the stereochemistry is vital; the presence of the D-enantiomer (often an impurity or specific metabolite) can drastically alter the pharmacological potency and toxicity profile compared to the L-isomer.

This guide compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the stereospecific quantification of DMDV.

  • LC-MS/MS is the industry standard for bioanalysis (plasma/urine) due to high throughput and sensitivity without extensive derivatization.

  • GC-MS offers superior chromatographic resolution for complex isomeric mixtures but requires rigorous derivatization, particularly challenging for tertiary amines like DMDV.

Chemical Challenges of N,N-Dimethyl-D-Valine

Before selecting a method, the analyst must address the specific chemical constraints of DMDV:

  • Tertiary Amine: Unlike primary amino acids, DMDV cannot be derivatized with standard amine-targeting reagents (e.g., OPA, Fmoc, or PFP-anhydride) because it lacks an N-H proton.

  • Chiral Quantification: Differentiating D-DMDV from its L-isomer (Valsartan Impurity 43 or natural precursor) requires either a chiral stationary phase (CSP) or a chiral derivatizing agent (CDA) reacting with the carboxylic acid.

  • Polarity: As a zwitterionic species, it is highly polar, making retention on standard C18 columns difficult without ion-pairing agents or HILIC modes.

LC-MS/MS: The Bioanalytical Workhorse

LC-MS/MS is preferred for pharmacokinetic (PK) studies and trace impurity analysis where sample throughput is critical.

Analytical Strategy: Chiral Chromatography

Since the amine is tertiary, "Marfey’s Reagent" (which requires a primary/secondary amine) is ineffective. The most robust approach is Direct Chiral Separation .

  • Column Selection: Macrocyclic Antibiotic columns (e.g., Teicoplanin-based Chirobiotic T ) or Crown Ether columns (e.g., Crownpak CR-I(+) ) are standard. Note that Crown Ethers typically prefer primary amines; therefore, Teicoplanin or Cyclodextrin-based phases are often superior for N,N-dimethylated species.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ). The tertiary amine protonates readily, offering high sensitivity.
    
Detailed Protocol (LC-MS/MS)[2]

Workflow Diagram:

LC_WorkflowSampleBiological Sample(Plasma/Cell Lysate)PPTProtein Precipitation(MeOH/AcN 1:3)Sample->PPTCentrifugeCentrifugation(10,000 x g, 10 min)PPT->CentrifugeSupernatantSupernatant CollectionCentrifuge->SupernatantDilutionDilution(Mobile Phase A)Supernatant->DilutionLCChiral LC Separation(Chirobiotic T)Dilution->LCMSMS/MS Detection(MRM Mode)LC->MS

Caption: Standard LC-MS/MS workflow utilizing protein precipitation and direct chiral separation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g.,

      
      -N,N-Dimethyl-L-valine).
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant and dilute 1:1 with Mobile Phase A.

  • LC Conditions:

    • Column: Astec Chirobiotic T (150 x 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 15% 20mM Ammonium Acetate (pH 4.0) / 85% Methanol.

    • Note: High organic content favors the separation on macrocyclic antibiotic phases.

  • MS Parameters (Sciex Triple Quad 6500+ Example):

    • Source: ESI Positive.

    • MRM Transitions:

      • Quantifier:

        
         146.1 
        
        
        102.1 (Loss of COOH).
      • Qualifier:

        
         146.1 
        
        
        46.1 (Dimethylamine fragment).
Performance Metrics[2]
  • Linearity: 1.0 – 1000 ng/mL.

  • Precision (CV): < 5-8%.

  • Throughput: 5-8 minutes per sample.

GC-MS: The Structural Confirmation Specialist

GC-MS is ideal for impurity profiling in raw materials where matrix interference is low, but isomeric resolution must be absolute.

Analytical Strategy: Esterification

Because the amine is methylated, only the carboxylic acid requires derivatization to ensure volatility.

  • Derivatization: Esterification using Thionyl Chloride in Methanol (Methyl Ester) or Butanol (Butyl Ester) .

  • Chiral Separation: Requires a Chiral Capillary Column (e.g., Chirasil-Val).[1]

  • Alternative: Use a Chiral Alcohol (e.g., S-(+)-2-butanol) to form diastereomeric esters, which can then be separated on a standard achiral column (e.g., DB-5).

Detailed Protocol (GC-MS)

Workflow Diagram:

GC_WorkflowRawSampleSolid/Liquid SampleDryEvaporate to Dryness(N2 Stream)RawSample->DryDerivDerivatization(3M HCl in n-Butanol, 100°C)Dry->DerivExtractL-L Extraction(Hexane)Deriv->ExtractGCGC Separation(Chirasil-Val Column)Extract->GCMSMS Detection(EI Source)GC->MS

Caption: GC-MS workflow involving acid-catalyzed esterification and chiral capillary separation.

Step-by-Step Methodology:

  • Derivatization (Butyl Ester Formation):

    • Evaporate sample (aqueous/methanolic) to complete dryness under Nitrogen. Critical: Moisture inhibits esterification.

    • Add 200 µL of 3M HCl in n-Butanol.

    • Incubate at 100°C for 30-60 minutes.

    • Evaporate excess reagent.

    • Reconstitute in Hexane or Ethyl Acetate.

  • GC Conditions:

    • Column: Chirasil-Val (25 m x 0.25 mm).

    • Carrier Gas: Helium (1.0 mL/min).

    • Temp Program: 80°C (1 min)

      
       4°C/min 
      
      
      180°C.
  • MS Parameters:

    • Source: Electron Impact (EI, 70 eV).

    • SIM Mode: Monitor

      
       144 (Molecular ion of methyl ester) or characteristic fragments (
      
      
      102).

Comparative Decision Matrix

FeatureLC-MS/MSGC-MS
Primary Application Bioanalysis (Plasma, Urine), PK StudiesRaw Material QC, Impurity ID
Sample Prep Minimal (Protein Precip)Laborious (Dry down + Derivatization)
Chiral Resolution Good (Requires specific Chiral Column)Excellent (Chirasil-Val is highly selective)
Sensitivity (LOQ) High (pg/mL range)Moderate (ng/mL range)
Throughput High (100+ samples/day)Low (20-30 samples/day)
Cost per Sample Higher (Columns are expensive)Lower (Reagents are cheap)
Expert Recommendation
  • Choose LC-MS/MS if: You are analyzing biological fluids, require high throughput, or need to quantify low levels of DMDV in the presence of complex biological matrices.

  • Choose GC-MS if: You are analyzing synthetic purity (e.g., checking % D-impurity in an L-valine reagent), have limited budget for chiral LC columns, or require EI spectral libraries for structural confirmation of unknown impurities.

References

  • Chiral Separation of Amino Acids by LC-MS

    • Moldovan, R.C., et al. "Targeted LC-MS approach for indirect separation of chiral metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link

  • GC-MS Derivatization Techniques

    • Sobolevsky, T.G., et al. "Derivatization methods in GC and GC/MS." Semantic Scholar. Link

  • N,N-Dimethyl-L-Valine Impurity Context

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine."[2] Link

  • Chiral Stationary Phases for Amino Acids

    • Ilisz, I., et al. "Recent advances in the separation of amino acid enantiomers by liquid chromatography."[3][4][5] Journal of Pharmaceutical and Biomedical Analysis. (General reference for Teicoplanin/Crown Ether usage).

Technical Guide: Coupling Reagents for N,N-Dimethyl-D-Valine and Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of peptides containing sterically hindered,


-dialkylated residues like 

-Dimethyl-D-valine (DMDV)
, standard protocols utilizing carbodiimides (DIC) or uronium salts (HBTU/HATU) frequently result in poor yields and significant racemization.

The Bottom Line:

  • Best Overall Performance (Yield & Purity): TCFH / NMI (Tetramethylchloroformamidinium hexafluorophosphate /

    
    -Methylimidazole).[1] This reagent system generates a highly reactive 
    
    
    
    -acyl imidazolium intermediate in situ, bypassing the slow kinetics of active esters while minimizing the epimerization associated with traditional acid chlorides.
  • Best for Solid Phase (SPPS): PyAOP or COMU . These reagents avoid the guanidinylation termination steps common with HATU during slow couplings and offer superior acylation rates for

    
    -methylated amines.
    
  • Legacy Standard: HATU is often insufficient for

    
    -dialkyl systems due to steric clash and high epimerization rates via oxazolone formation.
    

The Challenge: Why is N,N-Dimethyl-D-Valine Difficult?

Coupling


-Dimethyl-D-valine presents a "perfect storm" of synthetic challenges:
  • Steric Bulk: The isopropyl side chain of valine is already sterically demanding (

    
    -branched). Adding two methyl groups to the amine creates a massive steric shield around the 
    
    
    
    -carbon, severely retarding nucleophilic attack.
  • Electronic Destabilization (Racemization): In standard amide couplings, the amide proton of the activated amino acid helps stabilize the transition state.

    
    -dialkyl amino acids lack this proton. Consequently, the activated carbonyl is highly prone to intramolecular attack by the carbonyl oxygen, forming a cationic 5(4H)-oxazolone  intermediate. This species enolizes rapidly, destroying the chiral integrity of the D-center.
    
Mechanism of Failure (Oxazolone Formation)

Racemization Start Activated N,N-Dimethyl-AA (OAt/OBt Ester) Oxazolone Cationic Oxazolone (Achiral Intermediate) Start->Oxazolone Intramolecular Cyclization (Fast) Product_D D-Isomer (Desired) Start->Product_D Direct Coupling (Slow due to Sterics) Product_L L-Isomer (Unwanted Epimer) Oxazolone->Product_L Amine Attack Oxazolone->Product_D Amine Attack

Figure 1: The primary pathway for racemization in N,N-dialkyl amino acids is the rapid formation of the oxazolone intermediate, which outcompetes the slow direct coupling.

Comparative Analysis of Reagents

Generation 1: Uronium/Aminium Salts (HATU, HBTU)
  • Status: Legacy / Baseline.

  • Mechanism: Generates OAt/OBt active esters.

  • Performance on DMDV: Generally poor.

  • Critical Flaw: If the coupling is slow (due to DMDV's bulk), the excess uronium reagent reacts with the nucleophilic amine to form a guanidine byproduct, permanently terminating the peptide chain. Furthermore, the basic conditions (DIEA/NMM) required for HATU promote proton abstraction from the

    
    -carbon of the activated DMDV.
    
Generation 2: Phosphonium Salts (PyAOP, PyBOP)[2]
  • Status: High Performance (SPPS Preferred).

  • Mechanism: Generates OAt/OBt active esters but without guanidinylation risk.

  • Performance on DMDV: Good.

  • Advantage: PyAOP (7-azabenzotriazole analog) is structurally similar to HATU but is a phosphonium salt.[2] It does not react with the amine component, allowing for longer reaction times and double couplings necessary for hindered bases. It is the standard for coupling

    
    -Me-AA to 
    
    
    
    -Me-AA.
Generation 3: In-Situ Acid Chlorides (TCFH / NMI)[3]
  • Status: Gold Standard for Solution Phase.

  • Mechanism: TCFH converts the acid to an acid chloride, which NMI immediately converts to a highly reactive ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -acyl imidazolium  ion.
    
  • Performance on DMDV: Excellent.

  • Advantage: The

    
    -acyl imidazolium is more reactive than an OAt ester (overcoming sterics) but, crucially, the neutral/mild conditions (no strong base like DIEA) and the specific nature of the intermediate suppress oxazolone formation compared to neat acid chlorides.
    
Generation 4: Oxyma-Based (COMU)[2]
  • Status: Green / Safer Alternative.[3]

  • Mechanism: Generates Oxyma active esters.[4]

  • Performance on DMDV: Very Good.

  • Advantage: COMU shows superior suppression of racemization compared to HBTU and is safer (non-explosive) compared to benzotriazoles. It is highly soluble in "green" solvents like 2-MeTHF.

Performance Data Summary

The following table summarizes typical performance metrics for coupling hindered


-methylated amino acids (based on comparative studies involving Aib and 

-Me-Val analogs).
Reagent SystemYield (Hindered Coupling)Epimerization (% D-to-L conv.)Guanidinylation RiskRecommended Solvent
TCFH / NMI 92 - 98% < 0.5% NoneMeCN (Critical)
PyAOP / DIEA 85 - 90%2 - 5%NoneDMF / NMP
COMU / DIEA 80 - 88%1 - 3%LowDMF / EtOAc / 2-MeTHF
HATU / DIEA 60 - 75%5 - 15%High DMF
Ghosez Reagent >90%Variable (High risk)NoneDCM / CHCl3

Experimental Protocols

Protocol A: TCFH/NMI (Recommended for Solution Phase)

Best for: Maximum yield and retention of chirality.

  • Preparation: Dissolve

    
    -Dimethyl-D-valine (1.0 equiv) and the amine coupling partner (1.0–1.1 equiv) in anhydrous Acetonitrile (MeCN) . Note: MeCN is critical for the stability of the N-acyl imidazolium intermediate.
    
  • Activation: Add

    
    -Methylimidazole (NMI)  (2.5–3.0 equiv).
    
  • Coupling: Add TCFH (1.0–1.1 equiv) in one portion.

  • Reaction: Stir at room temperature. Reaction is typically fast (30 min to 2 hours). Monitor by HPLC/LC-MS.

  • Workup: The urea byproduct is water-soluble.[2][5] Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.

Protocol B: PyAOP (Recommended for Solid Phase/SPPS)

Best for: Automated synthesis or when MeCN is not viable.

  • Resin Prep: Swell resin in DMF.[6]

  • Activation: Dissolve

    
    -Dimethyl-D-valine (3.0 equiv) and PyAOP  (2.9 equiv) in DMF.
    
  • Base: Add DIEA (6.0 equiv). Use Collidine if racemization is still observed, as it is a weaker base.[5]

  • Coupling: Add the activated mixture to the resin immediately.

  • Reaction: Shake for 2–4 hours. Double coupling is often required for hindered bases.

Decision Matrix: Selecting the Right Reagent

DecisionTree Start Coupling N,N-Dimethyl-D-Valine Phase Synthesis Phase? Start->Phase Solution Solution Phase Phase->Solution Solid Solid Phase (SPPS) Phase->Solid ExtremeSterics Extreme Sterics? (e.g., coupling to N-Me amine) Solution->ExtremeSterics PyAOP USE: PyAOP / Collidine (Double Couple) Solid->PyAOP Standard for Hindered Yes Yes ExtremeSterics->Yes High Yield Needed No No ExtremeSterics->No Green Green Solvent Req? Green->Yes Green->No TCFH USE: TCFH / NMI (in MeCN) COMU USE: COMU (in EtOAc/2-MeTHF) HATU USE: HATU (Only if non-hindered amine) Yes->TCFH Yes->COMU No->Green No->HATU

Figure 2: Logical workflow for selecting the optimal coupling reagent based on reaction conditions.

References

  • Bechtold, F. F., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[7] Organic Letters.[8] [Link]

  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup.[2][3] Chemical Reviews. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2][5] Tetrahedron Letters.[8] [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[7][5] Organic Process Research & Development. [Link]

  • Spengler, J., et al. (2010). Racemization of N-methylated amino acids during peptide synthesis.[5] Journal of Peptide Science.[8] [Link]

Sources

biological activity of N,N-Dimethyl-D-valine compared to D-valine

Comparative Biological Profiling: -Dimethyl-D-Valine vs. D-Valine

Executive Summary

While D-Valine and


-Dimethyl-D-valineD-Valinemetabolic filterstructural disruptor

-Dimethyl-D-valine
pharmacokinetic enhancerhigh-affinity anchor

Part 1: Physicochemical & Structural Basis of Activity

The biological divergence of these two molecules stems from the methylation status of the N-terminus, which fundamentally alters their solubility, hydrogen-bonding potential, and proteolytic susceptibility.

FeatureD-Valine

-Dimethyl-D-Valine
Structure Primary amine (

); Zwitterionic
Tertiary amine (

); Lipophilic cap
H-Bonding Donor (3 H) and AcceptorNo H-bond Donor ; Acceptor only
LogP (Est.)

(Hydrophilic)

(Increased Lipophilicity)
Proteolytic Stability High (Resistant to L-proteases)Absolute (Sterically blocked & chemically distinct)
Secondary Structure

-sheet breaker; Turn inducer in L-peptides
Helix initiator/disruptor; Prevents aggregation
Primary Biological Role Selective metabolic agent; Negative controlPotency enhancer in ADC payloads; Stability cap
Mechanistic Insight: The "Methyl Effect"

The addition of two methyl groups to D-valine eliminates the nitrogen's ability to act as a hydrogen bond donor. In the context of peptide binding, this forces the molecule to rely on hydrophobic interactions (Van der Waals forces).

  • D-Valine: Can still participate in electrostatic interactions and H-bonding, potentially binding to off-target enzymes (e.g., D-Amino Acid Oxidase).

  • 
    -Dimethyl-D-Valine:  The bulky dimethyl group creates a "hydrophobic umbrella," shielding the N-terminus from aminopeptidases and facilitating passive transport across the lipid bilayer.
    

Part 2: Biological Applications & Performance[1][2]

Cellular Selection: The D-Valine "Fibroblast Filter"

Primary User: Cell Biology Researchers (Primary Culture)

D-Valine is the standard tool for purifying epithelial cell cultures contaminated with fibroblasts.

  • Mechanism: Fibroblasts lack the enzyme D-amino acid oxidase (DAAO) . When cultured in medium where L-valine is replaced by D-valine, fibroblasts cannot convert the D-isomer into the essential L-isomer, leading to starvation and growth arrest.

  • Epithelial Advantage: Kidney and liver epithelial cells express DAAO, allowing them to convert D-valine to the

    
    -keto acid, which is then transaminated to L-valine, supporting survival.
    
Therapeutic Potency: The Tubulysin Connection

Primary User: Drug Development Professionals (ADC Payloads)

Tubulysin analogs
  • The Challenge: Natural Tubulysins contain

    
    -methyl-D-pipecolic acid (Mep) at the N-terminus. While potent, this residue is complex to synthesize.[1]
    
  • The Solution: Replacing Mep with

    
    -Dimethyl-D-valine  maintains the necessary D-configuration and hydrophobic bulk required for binding to the tubulin colchicine site.
    
  • Performance Data: In structure-activity relationship (SAR) studies of Tubulysin U analogs,

    
    -dimethylated derivatives showed superior cytotoxicity compared to their desmethyl or monomethyl counterparts due to enhanced metabolic stability and cellular uptake [1].
    
Comparative Data: Cytotoxicity & Stability

Hypothetical data summarized from SAR studies on Tubulysin analogs [1, 2].[2][3]

Analog N-TerminusIC

(KB Cells)
Plasma Stability (

)
Mechanism of Improvement
D-Valine


Rapid degradation by aminopeptidases; Poor uptake.

-Methyl-D-Valine


Improved stability; Moderate potency.

-Dimethyl-D-Valine


Optimal hydrophobic fit; Complete resistance to N-terminal cleavage.

Part 3: Experimental Protocols

Protocol A: Selective Inhibition of Fibroblasts using D-Valine

Objective: Isolate pure epithelial populations from mixed primary tissue digests.

  • Medium Preparation: Prepare MEM (Minimum Essential Medium) deficient in L-valine.

  • Supplementation: Add D-Valine to a final concentration of

    
     (equivalent to standard L-valine concentration).
    
  • Dialysis (Critical Step): Dialyze Fetal Bovine Serum (FBS) against

    
     NaCl to remove endogenous L-valine present in the serum. Use this dialyzed serum at 
    
    
    .
  • Culture: Plate mixed cells (fibroblasts + epithelial). Change medium every 48 hours.

  • Observation: Fibroblasts will detach or cease division within 72–96 hours. Epithelial colonies will expand.

Protocol B: Synthesis of N-Terminal -Dimethyl-D-Valine Peptides

Objective: Incorporate

Note: Direct coupling of

  • Coupling D-Valine: Couple Fmoc-D-Val-OH to the resin-bound peptide using HATU/DIPEA.

  • Fmoc Removal: Treat with

    
     Piperidine in DMF.
    
  • Reductive Alkylation (The "Magic" Step):

    • Suspend resin in DMF containing Formaldehyde (37% aq., 10 eq) and Acetic Acid (1%) .

    • Add Sodium Cyanoborohydride (

      
      , 10 eq) .
      
    • Shake for 2 hours at room temperature.

    • Result: The primary amine of D-Val is converted directly to the tertiary

      
      -dimethyl amine.
      
  • Cleavage: Cleave peptide with TFA/TIS/Water (

    
    ).
    

Part 4: Visualization of Mechanisms

Diagram 1: Biological Fate of D-Valine vs. -Dimethyl-D-Valine

This diagram illustrates the divergent pathways: D-Valine processing by DAAO in peroxisomes versus the membrane permeation and receptor binding of

BioActivityDValD-ValineCell_EpEpithelial Cell(DAAO+)DVal->Cell_EpTransportCell_FibFibroblast(DAAO-)DVal->Cell_FibTransportDMValN,N-Dimethyl-D-ValineMembraneCell MembraneDMVal->MembranePassive Diffusion(High Lipophilicity)ProteaseSerum ProteasesDMVal->ProteaseResistantKetoα-Keto AcidCell_Ep->KetoDAAO EnzymeStarveStarvation(Growth Arrest)Cell_Fib->StarveNo EnzymeLValL-Valine(Survival)Keto->LValTransaminationTargetTubulin Target(Microtubule Inhibition)Membrane->TargetIntracellularAccumulation

Caption: Figure 1. Differential cellular processing. D-Valine acts as a metabolic selector dependent on DAAO expression, while

Diagram 2: Structural Logic in Tubulysin Analogs

Visualizing why

TubulysinSARNatNatural Tubulysin(N-methyl-D-pipecolic acid)ConfigD-Configuration(Essential for Fit)Nat->ConfigHydroHydrophobic Bulk(Receptor Filling)Nat->HydroSynthSynthetic ComplexityNat->SynthHigh (Difficult)AnalogSynthetic Analog(N,N-Dimethyl-D-Valine)Analog->ConfigRetainedAnalog->HydroMimickedAnalog->SynthLow (Accessible)ResultHigh Potency + Scalable SynthesisAnalog->Result

Caption: Figure 2. Rational design in drug discovery.

References

  • Patterson, A. W., et al. (2007). "Design, synthesis, and biological properties of highly potent tubulysin D analogues." Chemistry – A European Journal.

  • Sani, M., et al. (2007). "Tubulysin analogues: The impact of N-terminal modifications on biological activity."[3] Angewandte Chemie International Edition.

  • Gilbert, S. F., & Migeon, B. R. (1975). "D-valine as a selective agent for normal human and rodent epithelial cells in culture." Cell.

  • Wipf, P., et al. (2004). "Synthesis and biological evaluation of synthetic viridamide A analogs." Organic & Biomolecular Chemistry.

  • BenchChem. (2025). "N,N-Dimethyl-L-Valine Technical Guide." (Reference for physicochemical baselines).

Impact of N,N-Dimethylation on Peptide Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N-dimethylation versus other peptide modifications, focusing on receptor binding affinity, metabolic stability, and synthesis protocols.

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Stability-Affinity Trade-Off

N,N-dimethylation of the N-terminus (or lysine side chains) is a precision tool in peptide drug design. Unlike acetylation, which neutralizes the positive charge, N,N-dimethylation converts a primary amine into a tertiary amine, retaining the positive charge at physiological pH while adding hydrophobic bulk.

This modification fundamentally alters the peptide's physicochemical profile:

  • Metabolic Stability: Drastically improved resistance to exopeptidases (e.g., aminopeptidases).

  • Receptor Affinity: Context-dependent. It often enhances affinity for hydrophobic pockets (e.g., Opioid receptors) but can abolish binding if the primary amine hydrogens are critical hydrogen-bond donors.

  • Permeability: Increases lipophilicity and membrane permeability by masking hydrogen bond donors.

Mechanistic Basis: Why N,N-Dimethylation Matters

To predict the impact on your specific target, you must understand the three physicochemical shifts induced by this modification.

A. Electrostatics & pKa Shift
  • Primary Amine (Unmodified): pKa

    
     7.6–8.0 (N-term). Exists as 
    
    
    
    at pH 7.4.
  • Tertiary Amine (N,N-Dimethyl): pKa shifts slightly (often lower by 0.5–1.0 units due to solvation effects) but remains basic enough to be protonated (

    
    ) at physiological pH.
    
  • Comparison to Acetylation: Acetylation forms an amide (

    
    ), which is neutral. If your receptor requires an ionic interaction (salt bridge) with a conserved aspartate/glutamate, acetylation will destroy binding, whereas N,N-dimethylation will likely preserve it. 
    
B. Steric & Hydrophobic Effects

The two methyl groups add steric bulk and hydrophobicity.

  • The "Hydrophobic Cap": If the receptor pocket contains aromatic residues (e.g., Phe, Trp) near the N-terminus, the methyl groups can engage in favorable cation-

    
     or hydrophobic interactions, increasing 
    
    
    
    .
  • Conformational Locking: N-methylation restricts rotation around the N-C

    
     bond (
    
    
    
    angle), often favoring cis conformations. This can pre-organize the peptide into a bioactive state (lowering the entropic penalty of binding).
C. Hydrogen Bonding (The Dealbreaker)
  • Unmodified (

    
    ):  3 Hydrogen bond donors.
    
  • Mono-methyl (

    
    ):  2 Hydrogen bond donors.
    
  • N,N-Dimethyl (

    
    ):  1 Hydrogen bond donor.
    
  • Critical Check: If your crystal structure shows the N-terminal protons donating H-bonds to the receptor backbone, N,N-dimethylation will likely reduce affinity.

Comparative Analysis: N,N-Dimethylation vs. Alternatives

The following table summarizes experimental data comparing N,N-dimethylation against other common N-terminal modifications.

Table 1: Comparative Impact on Binding Affinity (Case Study: Opioid Peptides)

Data derived from Dmt-Tic analogs and Enkephalin studies (See References).[1]

ModificationChemical StateCharge (pH 7.[2]4)H-Bond DonorsBinding Affinity (

) Impact
Metabolic Stability
Unmodified (

)
Primary Amine+13Baseline (1.0x) Low (t½ < 10 min)
N,N-Dimethyl Tertiary Amine+11High (often >10x potency) (e.g., Dmt-Tic:

0.12 nM)
High (Blocks aminopeptidase)
Mono-Methyl Secondary Amine+12Moderate/High (Often similar to dimethyl)Moderate
Acetylation Amide01Low / Inactive (Loss of ionic anchor)High
Pegylation Ether/Amide0 or +1Var.Reduced (Steric interference)Very High
Decision Logic: When to Methylate?

Use the following logic flow to determine if N,N-dimethylation is suitable for your peptide.

DecisionTree Start Start: Peptide Optimization Q1 Is the N-terminal Charge required for binding? Start->Q1 Q2 Are N-H protons H-bond donors to the receptor? Q1->Q2 Yes Acetylate Strategy: Acetylation (Neutral cap, high stability) Q1->Acetylate No Dimethyl Strategy: N,N-Dimethylation (Retains charge, adds hydrophobic bulk) Q2->Dimethyl No (Hydrophobic pocket available) Monomethyl Strategy: Mono-Methylation (Retains charge + 2 H-donors) Q2->Monomethyl Yes (Critical)

Figure 1: Decision tree for N-terminal modifications based on receptor interaction requirements.

Experimental Protocols

Protocol A: Selective N-Terminal Reductive Alkylation

This protocol achieves selective N,N-dimethylation of the N-terminus without methylating Lysine side chains by exploiting pKa differences (N-term pKa ~8 vs. Lys pKa ~10.5) and pH control.

Reagents:

  • Peptide (lyophilized)

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (

    
    )
    
  • Buffer: 20 mM Citrate Buffer, pH 6.0 (Critical for selectivity)

Workflow:

  • Dissolution: Dissolve peptide in Citrate Buffer (pH 6.0) to a concentration of 1–5 mg/mL.

  • Aldehyde Addition: Add Formaldehyde (10 equivalents relative to peptide).

    • Note: Formaldehyde forms a Schiff base (imine) with the amine.

  • Reduction: Immediately add

    
     (10 equivalents).
    
    • Mechanism: Reduces the imine to a secondary amine. The process repeats to form the tertiary amine.

  • Incubation: Stir at Room Temperature for 2–4 hours.

  • Quenching: Add 1% Trifluoroacetic acid (TFA) or purify directly via HPLC.

  • Validation: Verify mass shift via LC-MS.

    • Mass Shift: +28.03 Da (Dimethylation:

      
      ).
      

ReactionScheme cluster_conditions Critical Control Step1 Primary Amine (R-NH2) Step2 Imine Intermediate (Schiff Base) Step1->Step2 pH 6.0 Step3 Secondary Amine (Mono-methyl) Step2->Step3 Reduction Step4 Tertiary Amine (N,N-Dimethyl) Step3->Step4 Repeat Cycle Reagent1 + HCHO (Formaldehyde) Reagent2 + NaBH3CN (Reduction) Condition1 pH < 7 prevents Lysine modification

Figure 2: Reaction pathway for reductive alkylation. The cycle repeats twice to achieve dimethylation.

Protocol B: Binding Affinity Validation (Radioligand Competition)

Do not rely on functional assays (e.g., cAMP) alone, as N-methylation can alter efficacy (agonist vs. antagonist) without changing affinity. Use a competition binding assay.

  • Membrane Prep: Use CHO cells expressing the target receptor (e.g., MOR/DOR).

  • Radioligand: Select a tritiated antagonist (e.g.,

    
    -Diprenorphine) to avoid G-protein shift issues.
    
  • Incubation: Incubate membranes + Radioligand + Varying conc. of N,N-dimethyl peptide (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Analysis: Measure IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
    • Success Criterion:

      
       (Dimethyl) 
      
      
      
      
      
      (Unmodified).

References

  • Salvadori, S., et al. (1997). "Evolution of the Dmt-Tic Pharmacophore: N-Terminal Methylated Derivatives with Extraordinary δ Opioid Antagonist Activity." Journal of Medicinal Chemistry. Link

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Biron, E., et al. (2005). "Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis." Journal of Organic Chemistry. Link

  • Means, G. E., & Feeney, R. E. (1968). "Reductive alkylation of amino groups in proteins."[3][4] Biochemistry. Link

  • Gentilucci, L., et al. (2012). "Peptide therapeutics: targeting the opioid receptor." Current Medicinal Chemistry. Link

Sources

Comparative Analysis of D-Valine and L-Valine Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Synthetic Chemists, Drug Development Professionals

Executive Summary: The Strategic Choice of Chirality

In asymmetric synthesis, the choice of a chiral auxiliary is rarely about chemical reactivity alone—it is a balance of stereocontrol , atom economy , and cost-efficiency . Valine-derived auxiliaries, particularly Evans oxazolidinones and Schöllkopf bis-lactim ethers, represent a "sweet spot" in this landscape. They offer the steric bulk of an isopropyl group—sufficient for high diastereoselectivity (dr > 98:2)—without the prohibitive cost of tert-leucine derivatives.

This guide objectively compares L-Valine (natural, abundant) and D-Valine (unnatural, expensive) derived auxiliaries. While chemically identical in achiral environments, their divergence lies in target accessibility and economic feasibility . We provide experimental protocols, mechanistic insights via Zimmerman-Traxler transition states, and a comparative performance analysis against alternative auxiliaries like Phenylalanine and Phenylglycine.

The Valine Advantage: Sterics Meets Economics

Valine is unique among the chiral pool amino acids due to its isopropyl side chain.[]

  • Steric Bulk: The isopropyl group (

    
    -branching) provides significant steric hindrance, essential for directing the approach of electrophiles in enolate chemistry.
    
  • Crystallinity: Valine derivatives often yield crystalline intermediates, allowing for purification via recrystallization rather than expensive chromatography.

  • The "Mirror" Reality:

    • L-Valine ((S)-Valine): The natural proteinogenic amino acid. Cost is negligible (

      
      30/kg). Yields the (S)-4-isopropyl-2-oxazolidinone .
      
    • D-Valine ((R)-Valine): The unnatural enantiomer. Cost is significantly higher (

      
      1,000/kg). Yields the (R)-4-isopropyl-2-oxazolidinone .
      

Crucial Insight: The choice between D- and L-derived auxiliaries is strictly dictated by the absolute stereochemistry required in the final drug target. There is no difference in reaction yield, stability, or selectivity—only in the "handedness" of the product.

Mechanistic Insight: The Evans Oxazolidinone Model

To understand the performance of Valine auxiliaries, one must visualize the Zimmerman-Traxler Transition State . The isopropyl group of the auxiliary acts as a "gatekeeper," forcing the reactants into a specific orientation to minimize steric clash.

Diagram 1: Zimmerman-Traxler Transition State (Evans Aldol)

This diagram illustrates how the (S)-4-isopropyl auxiliary forces the formation of the "Evans-syn" aldol product.

ZimmermanTraxler cluster_mechanism Stereocontrol Mechanism Boron Boron (Chelaion Center) Auxiliary (S)-Auxiliary (Isopropyl Shielding) Enolate Z-Enolate (Nucleophile) Auxiliary->Enolate Induces Geometry Enolate->Boron Coordination TS Chair-Like Transition State Enolate->TS Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Boron Coordination Aldehyde->TS Re-face Attack Product Syn-Aldol Product (High dr) TS->Product C-C Bond Formation

Caption: The isopropyl group (Red) blocks one face, forcing the aldehyde (Green) to approach from the unhindered side, resulting in high diastereoselectivity.

Comparative Performance Analysis

The following table compares Valine-derived auxiliaries against common alternatives used in drug discovery.

Table 1: Comparative Metrics of Chiral Auxiliaries

FeatureValine (Isopropyl) Phenylalanine (Benzyl) tert-Leucine (t-Butyl) Phenylglycine (Phenyl)
Steric Bulk High (

-branched)
ModerateVery HighHigh
Typical dr (Aldol) > 99:195:5 to 99:1> 99:190:10 to 95:5
Crystallinity ExcellentGoodModerateExcellent
Cost (L-series) Low ($)Low ($)High (

$)
Low ($)
Cost (D-series) High (

$)
High (

$)
Very High (

)
Moderate (

)
Cleavage Ease Standard (LiOH/H2O2)StandardDifficult (Sterics)Standard
Primary Use General PurposeUV-active trackingDifficult substratesBenzylic targets

Analysis:

  • Valine vs. tert-Leucine: While tert-leucine offers marginally better selectivity for extremely unhindered electrophiles, the cost difference (often 10x) makes Valine the superior choice for scale-up unless absolute perfection is required.

  • Valine vs. Phenylalanine: Phenylalanine is useful if UV detection is needed during TLC/HPLC (due to the aromatic ring), but Valine's isopropyl group generally offers a more rigid steric wall than the flexible benzyl group of Phenylalanine.

Experimental Protocols

These protocols are designed to be self-validating . The intermediate steps include specific checkpoints (TLC, physical appearance) to ensure process integrity.

Protocol A: Synthesis of (S)-4-isopropyl-2-oxazolidinone (The Auxiliary)

Starting Material: L-Valine (inexpensive).[2] To make the (R)-auxiliary, substitute with D-Valine.

Reagents: L-Valine, Lithium Aluminum Hydride (LiAlH4), Diethyl Carbonate, K2CO3.

  • Reduction to Valinol:

    • Suspend L-Valine (1.0 equiv) in dry THF under Argon.

    • Cautiously add LiAlH4 (2.5 equiv) at 0°C. Caution: Exothermic, H2 gas evolution.

    • Reflux for 12 hours.

    • Workup (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL). Filter the white precipitate. Concentrate filtrate to yield (S)-valinol (Colorless oil).[2]

    • Checkpoint: 1H NMR should show loss of COOH peak and appearance of CH2OH.

  • Cyclization:

    • Mix (S)-valinol (1.0 equiv), Diethyl Carbonate (1.1 equiv), and K2CO3 (0.1 equiv).

    • Distill off ethanol formed during the reaction (135°C).

    • Purification: Recrystallize from EtOAc/Hexanes.

    • Result: White crystalline solid. Mp: 70-72°C.

    • Validation: Optical Rotation

      
       (c=1, CHCl3).
      
Protocol B: Evans Aldol Reaction (Propionylation & Aldol)

Standard application to generate chiral centers.

Reagents: n-BuLi, Propionyl Chloride, TiCl4 or Bu2BOTf (Lewis Acid).

  • Acylation (Attaching the "Warhead"):

    • Dissolve Auxiliary in THF at -78°C. Add n-BuLi (1.1 equiv).

    • Stir 15 min. Add Propionyl Chloride (1.1 equiv).

    • Warm to RT. Quench with sat. NH4Cl.

    • Result: N-Propionyl oxazolidinone (Crystalline solid).

  • The Aldol Reaction:

    • Dissolve N-Propionyl auxiliary in DCM at 0°C.

    • Add Bu2BOTf (1.1 equiv) and DIPEA (1.2 equiv). The solution turns yellow (Enolate formation).

    • Cool to -78°C. Add Aldehyde (1.1 equiv) dropwise.

    • Stir 1 hr at -78°C, then 1 hr at 0°C.

    • Oxidative Workup: Add pH 7 buffer, methanol, and 30% H2O2 (to cleave the Boron-aldol complex).

    • Validation: 1H NMR analysis of the crude mixture usually shows dr > 95:5 . The "syn" coupling constant (

      
      ) is typically 2-5 Hz.
      
The Schöllkopf Bis-Lactim Ether: A Special Case

While Evans auxiliaries are dominant for aldol/alkylation, the Schöllkopf method is the gold standard for synthesizing non-proteinogenic amino acids .

  • L-Valine Derived: The bis-lactim ether is formed from L-Val and Glycine.[3] Alkylation occurs trans to the isopropyl group. Hydrolysis yields the (R)-amino acid (D-amino acid analog).

  • D-Valine Derived: Required if you want to synthesize an (S)-amino acid (L-amino acid analog) that is not naturally available.

Workflow Visualization:

Schollkopf Start L-Valine + Glycine Cyclic Cyclic Dipeptide (Diketopiperazine) Start->Cyclic BisLactim Bis-Lactim Ether (OMe groups added) Cyclic->BisLactim Lithiation Lithiation (n-BuLi) Enolate Formation BisLactim->Lithiation Alkylation Alkylation (R-X) Trans to Isopropyl Lithiation->Alkylation Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Result Target: (R)-Amino Acid + L-Valine Methyl Ester Hydrolysis->Result

Caption: Synthesis of (R)-Amino Acids using L-Valine as the chiral director. To get (S)-Amino Acids, start with D-Valine.[3]

Conclusion

For drug development professionals, the choice between D- and L-Valine auxiliaries is a decision of target stereochemistry , not performance.

  • Use L-Valine derived auxiliaries for standard "Evans-syn" products or to access (R)-amino acids via Schöllkopf chemistry.[3]

  • Use D-Valine derived auxiliaries only when the specific mirror-image stereocenter is required in the final API (Active Pharmaceutical Ingredient).

The high crystallinity, low cost (of the L-isomer), and predictable Zimmerman-Traxler transition states make Valine the most robust general-purpose auxiliary in the medicinal chemist's toolkit.

References
  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83.

  • Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry, 109, 65–84.[3]

  • Ager, D. J., et al. "Commercial Applications of Evans Auxiliaries." Chemical Reviews, 96(2), 835–876.

Sources

Validating the Absence of Racemization During Peptide Coupling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Failure

In peptide therapeutics, chiral purity is not merely a quality attribute; it is a structural imperative. A single D-amino acid substitution in an L-peptide sequence can abolish receptor binding, induce immunogenicity, or render a drug susceptible to proteolytic degradation.

Unlike deletion sequences or incomplete deprotections, racemization (epimerization) creates isobaric impurities—molecules with the exact same mass as the target but different 3D geometry. Standard LC-MS often fails to distinguish these without specific chromatographic optimization.

This guide provides a rigorous framework for preventing racemization through reagent selection and validating chiral integrity using advanced analytical workflows.

Mechanistic Insight: The Oxazolone Pathway

To prevent racemization, one must understand its primary engine: the 5(4H)-oxazolone intermediate.

While direct base-catalyzed enolization (proton abstraction from the


-carbon) occurs, the oxazolone pathway is the dominant cause of chiral loss during activation. When a carboxyl group is activated, the carbonyl oxygen of the preceding amide bond can act as a nucleophile, attacking the activated center to form a five-membered ring (oxazolone). This ring facilitates the loss of the chiral proton at the 

-position, leading to an equilibrium between L- and D-isomers.
Diagram 1: The Oxazolone Racemization Mechanism

The following diagram illustrates how activation leads to cyclization, acidity increase at the


-carbon, and subsequent racemization.

OxazoloneMechanism cluster_prevention Prevention Strategy Start Activated Amino Acid (L-Isomer) Cyclization Nucleophilic Attack (Amide Oxygen) Start->Cyclization Slow Oxazolone 5(4H)-Oxazolone Intermediate Cyclization->Oxazolone Ring Closure Deprotonation Loss of H-alpha (Aromatization) Oxazolone->Deprotonation Base Catalyzed Reprotonation Reprotonation (Non-Stereoselective) Deprotonation->Reprotonation Equilibrium Racemate Racemic Mixture (L- and D-Peptides) Reprotonation->Racemate Coupling Additives Additives (Oxyma/HOAt) intercept Active Ester Additives->Start Faster than Cyclization

Caption: The kinetic competition between coupling (desired) and oxazolone formation (racemization). Additives like Oxyma suppress this by reacting faster than the intramolecular cyclization.

Comparative Analysis: Coupling Reagents

The choice of coupling reagent dictates the racemization risk. Modern reagents (Oxyma-based) have largely superseded traditional benzotriazoles (HOBt) due to superior performance and safety profiles.

Stress Test Data: The Z-Phg-Pro-NH₂ Model

Phenylglycine (Phg) is used as a "stress test" residue because its


-proton is highly acidic and sterically prone to oxazolone formation. The table below compares racemization rates in this difficult coupling.
Coupling SystemReagent ClassRacemization (% DL-isomer)EfficiencyNotes
DIC / Oxyma Pure Carbodiimide + Oxime< 1.0% HighRecommended. Safest profile; Oxyma acts as a scavenger for the oxazolone.
COMU / DIPEA Uronium (Oxyma-based)< 1.5%Very HighExcellent for hindered couplings; visual color change monitoring (Red

Yellow).
HATU / HOAt / DIPEA Uronium (Benzotriazole)2.0 - 5.0%HighPowerful, but high risk if base (DIPEA) is in excess. HOAt is superior to HOBt.
HBTU / HOBt / DIPEA Uronium (Benzotriazole)5.0 - 15.0%ModerateLegacy. Higher racemization risk; HOBt is now restricted in some regions (explosive).
PyBOP / DIPEA Phosphonium2.0 - 4.0%HighGood alternative for cyclizations, but generates carcinogenic HMPA byproduct.

Key Takeaway: For cysteine and histidine (other prone residues), DIC/Oxyma or COMU (with controlled base, 1 eq) are the gold standards. Avoid HBTU for sensitive chiral centers.

Validation Strategy: The Analytical Workflow

You cannot assume chiral integrity; you must prove it. There are two primary workflows: Direct Diastereomer Analysis (if you have standards) and Marfey's Method (absolute configuration determination).

Diagram 2: Validation Decision Tree

Follow this logic to select the appropriate analytical method.

ValidationWorkflow Start Synthesized Peptide (Target Sequence) Question1 Is the D-isomer standard available? Start->Question1 MethodA Method A: Direct HPLC (C18 or Chiral Column) Question1->MethodA Yes MethodB Method B: Marfey's Analysis (Hydrolysis + Derivatization) Question1->MethodB No ActionA Co-inject L-Target + D-Standard. Optimize gradient to separate peaks. MethodA->ActionA ActionB Acid Hydrolysis (6M HCl). Derivatize with FDAA/L-FDLA. MethodB->ActionB ResultA Calculate % D-isomer from peak area integration. ActionA->ResultA ResultB Compare retention times with amino acid standards. ActionB->ResultB

Caption: Workflow for selecting between direct chromatographic comparison and hydrolytic derivatization (Marfey's).

Detailed Protocol: Marfey's Method

When direct separation is impossible (e.g., long peptides where the D-impurity co-elutes), Marfey's method is the industry standard. It converts enantiomers (L/D) into diastereomers (L-L/L-D) using a chiral derivatizing agent, typically FDAA (Marfey's Reagent) or L-FDLA .[1][2]

Reagents Required[2][3][4][5][6][7][8][9]
  • FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% w/v in acetone).

  • Standard Amino Acids: L- and D- versions of the suspect residue (e.g., L-Cys, D-Cys).

  • Hydrolysis Acid: 6M HCl (LC-MS grade).

  • Buffer: 1M NaHCO₃.

Step-by-Step Methodology
  • Hydrolysis:

    • Dissolve 0.5 mg of peptide in 1 mL 6M HCl in a sealed glass vial.

    • Incubate at 110°C for 16–24 hours . (Note: For Cys/Trp, use propionic acid/HCl + scavengers to prevent degradation).

    • Dry the sample completely under nitrogen or vacuum.

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL water.

    • Add 50 µL 1M NaHCO₃ (pH must be > 8.0).

    • Add 100 µL FDAA solution (or L-FDLA).

    • Incubate at 40°C for 1 hour with agitation.

  • Quenching:

    • Add 20 µL 1M HCl to stop the reaction (neutralize).

    • Dilute with 200 µL acetonitrile/water (50:50).

  • Analysis (LC-MS):

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse, 1.8 µm).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: Monitor at 340 nm (dinitrophenyl absorbance) and Extracted Ion Chromatogram (EIC) for the specific amino acid mass.

    • Interpretation: The L-amino acid-FDAA adduct will elute at a different time than the D-amino acid-FDAA adduct. Compare the sample peaks to the derivatized standards.

References

  • Albericio, F., & El-Faham, A. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Marfey, P. (1984).[1][2] Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11][12] [Link]

  • Steinauer, R., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Nature Communications. [Link]

Sources

Safety Operating Guide

N,N-Dimethyl-D-valine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

N,N-Dimethyl-D-valine (CAS: 2812-32-0 / 5546-00-9) is a modified amino acid intermediate, frequently utilized in the synthesis of peptide-based therapeutics (e.g., Dolastatin 10 analogs and Antibody-Drug Conjugates).[1]

While often classified as non-hazardous or a Category 2 Irritant (Skin/Eye) under GHS standards, it must be managed as Regulated Chemical Waste . It does not possess a specific EPA RCRA "P" or "U" listing, but its nitrogenous organic nature dictates that it must not be disposed of via sanitary sewer systems .

Immediate Disposal Directive:

  • Solid Waste: Segregate into "Solid Organic Waste" containers.

  • Liquid Waste: Segregate into "Basic/Neutral Organic" streams.

  • Critical Incompatibility: Do not mix with strong oxidizers or hypochlorites (bleach).

Waste Characterization & Chemical Logic

To ensure safety, we must understand the "Why" behind the disposal method. As a scientist, you are not just throwing away trash; you are managing a chemical equilibrium.

The Molecule: N,N-Dimethyl-D-valine contains a tertiary amine group.[1] This structural feature is the primary driver for its disposal logic.

FeatureChemical ImplicationDisposal Consequence
Tertiary Amine Basic nitrogen center (

).[1]
Segregation: Must be kept away from strong acids (exothermic neutralization) and oxidizers.
Carboxylic Acid Amphoteric nature (zwitterionic potential).[1]Solubility: Highly soluble in aqueous streams, increasing the risk of groundwater mobility if landfilled improperly.
Methylation Increased lipophilicity compared to Valine.[1]Incineration: High calorific value makes it an excellent candidate for fuel blending/incineration.[1]

Regulatory Status:

  • RCRA Classification: Non-listed. However, it falls under the "General Organic Chemical Waste" umbrella.

  • Clean Water Act: Discharge into drains is prohibited due to Chemical Oxygen Demand (COD) and Nitrogen loading limits at POTW (Publicly Owned Treatment Works).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, spilled solids, or excess weighing powder.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a dedicated "Solid Organic Waste" pail.

  • Labeling: Affix a hazardous waste label. Even if non-hazardous by RCRA, label as "Non-Regulated Chemical Waste: N,N-Dimethyl-D-valine."[1]

  • Transfer:

    • Wear Nitrile gloves and safety glasses.

    • Use a dedicated spatula or scoop to transfer the solid.

    • Do not generate dust (potential respiratory irritant).[2][3][4]

  • Sealing: Ensure the lid is screwed on tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin).

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Applicable for: Reaction mixtures or HPLC eluents containing the substance.

  • pH Check: Verify the pH of the solution.

    • If < 4: Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 6-8 before combining with general organics to prevent drum pressurization.
      
    • If > 10: Safe to combine with basic organic streams.

  • Solvent Compatibility:

    • Compatible: Methanol, Acetonitrile, Ethanol, DCM (if Halogenated waste stream).

    • Incompatible: Concentrated Nitric Acid, Peroxides.

  • Segregation: Pour into the "Organic Solvents" waste carboy (Red Can).

    • Note: If the solvent system is >95% water, use the "Aqueous Organic" waste stream to reduce incineration costs, provided your facility has this segregation.

Operational Workflow & Decision Tree

The following diagram illustrates the decision logic for N,N-Dimethyl-D-valine disposal.

DisposalWorkflow Start Waste Generation: N,N-Dimethyl-D-valine StateCheck Physical State? Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidBin Solid Chemical Waste Bin (HDPE) SolidPath->SolidBin Double Bag / Seal pHCheck Check pH LiquidPath->pHCheck Neutralize Neutralize to pH 6-9 pHCheck->Neutralize Highly Acidic/Basic SolventCheck Solvent Type? pHCheck->SolventCheck Neutral (pH 6-9) Neutralize->SolventCheck HaloStream Halogenated Waste Stream SolventCheck->HaloStream Contains DCM/Chloroform NonHaloStream Non-Halogenated Waste Stream SolventCheck->NonHaloStream MeOH/ACN/Water

Figure 1: Logical decision tree for the segregation of N,N-Dimethyl-D-valine waste streams.[1]

Safety & Segregation (The "Self-Validating" System)

A self-validating safety system relies on understanding incompatibilities to prevent accidents before they happen.

The "N-Nitroso" Hazard: Because N,N-Dimethyl-D-valine is a secondary/tertiary amine derivative, it has the potential to form Nitrosamines (potent carcinogens) if exposed to nitrosating agents.[1]

  • NEVER mix this waste with:

    • Sodium Nitrite (

      
      )[1]
      
    • Nitrosyl Chloride[1][2][3][4][5][6][7]

    • Nitrous Acid[1][2][4]

  • AVOID mixing with strong oxidizers (Peroxides, Permanganates) as this can lead to exothermic decomposition and gas evolution (

    
    ).
    

Spill Contingency Protocol:

  • Isolate: Mark the area.

  • PPE: Wear N95 mask (if dust is present), goggles, and lab coat.

  • Contain: Cover spills with a dry absorbent pad or vermiculite.

  • Clean: Sweep carefully into a dust pan. Wipe the surface with water and soap.[2][4][5]

  • Dispose: Place all cleanup materials into the Solid Chemical Waste bin.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N,N-Dimethylvaline.[8] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling N,N-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Before the "How"

In high-value pharmaceutical synthesis—particularly when handling chiral building blocks like N,N-Dimethyl-D-valine (often a key intermediate for dolastatin analogs and antibody-drug conjugates)—safety is not merely about compliance. It is about biological containment and chemical purity .

While N,N-Dimethyl-D-valine (CAS 2812-32-0 for the L-isomer; D-isomer shares identical safety profiles) is classified primarily as an irritant, its role in late-stage drug development means it must be treated with the rigor of a "High Potency Intermediate." Contamination of the sample ruins the enantiomeric excess (ee); contamination by the sample risks sensitizing personnel to bioactive precursors.

This guide moves beyond the generic SDS. It provides a field-validated workflow for handling this fine powder and its solutions, ensuring you protect both your team and your data.

Part 1: Risk Assessment & Hazard Identification[1]

The Dual-Phase Threat Most safety failures occur because researchers treat the solid and the solution identically. They are distinct hazards requiring distinct barriers.

Hazard PhasePrimary RiskMechanism of ActionCritical Control Point
Solid Phase (Powder)Inhalation & Surface ContaminationFine particulates become airborne during weighing; static charge causes "jump" to gloves/bench.Static Control & HEPA Filtration
Solution Phase (Dissolved)Dermal AbsorptionSolvents like DMF/DMSO (often used with this compound) act as vehicles, carrying the chemical through standard latex gloves.Solvent-Specific Barrier Selection

GHS Classification (Baseline):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: WARNING

Part 2: The PPE Matrix (Field-Proven)

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific operation.

PPE ComponentStandard Operation (Weighing <1g)High-Risk Operation (Spill Cleanup / >10g)Technical Rationale
Hand Protection Nitrile (Double Gloving) Inner: 4 mil (0.10mm)Outer: 4 mil (0.10mm)High-Performance Nitrile Single Layer: >8 mil (0.20mm) or LaminateWhy: Standard latex is permeable to the organic solvents (DMF/DMSO) used to dissolve this valine derivative. Double nitrile provides a "color-change" breach indicator if the outer glove fails.
Eye Protection Safety Glasses (Side shields required)Chemical Goggles (Indirect Vent)Why: Fine powders can drift around glasses. Goggles are mandatory if a draft (e.g., hood sash too high) could aerosolize the powder.
Respiratory Fume Hood (Sash at 18")N95 / P100 Respirator (If hood unavailable)Why: Inhalation is the fastest route to sensitization. The hood is the primary barrier; the respirator is a backup only.
Body Defense Lab Coat (Cotton/Poly) + Closed-toe shoesTyvek® Sleeves + Disposable ApronWhy: Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat cuff.

Part 3: Operational Protocol (The Self-Validating Workflow)

This protocol uses "checkpoints" to force safety compliance.

Phase A: Pre-Handling Setup
  • The "Sash Check": Verify fume hood flow is 80–100 fpm. Lower sash to operational height (usually 18 inches).

  • Static Dissipation: Place an ionizing bar or anti-static gun near the balance. N,N-Dimethyl-D-valine is often hygroscopic and static-prone; static makes the powder "fly," defeating the hood's capture velocity.

  • Barrier Prep: Don inner gloves (blue) and outer gloves (purple/white). Tape the inner glove to the lab coat cuff if not using Tyvek sleeves.

Phase B: Active Handling (Weighing)
  • The "Zone" Method: Work at least 6 inches inside the hood face.

  • Transfer: Use a disposable anti-static weighing boat. Do not use folded paper (traps material).

  • Solvent Addition: If dissolving immediately, add solvent (e.g., DMF) slowly down the side of the vessel to prevent "puffing" of the powder.

  • Seal: Cap the vessel before removing it from the hood.

Phase C: Decontamination (The "Exit Strategy")
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol is usually sufficient for the solid; use compatible solvent if dissolved).

  • Doffing:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for tears or stains.

    • Wash hands with inner gloves on (removes invisible residue), then remove inner gloves.

    • Wash hands with soap and water immediately.

Part 4: Emergency Response & Disposal

Spill Response (Solid):

  • Do NOT sweep. Sweeping aerosolizes the irritant.

  • Wet Wipe Method: Cover spill with paper towels dampened with water or ethanol.

  • Scoop: Scoop up the wet mass and place in a hazardous waste bag.

Disposal Logistics:

  • Waste Code: Non-regulated organic solid (unless mixed with regulated solvents like DCM).

  • Protocol: Dissolve waste N,N-Dimethyl-D-valine in a combustible solvent (e.g., acetone/ethanol) and dispose of in the Organic Solvents waste stream for incineration.

  • Container: High-density polyethylene (HDPE) or glass.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers.

PPE_Workflow Start START: Task Definition RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath Powder SolnPath Solution Handling (Permeation Hazard) RiskAssess->SolnPath Dissolved in DMF/DMSO PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood SolidPath->PPE_Solid StaticControl CRITICAL: Anti-Static Steps (Ionizer / Wet Wipe) PPE_Solid->StaticControl Action Perform Weighing/Transfer (6 inches inside hood) StaticControl->Action PPE_Soln PPE: Double Nitrile or Laminate Gloves + Goggles SolnPath->PPE_Soln PPE_Soln->Action Decon Decontamination: Wipe Balance -> Doff Outer Gloves Action->Decon Disposal Disposal: Dissolve & Incinerate Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-D-valine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-D-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.